Butyl heptanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl heptanoate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C11H22O2/c1-3-5-7-8-9-11(12)13-10-6-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQSPODHFDGVAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID9063906 | |
| Record name | Butyl heptanoate | |
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Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
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Physical Description |
Liquid; [Sigma-Aldrich MSDS], Liquid, colourless liquid with a herbaceous, slightly fruity odour | |
| Record name | Butyl heptanoate | |
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| Record name | Butyl heptanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/22/ | |
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Boiling Point |
226.20 °C. @ 760.00 mm Hg | |
| Record name | Butyl heptanoate | |
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Solubility |
soluble in most organic solvents | |
| Record name | Butyl heptanoate | |
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| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/22/ | |
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Density |
0.8555 (20°) | |
| Record name | Butyl heptanoate | |
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Vapor Pressure |
0.08 [mmHg] | |
| Record name | Butyl heptanoate | |
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CAS No. |
5454-28-4 | |
| Record name | Butyl heptanoate | |
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| Record name | Butyl heptanoate | |
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| Record name | BUTYL HEPTANOATE | |
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| Record name | Heptanoic acid, butyl ester | |
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| Record name | Butyl heptanoate | |
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| Record name | BUTYL HEPTANOATE | |
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| Record name | Butyl heptanoate | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-68.4 °C | |
| Record name | Butyl heptanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041559 | |
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Foundational & Exploratory
An In-depth Technical Guide to Butyl Heptanoate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, and physical and chemical properties of butyl heptanoate (B1214049). The information is presented in a clear and concise format, with quantitative data summarized in tables and detailed experimental methodologies provided. Visual diagrams generated using the DOT language are included to illustrate key structures and workflows.
Chemical Identity and Structure
Butyl heptanoate is a fatty acid ester with the IUPAC name this compound.[1] It is also known by several synonyms, including butyl heptylate, n-butyl heptanoate, and FEMA No. 2199.[1][2] The compound is formed from the esterification of heptanoic acid and n-butanol.[3]
Molecular Structure:
The chemical structure of this compound consists of a heptanoyl group attached to a butyl group through an ester linkage. Its canonical SMILES representation is CCCCCCC(=O)OCCCC.[1]
Caption: Chemical Structure of this compound.
Physicochemical Properties
This compound is a colorless liquid with a characteristic fruity and herbaceous odor.[4][5] It is stable under normal conditions and is widely used as a flavoring and fragrance agent.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O₂ | [1][2][3][4][5][6][7][8][9] |
| Molecular Weight | 186.29 g/mol | [1][2][4] |
| CAS Number | 5454-28-4 | [1][2][3][5][7][8][9] |
| Appearance | Colorless liquid | [4][7] |
| Odor | Fruity, green, winey, apple-like | [7][8] |
| Melting Point | -67.5 °C | [2][4] |
| Boiling Point | 226.2 °C at 760 mmHg | [2][4] |
| Density | 0.863 g/mL at 25 °C | [2][4] |
| Refractive Index | 1.421 at 20 °C | [4][5] |
| Flash Point | 86.67 °C (188.00 °F) | [2] |
| Vapor Pressure | 0.090 mmHg at 25 °C | [2] |
| Solubility in Water | 10.87 mg/L at 25 °C (estimated) | [2] |
| Solubility in Organic Solvents | Soluble in alcohol and most organic solvents | [2][3][7][8] |
| logP | 3.8 | [1] |
Experimental Protocols
Synthesis of this compound (Fischer Esterification)
Principle: this compound is synthesized by the acid-catalyzed esterification of heptanoic acid with n-butanol. The reaction is reversible, and the equilibrium is driven towards the product by removing water as it is formed.
Materials:
-
Heptanoic acid
-
n-Butanol
-
Concentrated sulfuric acid (catalyst)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine heptanoic acid, a slight excess of n-butanol, and a catalytic amount of concentrated sulfuric acid in toluene.
-
Assemble a Dean-Stark apparatus with a reflux condenser and heat the mixture to reflux.
-
Continuously remove the water-toluene azeotrope from the reaction mixture to drive the equilibrium towards the formation of the ester.
-
Monitor the reaction progress by observing the amount of water collected. Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the toluene solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Caption: Workflow for the synthesis and purification of this compound.
Characterization Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds in a mixture, and MS identifies them based on their mass-to-charge ratio.
-
Sample Preparation: Dilute a small amount of the purified this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
GC Conditions (Representative):
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Representative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Expected Result: A single major peak in the chromatogram corresponding to this compound. The mass spectrum will show a molecular ion peak (M+) at m/z 186 and characteristic fragmentation patterns.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified ester in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy (Representative):
-
Spectrometer: 400 MHz or higher.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~4.05 ppm (triplet, 2H, -O-CH₂-CH₂-CH₂-CH₃)
-
~2.28 ppm (triplet, 2H, -CH₂-C(=O)-)
-
~1.60 ppm (multiplet, 4H, -O-CH₂-CH₂- and -CH₂-CH₂-C(=O)-)
-
~1.30 ppm (multiplet, 6H, -(CH₂)₃-CH₃ and -CH₂-CH₂-CH₃)
-
~0.90 ppm (two overlapping triplets, 6H, two -CH₃ groups)
-
-
-
¹³C NMR Spectroscopy (Representative):
-
Spectrometer: 100 MHz or higher.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~174 ppm (C=O)
-
~64 ppm (-O-CH₂-)
-
~34 ppm (-CH₂-C(=O)-)
-
~31, 29, 25, 22, 19, 14 ppm (remaining -CH₂- and -CH₃ carbons)
-
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: A thin film of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Expected Absorptions:
-
~1740 cm⁻¹ (strong, sharp peak for the C=O stretch of the ester)
-
~1170 cm⁻¹ (strong peak for the C-O stretch of the ester)
-
~2850-2960 cm⁻¹ (strong, multiple peaks for the C-H stretches of the alkyl chains)
-
Applications
This compound is primarily used as a flavoring agent in foods and beverages, imparting a fruity taste.[4] It is also utilized in the fragrance industry for its pleasant aroma in perfumes and other scented products.[5]
Safety and Handling
This compound may cause skin and eye irritation upon contact.[3] It is a combustible liquid and should be stored in a cool, well-ventilated area away from sources of ignition.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.
References
- 1. This compound | C11H22O2 | CID 21596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 5454-28-4 [thegoodscentscompany.com]
- 3. CAS 5454-28-4: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 5454-28-4 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Showing Compound this compound (FDB021547) - FooDB [foodb.ca]
- 7. parchem.com [parchem.com]
- 8. scent.vn [scent.vn]
- 9. Heptanoic acid, butyl ester [webbook.nist.gov]
Physical properties of n-butyl heptanoate
An In-depth Technical Guide on the Physical Properties of n-Butyl Heptanoate (B1214049)
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Butyl heptanoate (C₁₁H₂₂O₂) is an ester recognized for its characteristic fruity aroma, finding applications in the flavor, fragrance, and cosmetic industries. A thorough understanding of its physical properties is paramount for its application in scientific research, formulation development, and quality control. This technical guide provides a comprehensive overview of the key physical characteristics of n-butyl heptanoate, complete with experimental methodologies and structured data for ease of reference.
Core Physical Properties
The physical properties of n-butyl heptanoate are crucial for predicting its behavior in various applications, from solvent compatibility to thermal stability. Below is a summary of its principal physical constants.
Data Presentation: Physical Properties of n-Butyl Heptanoate
| Property | Value | Units | Conditions | Reference(s) |
| Molecular Weight | 186.29 | g/mol | - | [1][2] |
| Density | 0.863 | g/mL | at 25 °C | [1][3] |
| 0.8555 | g/mL | at 20 °C | ||
| Boiling Point | 226 | °C | at 760 mmHg | [3] |
| 226.20 | °C | at 760 mmHg | [1][4] | |
| Melting Point | -67.5 | °C | - | [1][3] |
| -68.4 | °C | - | [4] | |
| Refractive Index | 1.421 | - | at 20 °C (D-line) | [3] |
| 1.4228 | - | at 20 °C | [5] | |
| Solubility in Water | 10.87 | mg/L | at 25 °C (estimated) | [1] |
| Insoluble | - | - | [1] | |
| Solubility in Organic Solvents | Soluble | - | most organic solvents | [2][4] |
| Vapor Pressure | 0.090 | mmHg | at 25 °C | [1] |
| Flash Point | 188.00 | °F (86.67 °C) | TCC | [1] |
| Appearance | Colorless liquid | - | - | [3] |
| Odor | Fruity, green, herbaceous | - | - | [1][3] |
Experimental Protocols
Accurate determination of physical properties relies on standardized experimental procedures. The following sections detail the methodologies for measuring the key physical constants of n-butyl heptanoate.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and reliable method for its determination is distillation.
Methodology: Simple Distillation
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask.
-
Sample Preparation: A sample of n-butyl heptanoate (approximately one-third of the flask's volume) and a few boiling chips are added to the round-bottom flask to ensure smooth boiling.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb before entering the condenser.
-
Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.
-
Condensation and Collection: The vapor then passes into the condenser, where it cools and liquefies, and the resulting distillate is collected in the receiving flask.
Determination of Density
Density is the mass per unit volume of a substance. For a liquid like n-butyl heptanoate, a pycnometer or a graduated cylinder and balance can be used for an accurate measurement.
Methodology: Using a Graduated Cylinder and Balance
-
Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.
-
Volume of Sample: A known volume of n-butyl heptanoate is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.
-
Mass of Cylinder and Sample: The total mass of the graduated cylinder containing the n-butyl heptanoate is measured.
-
Calculation: The mass of the n-butyl heptanoate is determined by subtracting the mass of the empty cylinder from the total mass. The density is then calculated by dividing the mass of the sample by its volume.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used for identification and purity assessment.
Methodology: Using an Abbe Refractometer
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of n-butyl heptanoate are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken is also recorded, as the refractive index is temperature-dependent.
Determination of Melting Point
For substances that are solid at room temperature, the melting point is a key physical property. As n-butyl heptanoate is a liquid at room temperature, this protocol describes the determination of its freezing point, which is thermodynamically equivalent to its melting point.
Methodology: Cooling Curve
-
Sample Preparation: A sample of liquid n-butyl heptanoate is placed in a test tube.
-
Cooling: The test tube is immersed in a cooling bath (e.g., an ice-salt mixture).
-
Temperature Monitoring: A thermometer is placed in the sample, and the temperature is recorded at regular intervals as the substance cools and freezes.
-
Data Analysis: A graph of temperature versus time is plotted. The freezing point is the temperature at which the temperature remains constant while the substance is freezing (the plateau on the cooling curve).
Determination of Solubility
Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.
Methodology: Qualitative Solubility Test
-
Sample and Solvent: A small, measured amount of n-butyl heptanoate (e.g., 0.1 mL) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL of water or an organic solvent).
-
Mixing: The test tube is agitated to ensure thorough mixing of the two components.
-
Observation: The mixture is observed to determine if the n-butyl heptanoate has dissolved. If a single, clear phase is formed, the substance is considered soluble. If two distinct layers remain or the mixture is cloudy, it is considered insoluble or partially soluble. This process is repeated with various solvents to determine its solubility profile.
Mandatory Visualization
Experimental Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of n-butyl heptanoate.
Caption: Workflow for Determining Physical Properties of n-Butyl Heptanoate.
References
An In-depth Technical Guide to Butyl Heptanoate (CAS 5454-28-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of butyl heptanoate (B1214049) (CAS 5454-28-4), a fatty acid ester widely utilized in the flavor and fragrance industries.[1][2] This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and essential safety information. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using diagrams to facilitate understanding for research and development professionals.
Chemical and Physical Properties
Butyl heptanoate is an ester formed from the reaction of n-butanol and heptanoic acid.[1] It is a colorless to pale yellow liquid at room temperature, characterized by a fruity, herbaceous odor.[1][3] Its molecular structure consists of a butyl group attached to a heptanoate moiety, rendering it soluble in organic solvents with limited solubility in water.[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| CAS Number | 5454-28-4 | [1] |
| Molecular Formula | C₁₁H₂₂O₂ | [1] |
| Molecular Weight | 186.29 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | Butyl enanthate, Butyl heptoate, n-Butyl heptanoate | [1][5] |
| InChI Key | YPQSPODHFDGVAC-UHFFFAOYSA-N | [1] |
| SMILES | CCCCCCC(=O)OCCCC | [4] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [1][6] |
| Odor | Fruity, green, herbaceous | [3][6] |
| Melting Point | -67.5 °C | [3][5] |
| Boiling Point | 226 °C | [3][6] |
| Density | 0.863 g/mL at 25 °C | [3][7] |
| Vapor Pressure | 0.08 - 0.09 mmHg at 25 °C | [4][5] |
| Flash Point | 87 °C (188.6 °F) - closed cup | [7][8] |
| Refractive Index (n20/D) | 1.421 - 1.4228 | [3][7] |
| Solubility | Soluble in most organic solvents; limited in water | [1][4] |
| LogP | 3.8 - 4.24 | [4][9] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This compound is commonly synthesized through the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid (heptanoic acid) and an alcohol (n-butanol).[1][7] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, and/or the water formed is removed.[7]
Methodology:
-
Reactant Preparation: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine heptanoic acid and an excess of n-butanol (e.g., a 1:3 molar ratio).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to the mixture.[6][7]
-
Reaction Reflux: Heat the mixture to reflux with continuous stirring. The reaction temperature will be determined by the boiling point of the n-butanol. The reaction is typically refluxed for several hours until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6][10]
-
Work-up and Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with a saturated sodium chloride (brine) solution.[4]
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator.[4]
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product with high purity.[3]
Caption: Synthesis workflow for this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the analysis and quantification of volatile compounds like this compound.[8][11] The gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer, providing both quantitative data and structural information.[12]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent, such as hexane (B92381) or dichloromethane. If analyzing a complex matrix, an extraction and clean-up step may be necessary. An internal standard can be added for accurate quantification.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated injector port of the gas chromatograph, where it is vaporized and introduced into the carrier gas stream (typically helium).[13]
-
Chromatographic Separation: The vaporized sample is carried through a capillary column (e.g., a nonpolar or medium-polarity column like a VF-17ms or equivalent).[13] The separation is achieved based on the differential partitioning of the analytes between the stationary phase of the column and the mobile carrier gas. An oven temperature program is used to elute the compounds; for example, starting at a low temperature (e.g., 55°C), ramping to a higher temperature to elute the analyte, and then increasing further to clean the column.[13]
-
Mass Spectrometry Detection: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically using Electron Ionization, EI, at 70 eV).[13] The molecule is fragmented into characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
-
Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention time characteristic of this compound. The mass spectrum of this peak can be compared to a reference library (e.g., NIST) for confirmation. Quantification can be performed by integrating the peak area and comparing it to a calibration curve.
Caption: Analytical workflow for this compound.
Safety and Handling
This compound is considered a combustible liquid and may cause irritation to the skin, eyes, and respiratory system.[4][7][10] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[10]
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word | Reference(s) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Warning | [4][10] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 | Warning | [4][10] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 | Warning | [4][10] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
-
P280: Wear protective gloves/eye protection/face protection.[10]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Applications
The primary application of this compound is as a synthetic flavoring agent in the food industry and as a fragrance component in consumer products.[3][6] It is valued for its fruity and green aroma profile, which can impart notes of apple, pear, and tropical fruits to food products like candy, baked goods, and beverages.[3][6] In perfumery, it is used to add a natural fruity layer to fragrances in products such as perfumes, lotions, and air fresheners.[6] Additionally, as an ester, it can serve as a solvent or a reaction intermediate in organic synthesis.[6] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[4][5]
References
- 1. This compound | 5454-28-4 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. This compound | C11H22O2 | CID 21596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. cerritos.edu [cerritos.edu]
- 11. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Butyl Heptanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of butyl heptanoate (B1214049), a significant ester in the fields of chemical synthesis and analytical science. It covers its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on providing actionable data and methodologies for laboratory and development settings.
Chemical Identity and Nomenclature
The compound's formal identification according to the International Union of Pure and Applied Chemistry (IUPAC) is butyl heptanoate .[1][2] It is systematically derived from the esterification of heptanoic acid with butan-1-ol.
A variety of synonyms are used in commercial and academic literature to refer to this compound. These are essential to recognize for comprehensive literature searches and material sourcing.
| Synonym | Reference |
| Butyl heptylate | [1][3][4] |
| Butyl heptoate | [1][3][4] |
| Heptanoic acid, butyl ester | [1][3][4] |
| n-Butyl heptanoate | [1][5] |
| Butyl enanthate | [1][3] |
| FEMA No. 2199 | [1][3] |
| n-Butyl n-heptanoate | [1][5] |
| Heptanoic acid butyl ester | [1] |
Physicochemical Properties
This compound is a colorless liquid at room temperature, characterized by a fruity, herbaceous odor.[3][6] Its physical and chemical properties are critical for its application in various formulations and syntheses.
| Property | Value | Reference |
| Molecular Formula | C11H22O2 | [1][5][6][7][8] |
| Molar Mass | 186.29 g/mol | [1][5][6] |
| Melting Point | -67.5 °C | [6][9] |
| Boiling Point | 226 °C | [6][7] |
| Density | 0.863 g/mL at 25 °C | [6][7] |
| Refractive Index (n20/D) | 1.421 | [6][7] |
| Vapor Pressure | 0.09 mmHg at 25 °C | [4][9] |
| Flash Point | 86.67 °C (188 °F) | [6][9] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, ether, and chloroform.[3][10] |
Synthesis of this compound
The primary method for synthesizing this compound is through the Fischer esterification of heptanoic acid and n-butanol.
Caption: General workflow for the synthesis of this compound.
This protocol describes the synthesis of this compound from heptanoic acid and n-butanol using an acid catalyst.
Materials:
-
Heptanoic acid
-
n-Butanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Benzene (optional, for azeotropic removal of water)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (if using benzene)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine one molar equivalent of heptanoic acid with an excess (1.5-2 molar equivalents) of n-butanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the mixture. Alternatively, p-toluenesulfonic acid can be used.[6]
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water, which is a byproduct of the esterification. If using benzene, water will be collected azeotropically in the Dean-Stark trap.[6] Continue refluxing until the theoretical amount of water has been collected or until the reaction is deemed complete by other analytical methods (e.g., TLC, GC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation under reduced pressure to yield the pure ester.
-
Signaling Pathways and Applications
While this compound itself is not directly involved in biological signaling pathways in the context of drug development, its role as a fragrance and flavor agent is due to its interaction with olfactory and gustatory receptors. In a broader chemical context, its synthesis pathway is a classic example of acid-catalyzed esterification.
Caption: Mechanism of the Fischer esterification for this compound synthesis.
-
Flavor and Fragrance: this compound is widely used as a synthetic flavoring agent in foods such as candy and baked goods, imparting a fruity taste.[6] It is also utilized in perfumes and other scented products.[7]
-
Chemical Synthesis: It serves as a solvent and an intermediate in organic synthesis.[7][10] The ester group can undergo reactions like hydrolysis and transesterification to produce other valuable chemicals.[7][10]
-
Analytical Standards: Due to its stable nature, it is used as a reference standard in various analytical techniques, including chromatography.[1][3]
Safety and Handling
This compound is considered a flammable liquid and may cause irritation to the skin and eyes upon direct contact.[3][4] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store in a cool, dry place away from ignition sources.[3]
References
- 1. This compound | C11H22O2 | CID 21596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PVD [pvd.vmhost.psu.edu]
- 3. CAS 5454-28-4: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Heptanoic acid, butyl ester [webbook.nist.gov]
- 6. This compound | 5454-28-4 [chemicalbook.com]
- 7. zhishangchem.com [zhishangchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound, 5454-28-4 [thegoodscentscompany.com]
- 10. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Solubility of Butyl Heptanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of butyl heptanoate (B1214049), a common ester utilized in the flavor, fragrance, and pharmaceutical industries. Understanding the solubility of this compound in various organic solvents is critical for its application in chemical synthesis, formulation development, and purification processes. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of butyl heptanoate has been determined in a wide range of organic solvents. The following table summarizes the available quantitative data at 25°C, offering a valuable resource for solvent selection and process optimization.
| Solvent | Solubility (g/L) |
| Acetone | 21350.5 |
| Acetonitrile | 11206.44 |
| Acetic Acid | 7096.23 |
| n-Butanol | 8323.71 |
| sec-Butanol | 8386.57 |
| Isobutanol | 7165.51 |
| n-Butyl Acetate | 9444.56 |
| 2-Butanone | 11999.54 |
| Chloroform | 16924.27 |
| Cyclohexane | 3945.2 |
| Cyclohexanone | 16865.89 |
| Dichloromethane | 16869.88 |
| 1,4-Dioxane | 9168.18 |
| Dimethylformamide (DMF) | 11652.92 |
| Dimethylacetamide (DMAc) | 6261.74 |
| Dimethyl Sulfoxide (DMSO) | 13261.44 |
| Ethanol | 11725.51 |
| Ethyl Acetate | 11596.99 |
| 2-Ethoxyethanol | 4237.65 |
| Ethylene Glycol | 694.83 |
| n-Hexane | 3293.78 |
| Isopropanol | 9797.29 |
| Isopropyl Acetate | 6677.29 |
| Methanol | 12940.3 |
| Methyl Acetate | 7416.91 |
| N-Methyl-2-pyrrolidone (NMP) | 7953.44 |
| n-Octanol | 2173.31 |
| n-Pentanol | 5275.85 |
| n-Propanol | 9159.08 |
| n-Propyl Acetate | 7398.04 |
| Propylene Glycol | 1353.55 |
| Tetrahydrofuran (THF) | 13197.71 |
| Toluene | 4018.96 |
| Water | 0.23 |
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent.[1][2][3][4] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass flasks or vials with airtight screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a High-Performance Liquid Chromatograph with a suitable detector (HPLC)
-
Centrifuge (optional)
Procedure
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass flask. The excess solute should be visually apparent to ensure that saturation is reached.
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25°C ± 0.5°C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. A minimum of 24 hours is typically recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration is no longer changing.[1]
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a sample of the supernatant using a pipette or syringe. To remove any undissolved microparticles, filter the sample through a syringe filter into a clean vial. Alternatively, the sample can be centrifuged at a high speed, and the supernatant can then be carefully collected.
-
-
Analysis of the Saturated Solution:
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a calibrated GC-FID or HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation of Solubility:
-
Using the concentration obtained from the analytical measurement and the dilution factor, calculate the original concentration of this compound in the saturated solution. This value represents the solubility of this compound in the specific organic solvent at the experimental temperature.
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
An In-depth Technical Guide on the Natural Occurrence of Butyl Heptanoate in Fruits
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of butyl heptanoate (B1214049), an important flavor compound, in various fruits. It includes available quantitative data, detailed experimental protocols for its analysis, and an exploration of its biosynthetic pathways. This document is intended to serve as a valuable resource for researchers in the fields of food science, natural product chemistry, and drug development.
Introduction
Butyl heptanoate (C₁₁H₂₂O₂), also known as butyl heptoate, is an ester that contributes to the characteristic fruity and green aromas of many fruits and other natural products. Its pleasant scent profile, often described as having notes of apple, pear, and tropical fruits, makes it a significant compound in the flavor and fragrance industry. Understanding its natural distribution and biosynthesis is crucial for quality control in food production, the development of natural flavorings, and for identifying potential biocompatible molecules for various applications.
Natural Occurrence of this compound in Fruits
The presence and concentration of this compound can vary significantly among different fruit species and even between cultivars of the same species. While it is a known contributor to the aroma of some fruits, comprehensive quantitative data across a wide range of fruits is not extensively available in the scientific literature. The following table summarizes the known occurrences of this compound in select fruits based on available research.
Data Presentation: Quantitative and Qualitative Occurrence of this compound in Fruits
| Fruit Species | Cultivar(s) | Presence of this compound | Concentration Data | Reference(s) |
| Apple (Malus domestica) | 'Ruixuehong', 'Jinonghong', 'Chunmei', 'Huaye', 'Hongchu' | Identified as having high relative content | Relative content reported, no absolute quantification provided. | [1] |
| Other cultivars | Reported in fresh apple | No quantitative data available. | [2] | |
| Strawberry (Fragaria vesca) | Wild strawberry | Identified as a characteristic volatile ("butanoic acid butyl ester") | No quantitative data available in the cited study. | |
| Pear (Pyrus communis) | Various | Not explicitly reported in several major volatile profiling studies. Other esters like butyl acetate (B1210297) and ethyl heptanoate are more commonly quantified. | Not available. | [3] |
| Banana (Musa acuminata) | Various | Not commonly reported as a major volatile component in several studies. Butyl butyrate (B1204436) and other butyl esters are more frequently identified. | Not available. | [4] |
| Pineapple (Ananas comosus) | Various | Not identified as a key aroma compound in major volatile analyses. | Not available. | [5] |
Note: The absence of data for a particular fruit does not definitively mean this compound is absent, but rather that it has not been reported as a significant volatile compound in the cited literature.
Experimental Protocols for the Analysis of this compound in Fruits
The standard and most effective method for the analysis of volatile compounds like this compound in fruit matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive, solvent-free, and allows for the identification and quantification of a wide range of volatile organic compounds.
This protocol provides a generalized methodology based on common practices in fruit volatile analysis.[1]
3.1.1. Sample Preparation:
-
Select fresh, ripe fruits of the desired cultivar.
-
Wash the fruits with deionized water and pat them dry.
-
Homogenize a representative sample of the fruit pulp (e.g., 5-10 g) in a blender. To inhibit enzymatic activity that could alter the volatile profile, this step can be performed with the addition of a saturated NaCl solution or other enzyme inhibitors.
-
Transfer a precise amount of the fruit homogenate (e.g., 5 g) into a 20 mL headspace vial.
-
Add a saturated NaCl solution (e.g., 2 g of NaCl in 5 mL of water) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds into the headspace.
-
Add a known concentration of an internal standard (e.g., 2-octanol (B43104) or ethyl nonanoate) for quantitative analysis.
-
Immediately seal the vial with a PTFE/silicone septum cap.
3.1.2. HS-SPME Procedure:
-
Place the sealed vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with constant agitation.
-
Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.
3.1.3. GC-MS Analysis:
-
Injection: Immediately after extraction, desorb the analytes from the SPME fiber in the heated injection port of the GC (e.g., at 250 °C) in splitless mode for a short period (e.g., 2-5 minutes).
-
Gas Chromatography:
-
Column: Use a polar capillary column, such as a DB-WAX or HP-INNOWAX (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40 °C, hold for 3 min), ramps up to an intermediate temperature (e.g., 150 °C at 5 °C/min), and then to a final temperature (e.g., 220 °C at 10 °C/min, hold for 5 min).[1]
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 450.
-
Ion Source and Transfer Line Temperatures: Typically set at 230 °C and 240 °C, respectively.
-
Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).
-
Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and a calibration curve prepared with a pure standard of this compound.
-
Biosynthesis of Esters in Fruits
The formation of this compound and other esters in fruits is a complex enzymatic process. The final and key step in the biosynthesis of most volatile esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) .
The general reaction is as follows:
Alcohol + Acyl-CoA → Ester + Coenzyme A
The substrates for this reaction, alcohols and acyl-CoAs, are derived from various metabolic pathways, primarily from the metabolism of fatty acids and amino acids.
-
Butanol , the alcohol precursor for this compound, can be synthesized through the reduction of butanal, which is derived from the degradation of fatty acids or certain amino acids.
-
Heptanoyl-CoA , the acyl-CoA precursor, is typically derived from the β-oxidation of longer-chain fatty acids.
The diversity of esters found in fruits is a result of the broad substrate specificity of AAT enzymes, which can utilize a variety of alcohols and acyl-CoAs, and the availability of these precursors, which is dependent on the fruit's genetic makeup and ripening stage.
Mandatory Visualizations
Conclusion
This compound is a naturally occurring ester that contributes to the desirable aroma of certain fruits, notably specific apple cultivars. Its quantitative presence in a wider variety of fruits remains an area for further research. The analysis of this and other volatile compounds is reliably achieved through HS-SPME-GC-MS, a powerful and sensitive analytical technique. The biosynthesis of this compound is intrinsically linked to the fruit's primary metabolism, particularly the pathways of fatty acid and amino acid degradation, with alcohol acyltransferases playing a pivotal role in the final esterification step. This guide provides a foundational understanding for researchers and professionals working with fruit volatiles and natural product chemistry.
References
- 1. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 5454-28-4 [chemicalbook.com]
- 3. Diversity of odor-active compounds from local cultivars and wild accessions of Iwateyamanashi (Pyrus ussuriensis var. aromatica) revealed by Aroma Extract Dilution Analysis (AEDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS Based Metabolite Profiling to Monitor Ripening-Specific Metabolites in Pineapple (Ananas comosus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Butyl Heptanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for butyl heptanoate (B1214049) (C₁₁H₂₂O₂), a fatty acid ester. The information presented herein is essential for the structural elucidation, identification, and quantification of this compound in various scientific applications, including flavor and fragrance analysis, metabolomics, and drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for butyl heptanoate, along with the experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |
| ~4.06 | Triplet (t) | ~6.7 | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |
| ~2.28 | Triplet (t) | ~7.5 | 2H | -CO-CH₂ -CH₂- |
| ~1.61 | Quintet | ~7.0 | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |
| ~1.58 | Quintet | ~7.5 | 2H | -CO-CH₂-CH₂ -CH₂- |
| ~1.38 | Sextet | ~7.3 | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |
| ~1.29 | Multiplet (m) | - | 4H | -CO-CH₂-CH₂-CH₂ -CH₂ - |
| ~0.92 | Triplet (t) | ~7.4 | 3H | -O-CH₂-CH₂-CH₂-CH₃ |
| ~0.89 | Triplet (t) | ~7.1 | 3H | -CO-(CH₂)₄-CH₂-CH₃ |
Note: The chemical shifts and coupling constants are approximate values and can vary slightly depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~173.9 | C =O |
| ~64.1 | -O-CH₂ - |
| ~34.4 | -CO-CH₂ - |
| ~31.5 | -CO-CH₂-CH₂-CH₂ - |
| ~30.7 | -O-CH₂-CH₂ - |
| ~28.9 | -CO-CH₂-CH₂ -CH₂- |
| ~25.0 | -CO-(CH₂)₃-CH₂ - |
| ~22.4 | -CO-(CH₂)₄-CH₂ - |
| ~19.2 | -O-CH₂-CH₂-CH₂ - |
| ~13.9 | -CO-(CH₂)₅-CH₃ |
| ~13.7 | -O-(CH₂)₃-CH₃ |
Note: The chemical shifts are approximate values and can vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2957 | Strong | C-H stretch (alkane) |
| ~2931 | Strong | C-H stretch (alkane) |
| ~2860 | Medium | C-H stretch (alkane) |
| ~1738 | Strong | C=O stretch (ester) |
| ~1465 | Medium | C-H bend (alkane) |
| ~1178 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Putative Assignment |
| 56 | 99.99 | [C₄H₈]⁺ (McLafferty rearrangement) |
| 43 | 61.24 | [C₃H₇]⁺ |
| 131 | 59.50 | [CH₃(CH₂)₅CO]⁺ |
| 113 | 58.59 | [M - C₄H₉O]⁺ |
| 41 | 55.79 | [C₃H₅]⁺ |
Experimental Protocols
NMR Spectroscopy
-
Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
FT-IR Spectroscopy (Neat Liquid)[2][7][8][9]
-
Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) of the FT-IR spectrometer are clean.
-
Place a small drop of neat this compound onto the ATR crystal or between the salt plates.
-
Acquire the background spectrum of the empty accessory.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)[7][10][11]
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
GC Conditions :
-
Injector : Split/splitless injector, typically in split mode.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program : A temperature ramp is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
-
MS Conditions :
-
Ionization : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole or Ion Trap.
-
Scan Range : A typical mass range would be m/z 40-400.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Thermochemical Properties of Butyl Heptanoate: A Technical Guide
This technical guide provides a comprehensive overview of the available thermochemical data for butyl heptanoate (B1214049). It is intended for researchers, scientists, and professionals in the field of drug development and chemical engineering who require accurate and reliable data for process design, safety analysis, and computational modeling. This document summarizes key thermochemical parameters, outlines the experimental methodologies for their determination, and presents a logical workflow for acquiring such data.
Quantitative Thermochemical Data
The following table summarizes the key thermochemical properties of butyl heptanoate that have been critically evaluated and reported in the literature. These values are essential for understanding the energetic characteristics of this compound.
| Property | Value | Phase | Temperature (K) | Pressure (kPa) | Source |
| Standard Molar Enthalpy of Formation | -647.3 ± 2.5 kJ/mol | Liquid | 298.15 | 101.325 | NIST/TRC[1] |
| -587.8 ± 2.6 kJ/mol | Ideal Gas | 298.15 | 101.325 | NIST/TRC[1] | |
| Standard Molar Enthalpy of Vaporization | 59.5 ± 0.1 kJ/mol | Liquid to Gas | 298.15 | N/A | NIST/TRC[1] |
| Molar Heat Capacity at Constant Pressure | 344.18 J/(mol·K) | Liquid | 298.15 | 101.325 | Estimated[2] |
| 249.2 J/(mol·K) | Ideal Gas | 300 | N/A | NIST/TRC[1] | |
| Boiling Point | 226.2 °C | Liquid | N/A | 101.325 | PubChem[3] |
| Melting Point | -68.4 °C | Solid | N/A | N/A | PubChem[3] |
| Density | 0.863 g/mL | Liquid | 298.15 | N/A | The Good Scents Company[4] |
Note: The heat capacity of the liquid phase is an estimated value based on a group additivity method, as extensive experimental data was not found in the initial search.
Experimental Protocols
Accurate determination of thermochemical data relies on precise calorimetric techniques. Below are detailed methodologies for two key experimental procedures: combustion calorimetry for determining the enthalpy of formation and differential scanning calorimetry for measuring heat capacity.
Determination of the Standard Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of formation of this compound is typically derived from its standard enthalpy of combustion, which is determined experimentally using an isoperibol bomb calorimeter.[5]
Objective: To measure the heat released during the complete combustion of a known mass of this compound under constant volume conditions.
Materials:
-
This compound (high purity, >99.5%)
-
Benzoic acid (certified standard for calibration)
-
High-purity oxygen
-
Distilled water
-
Fuse wire (platinum or similar)
-
Crucible (silica or platinum)
Apparatus:
-
Isoperibol bomb calorimeter system
-
High-precision balance (readable to ±0.01 mg)
-
Temperature sensor with high resolution (e.g., platinum resistance thermometer)
-
Oxygen cylinder with a pressure regulator
Procedure:
-
Calibration of the Calorimeter:
-
A pellet of benzoic acid of known mass (approximately 1 g) is placed in the crucible.
-
The fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the benzoic acid pellet.
-
A known volume of distilled water (typically 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor.
-
The bomb is sealed and purged with oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 3 MPa.
-
The bomb is submerged in a known mass of water in the calorimeter's bucket.
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded for a set period.
-
The benzoic acid is ignited by passing a current through the fuse wire.
-
The temperature of the water in the bucket is recorded at regular intervals until a stable final temperature is reached.
-
The energy equivalent of the calorimeter (ε_cal) is calculated based on the known enthalpy of combustion of benzoic acid and the measured temperature rise.[6]
-
-
Combustion of this compound:
-
A sample of liquid this compound (approximately 0.5-0.8 g) is accurately weighed into the crucible.
-
The procedure follows the same steps as the calibration (2-8), using the this compound sample instead of benzoic acid.
-
The heat released during the combustion of this compound is calculated from the observed temperature rise and the energy equivalent of the calorimeter.
-
-
Corrections and Data Analysis:
-
Corrections are applied for the heat of ignition of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.
-
The standard enthalpy of combustion at constant volume (Δ_c U°) is calculated.
-
This value is then converted to the standard enthalpy of combustion at constant pressure (Δ_c H°) using the relationship Δ_c H° = Δ_c U° + Δn_g RT, where Δn_g is the change in the number of moles of gas in the combustion reaction.
-
Finally, the standard enthalpy of formation (Δ_f H°) of this compound is calculated using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
-
Determination of Isobaric Heat Capacity via Differential Scanning Calorimetry (DSC)
The isobaric heat capacity (C_p) of liquid this compound can be determined using a differential scanning calorimeter.[7][8]
Objective: To measure the heat flow required to raise the temperature of a sample of this compound at a constant rate, relative to a reference material.
Materials:
-
This compound (high purity, >99.5%)
-
Reference material with a known heat capacity (e.g., sapphire)
-
Inert purge gas (e.g., nitrogen or argon)
-
Hermetically sealed DSC pans (e.g., aluminum)
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Microbalance (readable to ±0.01 mg)
Procedure:
-
Baseline Measurement:
-
An empty, hermetically sealed DSC pan is placed on the sample side, and another empty, sealed pan is placed on the reference side.
-
The DSC is programmed to scan over the desired temperature range (e.g., from 273 K to 373 K) at a constant heating rate (e.g., 10 K/min) under a constant flow of inert purge gas.
-
This provides the baseline heat flow difference between the sample and reference holders.
-
-
Reference Material (Sapphire) Measurement:
-
A precisely weighed sapphire standard is placed in the sample pan.
-
The same temperature program as the baseline measurement is run.
-
The heat flow required to heat the sapphire is recorded.
-
-
Sample (this compound) Measurement:
-
A precisely weighed sample of this compound is hermetically sealed in a DSC pan.
-
The same temperature program is run.
-
The heat flow required to heat the this compound sample is recorded.
-
-
Calculation of Heat Capacity:
-
The heat capacity of the this compound sample at a given temperature is calculated using the following equation: C_p,sample = ( (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) ) * (m_sapphire / m_sample) * C_p,sapphire where:
-
C_p is the heat capacity
-
DSC is the measured heat flow signal
-
m is the mass[9]
-
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the standard enthalpy of formation of this compound using bomb calorimetry.
References
- 1. WTT- Under Construction Page [wtt-pro.nist.gov]
- 2. srd.nist.gov [srd.nist.gov]
- 3. This compound | C11H22O2 | CID 21596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 5454-28-4 [thegoodscentscompany.com]
- 5. api.pageplace.de [api.pageplace.de]
- 6. scienceready.com.au [scienceready.com.au]
- 7. mse.ucr.edu [mse.ucr.edu]
- 8. mdpi.com [mdpi.com]
- 9. linseis.com [linseis.com]
Butyl heptanoate molecular weight and formula
An In-depth Technical Guide to Butyl Heptanoate (B1214049)
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical and physical properties of butyl heptanoate.
Core Chemical Information
This compound is a fatty acid ester with the molecular formula C11H22O2.[1][2][3][4][5] It is also known by several synonyms, including butyl heptylate, butyl heptoate, and n-butyl heptanoate.[1][2] The IUPAC name for this compound is this compound.[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for various experimental and developmental applications.
| Property | Value | Source |
| Molecular Formula | C11H22O2 | [1][2][3][4][5] |
| Molecular Weight | 186.29 g/mol | [1][4] |
| Density | 0.863 g/mL at 25 °C | [3][4] |
| Boiling Point | 226 °C | [4] |
| Melting Point | -67.5 °C | [4] |
| Flash Point | 86.67 °C | [3] |
| Refractive Index | 1.421 (at 20°C) | [4] |
| Vapor Pressure | 0.090 mmHg at 25 °C | [3] |
Synthesis Protocol: Fischer Esterification
A common method for the synthesis of this compound is the Fischer esterification of heptanoic acid with butanol in the presence of an acid catalyst.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of heptanoic acid and butanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction Setup: Equip the flask with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation to obtain pure this compound.
Logical Representation of Synthesis
The synthesis of this compound via Fischer esterification can be visualized as a straightforward logical workflow.
Caption: Fischer Esterification of this compound.
References
Discovery and history of butyl heptanoate synthesis
An In-depth Technical Guide on the Discovery and History of Butyl Heptanoate (B1214049) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl heptanoate, an ester with significant applications in the flavor, fragrance, and pharmaceutical industries, has a rich history of chemical synthesis. This technical guide provides a comprehensive overview of the discovery and evolution of methods for synthesizing this compound. We delve into the core methodologies, including the historical Fischer esterification, modern enzymatic catalysis, and transesterification processes. Detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key pathways and workflows are presented to serve as a valuable resource for researchers and professionals in the field.
Introduction
This compound (C₁₁H₂₂O₂) is a fatty acid ester known for its characteristic fruity aroma, often described as reminiscent of apricot or cognac.[1] Its pleasant organoleptic properties have led to its widespread use as a flavoring agent in food and beverages and as a fragrance component in cosmetics and perfumes.[2][3] Beyond these applications, this compound and similar esters are of interest in pharmaceutical sciences as potential prodrugs or formulation excipients.
The synthesis of esters is a fundamental reaction in organic chemistry, and the methods for producing this compound have evolved from classic acid-catalyzed reactions to more sophisticated and sustainable enzymatic approaches. This guide explores the historical context of its synthesis, provides detailed technical protocols for its preparation, and presents comparative data to aid in the selection of the most suitable method for a given application.
Discovery and Historical Context: The Advent of Fischer Esterification
The history of this compound synthesis is intrinsically linked to the broader history of ester synthesis. The seminal work in this field was conducted by the German chemist Emil Fischer and his colleague Arthur Speier. In 1895, they published a groundbreaking paper describing a method to produce esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[4] This reaction, now universally known as the Fischer-Speier esterification or simply Fischer esterification, became the cornerstone of ester synthesis for over a century.
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The overall reaction for the synthesis of this compound is as follows:
CH₃(CH₂)₅COOH + CH₃(CH₂)₃OH ⇌ CH₃(CH₂)₅COO(CH₂)₃CH₃ + H₂O (Heptanoic Acid + n-Butanol ⇌ this compound + Water)
The reaction equilibrium generally lies unfavorably for the formation of the ester. To achieve high yields, Le Châtelier's principle is applied by either using a large excess of one of the reactants (typically the less expensive alcohol) or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[1][5]
Synthesis Methodologies and Experimental Protocols
Several methods have been developed and optimized for the synthesis of this compound. The following sections provide detailed protocols and quantitative data for the most significant of these.
Fischer-Speier Esterification
This classical method remains widely used due to its simplicity and cost-effectiveness, especially for large-scale production.
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add heptanoic acid (0.5 mol, 65.1 g), n-butanol (1.5 mol, 111.2 g, 3 molar equivalents), and a boiling chip.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (98%, 1-2 mL) to the reaction mixture.
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle. The reaction temperature should be maintained at approximately 110-120°C. Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of deionized water, 100 mL of a saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted heptanoic acid - caution: CO₂ evolution), and finally with 100 mL of brine.
-
Isolation and Purification: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and remove the excess n-butanol and any solvent by rotary evaporation. The crude this compound can be further purified by fractional distillation under reduced pressure to yield a colorless liquid.[6]
Quantitative Data for Fischer Esterification of this compound:
| Parameter | Value | Reference |
| Molar Ratio (Butanol:Acid) | 3:1 | Adapted from[1] |
| Catalyst | H₂SO₄ (conc.) | [6] |
| Temperature | 110-120°C (Reflux) | [1] |
| Reaction Time | 4-6 hours | Adapted from[6] |
| Typical Yield | 75-85% | Adapted from[6][7] |
Enzymatic Synthesis (Lipase-Catalyzed Esterification)
Enzymatic synthesis offers a greener and more selective alternative to traditional chemical methods. Lipases are commonly employed as biocatalysts for the esterification of fatty acids.
Experimental Protocol:
-
Reaction Setup: In a 100 mL Erlenmeyer flask, combine heptanoic acid (0.1 mol, 13.02 g) and n-butanol (0.1 mol, 7.41 g) in a suitable organic solvent (e.g., 50 mL of n-hexane).
-
Enzyme Addition: Add an immobilized lipase (B570770) (e.g., Novozym® 435 or lipase from Candida antarctica) to the mixture (typically 5-10% by weight of the substrates).
-
Reaction Conditions: Place the flask in an incubator shaker and maintain a constant temperature (e.g., 40-60°C) and agitation (e.g., 150-200 rpm) for 24-48 hours. The removal of water can be facilitated by adding molecular sieves to the reaction medium.[8]
-
Enzyme Removal and Product Isolation: After the reaction, the immobilized enzyme can be removed by simple filtration and can often be reused. The solvent is then removed by rotary evaporation, and the resulting this compound can be purified by vacuum distillation.
Quantitative Data for Lipase-Catalyzed Synthesis of Butyl Esters:
| Parameter | Value | Reference |
| Enzyme | Immobilized Lipase | |
| Molar Ratio (Butanol:Acid) | 1:1 to 2:1 | |
| Solvent | n-Hexane | |
| Temperature | 40-60°C | [8] |
| Reaction Time | 24-48 hours | |
| Typical Yield | >90% |
Transesterification
Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of a catalyst. For this compound synthesis, a methyl or ethyl heptanoate could be transesterified with n-butanol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl heptanoate (0.5 mol, 72.1 g) in an excess of n-butanol (e.g., 2.5 mol, 185.3 g).
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide). For base-catalyzed transesterification, it is crucial that the reactants are anhydrous.[9]
-
Reaction Conditions: Heat the mixture to reflux for several hours. The lower-boiling alcohol byproduct (methanol in this case) can be removed by distillation to drive the equilibrium towards the product.
-
Work-up and Purification: After cooling, the catalyst is neutralized (acid for a base-catalyzed reaction or base for an acid-catalyzed one). The excess n-butanol is removed by rotary evaporation, and the this compound is purified by fractional distillation.
Quantitative Data for Transesterification for Butyl Ester Synthesis:
| Parameter | Value | Reference |
| Starting Ester | Methyl Heptanoate | General Procedure |
| Alcohol | n-Butanol (in excess) | [9] |
| Catalyst | Sodium Methoxide or H₂SO₄ | [9] |
| Temperature | Reflux | [9] |
| Reaction Time | 2-8 hours | General Procedure |
| Typical Yield | Variable, can be >95% with byproduct removal | [9] |
Visualizations
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Conclusion
The synthesis of this compound has a history rooted in the foundational principles of organic chemistry, with Fischer esterification providing the initial and still widely practiced route. Over time, the demand for more sustainable and selective methods has led to the development of enzymatic and transesterification processes. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, cost, and environmental impact. This guide has provided an in-depth overview of these methods, complete with detailed experimental protocols and comparative data, to equip researchers and professionals with the knowledge to make informed decisions in the synthesis of this important ester. The continued optimization of these synthetic routes will undoubtedly lead to even more efficient and greener processes in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound, 5454-28-4 [thegoodscentscompany.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Butyl Heptanoate: Classification, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of butyl heptanoate (B1214049), a significant fatty acid ester. The document details its chemical classification, physicochemical properties, synthesis, and applications, with a focus on experimental protocols and data presentation for the scientific community.
Classification of Butyl Heptanoate
This compound is classified as a fatty acid ester.[1][2][3] This classification is derived from its chemical structure, which results from the formal condensation of heptanoic acid (a medium-chain fatty acid) and butanol.[4][5] Structurally, it consists of a butyl group linked to a heptanoate moiety through an ester bond.[4]
-
Kingdom: Organic compounds
-
Super Class: Lipids and lipid-like molecules
-
Sub Class: Fatty acid esters[2]
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature, recognized for its characteristic fruity aroma.[1][4] It is soluble in most organic solvents but has limited solubility in water.[3][4][5] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O₂ | [4][6] |
| Molecular Weight | 186.29 g/mol | [3][6] |
| CAS Number | 5454-28-4 | [1][7] |
| Appearance | Colorless, transparent liquid | [1][8] |
| Odor | Fruity, herbaceous | [1] |
| Boiling Point | 226 °C (at 760 mm Hg) | [1][3][8] |
| Melting Point | -67.5 °C | [1][8] |
| Density | 0.863 g/mL (at 25 °C) | [1][8] |
| Refractive Index | 1.421 (at 20 °C) | [1] |
| Vapor Pressure | 0.08 - 0.09 mmHg (at 25 °C) | [8][9] |
| Flash Point | 86.67 °C | [8] |
| Water Solubility | 0.04 g/L (predicted) | [2] |
| logP | 3.73 - 4.24 | [2] |
Synthesis of this compound
The primary method for synthesizing this compound is through the direct esterification of heptanoic acid with n-butanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[1]
Synthesis Workflow
The logical workflow for the synthesis of this compound is illustrated in the diagram below.
Caption: Synthesis workflow for this compound via Fischer esterification.
Experimental Protocol: Fischer Esterification
This protocol provides a generalized procedure for the synthesis of this compound.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a heating mantle.
-
Reactant Charging: To the round-bottom flask, add equimolar amounts of heptanoic acid and n-butanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash sequentially with water and then a saturated sodium chloride solution (brine).
-
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Purification:
-
Filter to remove the drying agent.
-
Purify the crude ester by fractional distillation under reduced pressure to obtain pure this compound.
-
Applications in Research and Industry
This compound is valued for its aromatic properties and is primarily used in the following areas:
-
Flavor and Fragrance Industry: It is a synthetic flavoring agent used to impart fruity notes, such as apple and blackberry, in products like candy and baked goods.[1][5] It is also utilized as a fragrance component in perfumes and cosmetics.[5]
-
Solvent: Due to its ester nature, it can be used as a solvent in various industrial applications, including in the formulation of paints and coatings.[5]
Analytical Techniques
The characterization and quantification of this compound are commonly performed using chromatographic techniques.
Analytical Workflow
The following diagram outlines a typical workflow for the analysis of a sample containing this compound.
Caption: General workflow for the analysis of this compound using HPLC.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the analysis of this compound.[10]
-
System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV or Mass Spectrometer).
-
Column: A reverse-phase column (e.g., Newcrom R1) is appropriate for this nonpolar analyte.[10]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water.[10] For mass spectrometry applications, an acid modifier like formic acid should be used instead of phosphoric acid.[10]
-
Sample Preparation: Dissolve a known quantity of the sample containing this compound in the mobile phase or a compatible organic solvent.
-
Injection: Inject a small volume (e.g., 5-20 µL) of the prepared sample onto the column.
-
Analysis:
-
Run the separation under isocratic or gradient elution conditions.
-
Identify the this compound peak by comparing its retention time with that of a pure standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
-
Safety and Handling
While the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has stated that there is no safety concern at current intake levels when used as a flavoring agent, proper handling is still necessary in a laboratory or industrial setting.[3][11]
-
Hazards: May cause skin and eye irritation.[3][4] It is also considered a combustible liquid.[4][9]
-
Precautions:
References
- 1. This compound | 5454-28-4 [chemicalbook.com]
- 2. Showing Compound this compound (FDB021547) - FooDB [foodb.ca]
- 3. This compound | C11H22O2 | CID 21596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 5454-28-4: this compound | CymitQuimica [cymitquimica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Heptanoic acid, butyl ester [webbook.nist.gov]
- 7. Page loading... [guidechem.com]
- 8. This compound, 5454-28-4 [thegoodscentscompany.com]
- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. WHO | JECFA [apps.who.int]
- 12. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Butyl Heptanoate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of butyl heptanoate (B1214049) through Fischer esterification. Butyl heptanoate, an ester known for its characteristic fruity aroma, is synthesized from the reaction of n-heptanoic acid and n-butanol using an acid catalyst.[1][2][3][4] This application note details the experimental protocol, including reaction setup, work-up, and purification procedures. Furthermore, it presents key quantitative data and characterization methods for the synthesized product. The included diagrams illustrate the reaction mechanism and the experimental workflow to facilitate a clear understanding of the process.
Introduction
Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[5][6][7][8] The reaction is reversible, and to achieve a high yield of the ester, the equilibrium is typically shifted towards the product by using an excess of one of the reactants or by removing water as it is formed.[6][7] this compound is a valuable compound in the flavor and fragrance industry and serves as a useful intermediate in organic synthesis.[2][3] This protocol outlines a reliable method for the preparation of this compound, which can be adapted for the synthesis of other similar esters.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5454-28-4 | [1][2] |
| Molecular Formula | C₁₁H₂₂O₂ | [2] |
| Molecular Weight | 186.29 g/mol | |
| Boiling Point | 226 °C (lit.) | [1][3] |
| Density | 0.863 g/mL at 25 °C (lit.) | [1][3] |
| Refractive Index (n²⁰/D) | 1.421 (lit.) | [1] |
| Appearance | Colorless transparent liquid | [1] |
| Odor | Herbaceous, slightly fruity | [1] |
Table 2: Typical Reaction Parameters for Fischer Esterification of this compound
| Parameter | Value/Condition |
| Reactants | n-Heptanoic Acid, n-Butanol |
| Molar Ratio (Acid:Alcohol) | 1:3 (Typical, alcohol in excess) |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) |
| Catalyst Loading | ~1-5 mol% relative to the carboxylic acid |
| Reaction Temperature | Reflux temperature of the mixture (approx. 110-120 °C) |
| Reaction Time | 2-4 hours (can be monitored by TLC or GC) |
| Work-up Procedure | Liquid-liquid extraction with diethyl ether, followed by washing with aqueous NaHCO₃ and brine |
| Purification Method | Simple distillation or fractional distillation under reduced pressure |
| Expected Yield | 60-80% (Yields can vary based on specific conditions and scale) |
Experimental Protocols
Materials and Reagents
-
n-Heptanoic acid (≥98%)
-
n-Butanol (≥99%)
-
Concentrated sulfuric acid (98%) or p-Toluenesulfonic acid monohydrate (≥98%)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (250 mL)
-
Distillation apparatus (simple or fractional)
-
Beakers, Erlenmeyer flasks, graduated cylinders
-
Rotary evaporator (optional)
Reaction Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add n-heptanoic acid (e.g., 0.1 mol, 13.02 g) and n-butanol (e.g., 0.3 mol, 22.24 g).
-
Catalyst Addition: While stirring, carefully add the acid catalyst. Use either concentrated sulfuric acid (approx. 1 mL) or p-toluenesulfonic acid monohydrate (approx. 1.9 g, 0.01 mol).
-
Reflux: Attach a reflux condenser to the flask and add a few boiling chips. Heat the mixture to a gentle reflux using a heating mantle and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
Work-up and Purification
-
Extraction: Transfer the cooled reaction mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and 50 mL of deionized water. Shake the funnel gently and allow the layers to separate.
-
Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with:
-
50 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO₂ gas will be evolved. Vent the separatory funnel frequently.
-
50 mL of deionized water.
-
50 mL of saturated aqueous sodium chloride (brine) to reduce the solubility of the organic product in the aqueous phase.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes.
-
Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator or by simple distillation.
-
Purification: Purify the crude this compound by simple or fractional distillation under atmospheric or reduced pressure. The boiling point of this compound is approximately 226 °C at atmospheric pressure.[1][3] Collect the fraction corresponding to the pure product.
-
Yield Calculation: Weigh the purified product and calculate the percentage yield.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity and confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups. A strong absorption band around 1735-1750 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the protons and carbons.
Mandatory Visualizations
Caption: Fischer Esterification Mechanism for this compound Synthesis.
Caption: Experimental Workflow for this compound Synthesis and Purification.
References
- 1. This compound | 5454-28-4 [chemicalbook.com]
- 2. CAS 5454-28-4: this compound | CymitQuimica [cymitquimica.com]
- 3. zhishangchem.com [zhishangchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Laboratory Preparation of Butyl Heptanoate from Butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory synthesis of butyl heptanoate (B1214049), an important ester with applications in the fragrance and flavor industries. The synthesis is achieved via Fischer esterification of 1-butanol (B46404) and heptanoic acid using an acid catalyst. This application note includes detailed experimental protocols, data presentation in tabular format for clarity, and a visual representation of the experimental workflow.
Introduction
Butyl heptanoate is a fatty acid ester known for its characteristic fruity odor.[1] It is synthesized by the reaction of butanol and heptanoic acid.[2] The most common laboratory method for this synthesis is the Fischer esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] To achieve a high yield, the equilibrium of the reaction is shifted towards the product by using an excess of one of the reactants or by removing water as it is formed.[4] This protocol will detail the synthesis, purification, and characterization of this compound.
Data Presentation
A summary of the physical and chemical properties of the reactants and the product is provided below for easy reference.
Table 1: Physical and Chemical Properties of Reactants and Product
| Property | 1-Butanol | Heptanoic Acid | This compound |
| Molecular Formula | C₄H₁₀O | C₇H₁₄O₂ | C₁₁H₂₂O₂ |
| Molar Mass ( g/mol ) | 74.12 | 130.18 | 186.29 |
| Boiling Point (°C) | 117.7 | 223 | 226 |
| Density (g/mL at 25°C) | 0.810 | 0.918 | 0.863 |
| Appearance | Colorless liquid | Oily, colorless liquid | Colorless liquid |
| Odor | Alcoholic | Rancid, unpleasant | Fruity |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ (ppm): 4.0 (t, 2H), 2.2 (t, 2H), 1.6 (m, 4H), 1.3 (m, 8H), 0.9 (t, 6H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 173 (C=O), 64 (O-CH₂), 34, 31, 30, 28, 25, 22, 19, 14, 13 |
| IR (neat) | ν (cm⁻¹): ~2960 (C-H, sp³), ~1740 (C=O, ester), ~1170 (C-O, ester) |
Note: These are approximate values and may vary slightly based on experimental conditions and the solvent used.[6][8][9][10]
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol outlines the steps for the synthesis of this compound from 1-butanol and heptanoic acid.
Materials:
-
Heptanoic acid
-
1-Butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine heptanoic acid (0.1 mol, 13.02 g) and 1-butanol (0.3 mol, 22.24 g, 27.5 mL). The use of excess butanol helps to drive the reaction towards the formation of the ester.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1 mL) to the mixture while swirling.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle for 2-3 hours. The reaction temperature should be maintained around the boiling point of 1-butanol.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add 50 mL of diethyl ether to the separatory funnel to dilute the mixture.
-
Wash the organic layer sequentially with:
-
50 mL of water.
-
50 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as CO₂ gas will be evolved. Vent the separatory funnel frequently.
-
50 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude this compound by distillation under reduced pressure. The boiling point of this compound is 226 °C at atmospheric pressure.[5] A typical yield for this type of reaction is in the range of 70-80%.
Mandatory Visualizations
Reaction Scheme: Fischer Esterification
Caption: Fischer Esterification of Heptanoic Acid and Butanol.
Experimental Workflow
Caption: Workflow for the Synthesis of this compound.
References
- 1. Showing Compound this compound (FDB021547) - FooDB [foodb.ca]
- 2. CAS 5454-28-4: this compound | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. This compound | 5454-28-4 [chemicalbook.com]
- 6. This compound | C11H22O2 | CID 21596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 5454-28-4 [thegoodscentscompany.com]
- 8. compoundchem.com [compoundchem.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: Quantitative Analysis of Butyl Heptanoate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of butyl heptanoate (B1214049), a common flavor and fragrance compound, using Gas Chromatography-Mass Spectrometry (GC-MS). Butyl heptanoate (C11H22O2, M.W. 186.29 g/mol ) is an ester known for its fruity aroma.[1][2] Accurate quantification is essential for quality control in the food, beverage, and cosmetic industries. The described methodology, employing a common non-polar GC column and electron ionization (EI) mass spectrometry, offers high sensitivity and selectivity for the determination of this compound in various sample matrices.
Introduction
This compound is a fatty acid ester that contributes to the characteristic aroma of many fruits and alcoholic beverages.[3] Its presence and concentration are critical to the final product's sensory profile. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[4] This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. This document outlines a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.
Experimental Protocols
Reagents and Materials
-
Standards: this compound (≥98% purity)
-
Solvents: High-purity hexane (B92381) or dichloromethane (B109758) (for sample and standard preparation)
-
Carrier Gas: Helium (99.999% purity)
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa
-
Pipettes and Syringes: Calibrated for accurate volume measurements
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of pure this compound and dissolve it in 100 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and may need to be optimized based on the specific sample matrix.
-
Sample Measurement: Accurately measure a known volume or weight of the liquid or homogenized solid sample into a separatory funnel.
-
Extraction: Add a known volume of hexane (e.g., 2 x 20 mL) to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.
-
Collection: Collect the organic (upper) layer containing the extracted this compound.
-
Drying: Pass the collected organic layer through anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: If necessary, concentrate the extract to a smaller, known volume under a gentle stream of nitrogen.
-
Analysis: Transfer the final extract to a GC-MS vial for analysis.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector: Split/Splitless injector
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 20:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for this compound: m/z 56 (quantifier), 43, 113, 131 (qualifiers)[2]
Data Presentation
Quantitative data for the analysis of this compound is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Retention Time (min) | ~ 12.5 |
| Characteristic Ions (m/z) | 56, 43, 113, 131 |
| Calibration Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Recovery (%) | 90 - 110 |
| Relative Standard Deviation (RSD) (%) | < 10 |
Mandatory Visualization
References
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Butyl Heptanoate
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl heptanoate (B1214049) is a fatty acid ester with the molecular formula C11H22O2.[1][2][3] It is a colorless liquid with a fruity odor and is used as a flavoring agent in food products and as a fragrance in perfumes and cosmetics. In the pharmaceutical industry, esters like butyl heptanoate can be used as solvents or intermediates in drug synthesis. Accurate and reliable analytical methods are crucial for the quality control and quantification of this compound in various matrices.
This application note provides a detailed protocol for the determination of this compound using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Principle
This method utilizes RP-HPLC to separate this compound from a sample matrix. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. This compound, being a relatively nonpolar compound, is retained by the stationary phase and its elution is controlled by the composition of the mobile phase. Detection is achieved by monitoring the UV absorbance of the analyte at a low wavelength, as fatty acid esters typically exhibit significant absorbance below 205 nm.
Materials and Reagents
-
This compound standard (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (B129727) (HPLC grade, for sample preparation)
-
Phosphoric acid (or formic acid for MS-compatibility) (optional, for pH adjustment of the mobile phase)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 205 nm |
| Run Time | 10 minutes |
Experimental Protocols
Mobile Phase Preparation
-
Measure 800 mL of HPLC grade acetonitrile and 200 mL of HPLC grade water.
-
Combine the solvents in a clean, suitable container.
-
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is provided below.
-
Accurately transfer a known volume or weight of the sample containing this compound into a volumetric flask.
-
Dilute the sample with methanol to an appropriate concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Analysis
-
Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.
-
Quantification: Inject the prepared sample solution and determine the peak area of this compound. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
System Suitability
Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system. This should include parameters such as retention time, peak area reproducibility, theoretical plates, and tailing factor.
Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis for this compound.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of Butyl Heptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl heptanoate (B1214049) is an ester recognized for its fruity aroma, finding applications in the flavor, fragrance, and cosmetic industries. As with any organic molecule, nuclear magnetic resonance (NMR) spectroscopy is a pivotal analytical technique for its structural confirmation and purity assessment. This document provides a detailed guide to the ¹H and ¹³C NMR spectral features of butyl heptanoate, along with a comprehensive protocol for sample analysis.
Molecular Structure and Atom Numbering
The structural formula of this compound is presented below, with atoms systematically numbered to facilitate NMR signal assignments.
Caption: Structure of this compound with Atom Numbering.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in the butyl and heptanoyl moieties. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms and the aliphatic chain's structure.
| Protons (Atom No.) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~ 4.05 | Triplet (t) | ~ 6.7 | 2H |
| H-8 | ~ 2.28 | Triplet (t) | ~ 7.5 | 2H |
| H-5 | ~ 1.62 | Quintet (quin) | ~ 7.0 | 2H |
| H-9 | ~ 1.58 | Quintet (quin) | ~ 7.5 | 2H |
| H-6 | ~ 1.38 | Sextet (sxt) | ~ 7.4 | 2H |
| H-10, H-11 | ~ 1.29 | Multiplet (m) | - | 4H |
| H-7 | ~ 0.92 | Triplet (t) | ~ 7.4 | 3H |
| H-12 | ~ 0.88 | Triplet (t) | ~ 7.0 | 3H |
Note: The chemical shifts and coupling constants are estimated based on typical values for n-alkyl esters and may vary slightly depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester group is significantly downfield shifted.
| Carbon (Atom No.) | Chemical Shift (δ, ppm) |
| C-1 | ~ 173.9 |
| C-4 | ~ 64.1 |
| C-8 | ~ 34.4 |
| C-10 | ~ 31.5 |
| C-5 | ~ 30.7 |
| C-9 | ~ 28.8 |
| C-11 | ~ 24.9 |
| C-12 | ~ 22.4 |
| C-6 | ~ 19.1 |
| C-7 | ~ 13.9 |
| C-2 | ~ 13.7 |
Note: The chemical shifts are estimated based on typical values for n-alkyl esters and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol
This section outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Materials:
-
This compound (high purity)
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Thoroughly mix the solution using a vortex mixer to ensure homogeneity.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
2. NMR Instrument Parameters
-
Instrument: 400 MHz (or higher) NMR spectrometer
-
Probe: 5 mm broadband probe
-
Temperature: 298 K (25 °C)
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 32
-
Relaxation Delay (D1): 1.0 s
-
Acquisition Time (AQ): ~4 s
-
Spectral Width (SW): 10-12 ppm
-
Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (~5-6 ppm).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 2048 (or more for dilute samples).
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): ~1-2 s
-
Spectral Width (SW): 200-240 ppm
-
Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (~100-120 ppm).
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: NMR Analysis Workflow for this compound.
Signaling Pathway and Logical Relationships
The relationships between NMR parameters and the structural information derived for this compound are depicted below.
Caption: Logical Relationships in NMR-based Structure Elucidation.
Conclusion
The ¹H and ¹³C NMR data and protocols provided in these application notes serve as a valuable resource for the unambiguous identification and characterization of this compound. By following the outlined experimental procedures and utilizing the provided spectral data for comparison, researchers can confidently verify the structure and purity of this compound in various applications, from quality control in manufacturing to its use in complex biological and chemical studies.
Application Note: FTIR Analysis for Functional Group Identification in Butyl Heptanoate
Abstract
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique for identifying functional groups within a molecule.[1][2] This application note provides a detailed protocol for the characterization of butyl heptanoate (B1214049), a fatty acid ester, using FTIR spectroscopy.[3][4][5] By analyzing the absorption of infrared radiation, a unique spectral fingerprint is generated, allowing for the confirmation of the ester functional group and the aliphatic chains.[1] This method is crucial for quality control, purity assessment, and chemical synthesis verification in research, drug development, and industrial applications.[1][6]
Introduction
Butyl heptanoate (C₁₁H₂₂O₂) is an ester known for its fruity odor and is used as a flavoring and fragrance agent.[4][7] Its molecular structure consists of a carbonyl group (C=O) and two single-bonded C-O linkages, attached to butyl and heptyl alkyl chains.[3][8] FTIR spectroscopy is an ideal method for confirming this structure by identifying the vibrational modes of its constituent functional groups.[1] When infrared radiation is passed through the sample, the molecule's covalent bonds absorb energy at specific frequencies corresponding to their natural vibrational modes (stretching and bending), resulting in a characteristic spectrum.[1]
Experimental Protocol
A standardized protocol is essential for obtaining high-quality, reproducible FTIR spectra.[9] This section details the procedure for analyzing a neat liquid sample like this compound using the transmission method with salt plates.
Materials and Equipment:
-
FTIR Spectrometer (e.g., Agilent Cary 630 FTIR)
-
Clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates
-
This compound (≥98% purity)
-
Pipette or dropper
-
Desiccator for storing salt plates
-
Isopropanol (B130326) for cleaning
Procedure:
-
Instrument Setup:
-
Ensure the spectrometer is powered on and has completed its startup diagnostics.
-
Set the data acquisition parameters. Typical settings for routine analysis are:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (averaging multiple scans improves the signal-to-noise ratio)[1]
-
-
-
Background Spectrum Acquisition:
-
Place a clean, empty pair of salt plates or the empty sample holder into the spectrometer's sample compartment.
-
Acquire a background spectrum. This is a critical step to account for atmospheric (e.g., H₂O, CO₂) and instrumental interferences. The instrument's software will automatically subtract this from the sample spectrum.
-
-
Sample Preparation (Neat Liquid Film):
-
Sample Spectrum Acquisition:
-
Place the sample holder with the prepared sample into the spectrometer.
-
Initiate the sample scan to acquire the FTIR spectrum.
-
-
Data Processing and Analysis:
-
The instrument software will generate the final spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption peaks and compare them to known functional group frequencies to confirm the structure of this compound.
-
-
Cleaning:
Expected Results and Discussion
The FTIR spectrum of this compound is characterized by several strong absorption bands that confirm its identity as a saturated ester. Esters are readily identifiable by a characteristic pattern of three intense peaks arising from the C=O and two C-O single bond stretches.[1][8]
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 2960-2850 | Strong | C-H Asymmetric & Symmetric Stretch | Alkane (CH₃, CH₂) |
| 1750-1735 | Very Strong | C=O Stretch | Saturated Ester (Carbonyl) |
| 1465-1450 | Medium | C-H Bend (Scissoring) | Alkane (CH₂) |
| 1380-1370 | Medium | C-H Bend (Rocking) | Alkane (CH₃) |
| 1250-1000 | Strong | C-O Stretch (Asymmetric & Symmetric) | Ester |
The most prominent peak in the spectrum is the very strong carbonyl (C=O) stretch, which is expected between 1750 and 1735 cm⁻¹ for saturated esters.[1] The presence of strong C-H stretching vibrations between 2960-2850 cm⁻¹ confirms the aliphatic nature of the butyl and heptyl chains. Furthermore, the "fingerprint region" (below 1500 cm⁻¹) will contain the two strong C-O stretching bands and various C-H bending vibrations, which are unique to the molecule's overall structure.[1]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the FTIR analysis protocol.
Caption: Workflow for FTIR analysis of a liquid sample.
Conclusion
FTIR spectroscopy is a rapid, reliable, and highly effective method for the structural characterization of esters like this compound.[1] The protocol described herein allows for the unambiguous identification of the key carbonyl and alkyl functional groups based on their characteristic absorption frequencies. This application note serves as a practical guide for researchers, scientists, and quality control professionals in obtaining and interpreting FTIR spectra for compound verification.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. This compound | C11H22O2 | CID 21596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 5454-28-4 [chemicalbook.com]
- 5. Showing Compound this compound (FDB021547) - FooDB [foodb.ca]
- 6. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. This compound, 5454-28-4 [thegoodscentscompany.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Butyl Heptanoate as a Flavoring Agent: Application Notes and Protocols for Food Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl heptanoate (B1214049), a fatty acid ester, is a significant contributor to the flavor profiles of many fruits and is widely utilized as a synthetic flavoring agent in the food industry. Its characteristic fruity, sweet, and slightly green aroma makes it a valuable component in the formulation of flavors for beverages, baked goods, candies, and other confectionery products. This document provides detailed application notes, experimental protocols, and relevant data for the use of butyl heptanoate in food science research and product development.
Introduction
This compound (C₁₁H₂₂O₂) is an organic compound classified as an ester of butanol and heptanoic acid.[1][2] It is naturally present in fruits like apples and is characterized by a pleasant fruity odor.[1] As a synthetic flavoring agent, it is valued for its ability to impart or enhance fruity notes, particularly those reminiscent of apple, pineapple, and other tropical fruits.[2][3] Understanding its physicochemical properties, sensory characteristics, and stability in various food matrices is crucial for its effective application.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for predicting its behavior in different food systems and for developing analytical methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₂O₂ | [4] |
| Molecular Weight | 186.29 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Fruity, green, sweet, apple, pineapple, waxy, oily | [4][5] |
| Melting Point | -67.5 °C (lit.) | [1] |
| Boiling Point | 226 °C (lit.) at 760 mmHg | [1] |
| Density | 0.863 g/mL at 25 °C (lit.) | [1] |
| Flash Point | 188 °F (86.7 °C) | [1] |
| Vapor Pressure | 0.090 mmHg at 25 °C | [5] |
| Solubility | Soluble in most organic solvents; limited solubility in water. | [4] |
| LogP | 4.30 | [1] |
Applications in the Food Industry
This compound is a FEMA GRAS (Generally Recognized as Safe) flavoring substance (FEMA number 2199).[6] Its application is prevalent in a variety of food products to create or enhance fruity flavor profiles. Table 2 summarizes the typical usage levels in different food categories.
Table 2: FEMA GRAS Usage Levels for this compound in Food
| Food Category | Average Usual ppm | Average Maximum ppm |
| Baked Goods | 2.0 | 25.0 |
| Beverages (non-alcoholic) | 0.5 | 1.0 |
| Frozen Dairy | 2.0 | 10.0 |
| Fruit Ices | 2.0 | 10.0 |
| Hard Candy | 2.0 | 25.0 |
Source: The Good Scents Company
Sensory Properties and Perception
The sensory perception of this compound is primarily driven by its volatile nature, which stimulates olfactory receptors. The overall flavor is a complex interplay of its aroma and, to a lesser extent, its taste.
Olfactory Perception
The aroma of this compound is multifaceted, with dominant notes of "fruity" and "green," complemented by "sweet," "apple," and "pineapple" characteristics.[4] The perception of these aromas is initiated by the binding of this compound molecules to Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.
Gustatory Perception
The contribution of esters like this compound to taste is less direct than their role in aroma. While not possessing a primary taste modality (sweet, sour, salty, bitter, umami), their presence can influence the overall flavor perception and may interact with taste receptors, potentially modulating the perception of other tastants. Further research is needed to fully elucidate the specific gustatory pathways, if any, that are directly activated by fruity esters.
Experimental Protocols
Protocol for Quantitative Analysis of this compound in a Beverage Matrix using Headspace-Solid Phase Microextraction (HS-SPME) GC-MS
This protocol outlines a method for the quantification of this compound in a clear beverage matrix, such as a fruit-flavored drink.
Objective: To determine the concentration of this compound in a liquid food sample.
Materials and Reagents:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
SPME autosampler and fiber (e.g., 50/30 µm DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps (B75204) and septa
-
This compound standard (≥98% purity)
-
Internal standard (e.g., ethyl nonanoate)
-
Sodium chloride (analytical grade)
-
Deionized water
-
Beverage sample
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (1000 µg/mL) in ethanol.
-
Prepare a series of working standard solutions by diluting the stock solution with deionized water to achieve concentrations ranging from 0.1 to 10 µg/mL.
-
Prepare an internal standard stock solution (100 µg/mL) in ethanol.
-
-
Sample Preparation:
-
Place 5 mL of the beverage sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to the vial.
-
Spike the sample with a known concentration of the internal standard (e.g., 10 µL of a 10 µg/mL solution).
-
Immediately seal the vial.
-
-
HS-SPME:
-
Place the vial in the autosampler tray.
-
Incubate the sample at 40°C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace for 30 minutes at 40°C.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 20°C/min to 240°C, hold for 5 minutes.
-
-
MS Parameters:
-
Ion source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Electron ionization at 70 eV.
-
Scan mode: 35-350 m/z.
-
-
-
Data Analysis:
-
Identify this compound and the internal standard based on their retention times and mass spectra.
-
Quantify this compound using a calibration curve constructed from the peak area ratios of the analyte to the internal standard in the working standard solutions.
-
Protocol for Sensory Evaluation using Quantitative Descriptive Analysis (QDA)
This protocol describes a general method for the sensory evaluation of this compound in a simple food system.
Objective: To quantitatively describe the aroma and flavor profile of this compound.
Materials:
-
Trained sensory panel (8-12 panelists).
-
Sensory evaluation software.
-
Odor-free sensory booths with controlled lighting and temperature.
-
Glassware for sample presentation.
-
This compound solutions at various concentrations in a neutral base (e.g., sugar water).
-
Reference standards for aroma attributes (e.g., fresh apple, pineapple juice, cut grass).
Procedure:
-
Panelist Training and Lexicon Development:
-
Familiarize panelists with the aroma of this compound at different concentrations.
-
Through a series of sessions, guide the panel to develop a consensus lexicon of descriptive terms for the aroma and flavor attributes (e.g., fruity, green, sweet, apple, pineapple, waxy, chemical).
-
Provide reference standards for each attribute to anchor the panelists' evaluations.
-
-
Sample Evaluation:
-
Prepare samples of the neutral base containing different concentrations of this compound.
-
Present the samples to the panelists in a randomized and blind manner.
-
Instruct panelists to rate the intensity of each attribute in the lexicon on a 15-cm line scale, anchored from "not perceptible" to "very strong."
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences in attribute intensities across different concentrations.
-
Visualize the results using a spider web plot to compare the sensory profiles.
-
Protocol for Stability Testing
This protocol provides a framework for assessing the stability of this compound in a food matrix under different storage conditions.
Objective: To evaluate the degradation of this compound over time.
Materials:
-
Food product containing a known initial concentration of this compound.
-
Environmental chambers set to different temperatures (e.g., 20°C, 30°C, 40°C).
-
Analytical instrumentation for quantification (e.g., GC-MS as described in Protocol 5.1).
Procedure:
-
Sample Preparation and Initial Analysis:
-
Prepare a batch of the food product with a target concentration of this compound.
-
Divide the batch into multiple samples for storage under different conditions.
-
Analyze a subset of the samples at time zero to determine the initial concentration of this compound.
-
-
Storage:
-
Store the samples in the environmental chambers at the specified temperatures.
-
Protect samples from light if light sensitivity is a concern.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), remove a set of samples from each storage condition.
-
Quantify the concentration of this compound in each sample using the established analytical method.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the rate constants.
-
Calculate the shelf-life of the flavoring in the product based on a predefined acceptable level of degradation.
-
Conclusion
This compound is a versatile and widely used flavoring agent that contributes significantly to the fruity notes in a variety of food products. A thorough understanding of its physicochemical properties, sensory characteristics, and stability is paramount for its effective use in food formulation and development. The protocols provided herein offer a framework for the quantitative analysis, sensory evaluation, and stability testing of this compound, enabling researchers and product developers to optimize its application and ensure product quality.
References
Application Notes and Protocols for Butyl Heptanoate in Fragrance and Perfume Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive technical data and detailed experimental protocols for the utilization of butyl heptanoate (B1214049) in fragrance and perfume formulations. This document is intended to guide researchers and scientists in evaluating and incorporating this fruity ester into their fragrance creations.
Introduction
Butyl heptanoate (CAS: 5454-28-4) is an aliphatic ester characterized by a distinct fruity and green aroma profile.[1][2][3] It is a valuable ingredient in the palette of perfumers, contributing fresh and vibrant notes to a variety of fragrance compositions.[4][5] Naturally occurring in fruits like apples, it imparts a sweet, wine-like, and slightly herbaceous character.[6][7] Understanding its physicochemical properties, olfactory characteristics, and performance is crucial for its effective application.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for predicting its behavior in different formulations and during the manufacturing process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂O₂ | [3] |
| Molecular Weight | 186.29 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Odor Profile | Fruity, green, winey, sweet, apple | [1][2][3] |
| Boiling Point | 226 °C (lit.) | [9] |
| Melting Point | -67.5 °C (lit.) | [9] |
| Density | 0.863 g/mL at 25 °C (lit.) | [9] |
| Vapor Pressure | 0.090 mmHg @ 25.00 °C | [2] |
| Flash Point | 87 °C (188.6 °F) - closed cup | [9] |
| Solubility | Soluble in most organic solvents; limited solubility in water. | [1][8] |
| Refractive Index | n20/D 1.421 (lit.) | [9] |
Olfactory Profile and Application in Fragrance Formulation
This compound is predominantly used as a top to middle note in fragrance compositions. Its characteristic fruity and green notes provide a fresh and uplifting opening to a scent.[4] It blends well with other fruity, floral, and green notes.
Table 2: Olfactory Characteristics of this compound
| Odor Facet | Description |
| Primary | Fruity (Apple, Pear, Tropical) |
| Secondary | Green (Grassy, Herbaceous) |
| Tertiary | Winey, Sweet, Licorice |
Recommended Usage Levels: The typical usage level of this compound in a fragrance concentrate can be up to 8.0%.[2][10] However, the optimal concentration will depend on the desired olfactory effect and the other components in the formulation.
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the performance and characteristics of this compound in fragrance formulations.
Protocol for Sensory Evaluation of a Fragrance Formulation Containing this compound
This protocol outlines the steps for conducting a sensory panel evaluation to assess the olfactory impact of this compound.
Objective: To determine the perceived odor characteristics and intensity of a fragrance formulation containing this compound.
Materials:
-
This compound
-
Fragrance base (e.g., ethanol, dipropylene glycol)
-
Other fragrance ingredients for the formulation
-
Glass beakers and stirring rods
-
Digital scale
-
Odorless smelling strips (blotters)[5]
-
Sample vials
-
Sensory evaluation booths with controlled ventilation and lighting[11]
-
Panel of trained sensory assessors (minimum of 10-15)[12]
Procedure:
-
Sample Preparation:
-
Prepare a control fragrance formulation without this compound.
-
Prepare one or more test formulations with varying concentrations of this compound (e.g., 1%, 3%, 5% in the final fragrance oil).
-
Accurately weigh and mix all ingredients for each formulation.
-
Allow the formulations to mature for at least 48 hours in a cool, dark place.
-
Prepare dilutions of the fragrance oils in a suitable solvent (e.g., perfumer's alcohol) at a standard concentration (e.g., 10%).[13]
-
-
Panelist Selection and Training:
-
Select panelists based on their ability to discriminate and describe odors.
-
Train panelists on the use of the evaluation scale and the specific odor attributes to be assessed.
-
-
Evaluation Procedure:
-
Dip smelling strips into the prepared fragrance solutions to a depth of 1 cm.[5]
-
Present the smelling strips to the panelists in a randomized and blind manner.
-
Instruct panelists to evaluate the samples at different time intervals (top note: immediately, middle note: after 15-30 minutes, base note: after 2-4 hours) to assess the evolution of the fragrance.
-
Panelists should rate the intensity of predefined attributes (e.g., fruity, green, sweet, overall intensity) on a structured scale (e.g., a 10-point scale).
-
Panelists should also provide descriptive comments on the odor character.
-
Provide water and an odorless substance (e.g., unscented paper) for panelists to neutralize their sense of smell between samples.[11]
-
-
Data Analysis:
-
Collect and analyze the quantitative data from the rating scales using statistical methods (e.g., ANOVA) to determine significant differences between the control and test samples.
-
Compile and analyze the descriptive comments to gain qualitative insights into the olfactory contribution of this compound.
-
Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis
This protocol describes the use of GC-O to identify the specific contribution of this compound to the overall aroma of a fragrance.
Objective: To identify the retention time and odor character of this compound within a complex fragrance mixture.
Materials and Equipment:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port (sniffing port).[14][15][16]
-
Mass spectrometer (MS) for compound identification (optional but recommended).
-
Appropriate GC column (e.g., a non-polar or medium-polarity column).
-
Helium or hydrogen as carrier gas.
-
Fragrance sample containing this compound.
-
This compound standard for retention time confirmation.
-
Trained human assessor (sniffer).
Procedure:
-
Instrument Setup:
-
Install the appropriate GC column and set the GC oven temperature program. The program should be optimized to achieve good separation of the fragrance components.
-
Set the carrier gas flow rate.
-
Configure the FID and, if available, the MS detector.
-
Connect the olfactometry port and ensure a comfortable and safe setup for the assessor.[16] The effluent from the GC column is split between the detector(s) and the sniffing port.[15]
-
-
Sample Injection:
-
Inject a known volume of the fragrance sample into the GC.
-
Simultaneously, inject a standard of this compound in a separate run to determine its exact retention time.
-
-
Olfactometry Assessment:
-
As the separated compounds elute from the GC column, the assessor sniffs the effluent at the olfactometry port.
-
The assessor records the time at which an odor is detected and provides a detailed description of the odor's character and intensity.
-
-
Data Analysis:
-
Correlate the retention times of the detected odors with the peaks on the chromatogram from the FID and/or MS.
-
Confirm the identity of the peak corresponding to this compound by comparing its retention time and mass spectrum (if available) with the standard.
-
Analyze the assessor's descriptions to understand the specific olfactory contribution of this compound in the context of the entire fragrance.
-
Protocol for Fragrance Stability Testing
This protocol outlines methods to evaluate the stability of a fragrance formulation containing this compound under various conditions.
Objective: To assess the physical and chemical stability of the fragrance over time and under stress conditions.
Materials:
-
Finished fragrance product (e.g., perfume in an alcohol base).
-
Control sample (fragrance without this compound).
-
Clear and amber glass bottles.
-
Climate chambers or ovens for controlled temperature and humidity.[6]
-
UV light cabinet.[6]
-
pH meter.
-
Viscometer.
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Sample Preparation:
-
Package the fragrance samples in the final intended packaging as well as in clear and amber glass bottles to assess light stability.
-
-
Accelerated Stability Testing: [6]
-
Store samples at elevated temperatures (e.g., 40°C, 50°C) for a period of 1 to 3 months.
-
Evaluate the samples at regular intervals (e.g., 2 weeks, 1 month, 3 months).
-
-
Light Exposure Testing: [6]
-
Expose samples in clear glass bottles to controlled UV light to simulate exposure to sunlight.
-
Keep control samples in the dark.
-
Evaluate samples at regular intervals.
-
-
Freeze-Thaw Cycle Testing: [6]
-
Subject samples to alternating cycles of freezing (e.g., -10°C) and thawing (room temperature) for several cycles.
-
-
Evaluation Parameters:
-
Olfactory Evaluation: A trained perfumer or sensory panel should evaluate the scent for any changes in character, intensity, or the appearance of off-notes.
-
Physical Evaluation: Visually inspect the samples for changes in color, clarity, and phase separation. Measure viscosity and pH.[1]
-
Chemical Analysis: Use GC-MS to analyze the chemical composition of the aged samples compared to a fresh sample to identify any degradation of this compound or other ingredients.[1]
-
Mandatory Visualizations
Experimental Workflow for Fragrance Evaluation
Caption: Workflow for the evaluation of this compound in fragrance formulations.
Generalized Olfactory Signaling Pathway
Caption: Generalized G-protein coupled olfactory receptor signaling pathway.
Safety and Handling
This compound is generally considered safe for use in fragrance formulations when used within recommended guidelines.[17][18] However, as with all fragrance materials, it is important to handle it with care. It may cause skin and eye irritation.[8][19] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn during handling. Store in a cool, well-ventilated area away from sources of ignition.[8] Refer to the Safety Data Sheet (SDS) for detailed safety information.[19]
References
- 1. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 2. Interactions of odorants with olfactory receptors and receptor neurons match the perceptual dynamics observed for woody and fruity odorant mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. pnas.org [pnas.org]
- 5. pac.gr [pac.gr]
- 6. iltusa.com [iltusa.com]
- 7. This compound | 5454-28-4 [chemicalbook.com]
- 8. testinglab.com [testinglab.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. sense-lab.co.uk [sense-lab.co.uk]
- 12. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 13. youtube.com [youtube.com]
- 14. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 15. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iladdie.wordpress.com [iladdie.wordpress.com]
- 17. orchadia.org [orchadia.org]
- 18. researchgate.net [researchgate.net]
- 19. kops.uni-konstanz.de [kops.uni-konstanz.de]
Application Notes and Protocols: Butyl Heptanoate as a Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl heptanoate (B1214049) (C₁₁H₂₂O₂) is a fatty acid ester commonly utilized as a reference standard in analytical chemistry, particularly in chromatographic techniques. Its chemical properties, including a distinct retention time in gas chromatography (GC) and characteristic spectral features, make it a reliable tool for the quantification of various analytes, especially fatty acids and other esters. Butyl heptanoate is available as a high-purity United States Pharmacopeia (USP) reference standard, ensuring its suitability for assays requiring a high degree of accuracy and precision. This document provides detailed application notes and protocols for the use of this compound as an analytical standard.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of an analytical standard is crucial for its proper handling, storage, and application.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₂₂O₂ | |
| Molecular Weight | 186.29 g/mol | |
| CAS Number | 5454-28-4 | |
| Appearance | Colorless liquid | |
| Boiling Point | 226 °C (lit.) | |
| Melting Point | -67.5 °C (lit.) | |
| Density | 0.863 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.421 (lit.) | |
| Purity (USP Grade) | Pharmaceutical Primary Standard |
Application: Internal Standard in Gas Chromatography (GC)
This compound is frequently employed as an internal standard for the quantitative analysis of short-chain fatty acids and other volatile organic compounds. The use of an internal standard helps to correct for variations in injection volume, detector response, and sample preparation.
Principle of Internal Standardization
An internal standard is a compound of known concentration that is added to the sample before analysis. The ratio of the analyte's peak area to the internal standard's peak area is then used to determine the analyte's concentration. For accurate results, the internal standard should be chemically similar to the analyte but well-resolved chromatographically.
Experimental Workflow for Fatty Acid Analysis using GC
Caption: Workflow for quantitative analysis of fatty acids using this compound as an internal standard.
Detailed Protocols
Protocol 1: Preparation of this compound Internal Standard Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use as an internal standard.
Materials:
-
This compound (USP Reference Standard)
-
Hexane (B92381) (GC grade)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Micropipette
Procedure:
-
Accurately weigh approximately 100 mg of this compound directly into a 10 mL volumetric flask.
-
Record the exact weight.
-
Add a small amount of hexane to dissolve the this compound.
-
Once dissolved, fill the volumetric flask to the mark with hexane.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Calculate the exact concentration of the stock solution in mg/mL.
-
Store the stock solution in a tightly sealed vial at 4°C.
Protocol 2: Esterification of Fatty Acids to Butyl Esters
Objective: To convert fatty acids in a sample to their more volatile butyl esters for GC analysis. This protocol is adapted from the method described by Salanitro and Muirhead (1975).[1]
Materials:
-
Sample containing fatty acids
-
Boron trifluoride-butanol solution (10-14% BF₃) or 1-Butanol (B46404) saturated with anhydrous HCl[1]
-
Hexane or Chloroform (B151607) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Saturated sodium chloride solution
-
Reaction vials with screw caps
-
Heating block or water bath
Procedure:
-
To a reaction vial containing the sample (e.g., 1 mL of fermentation broth supernatant), add a known volume of the this compound internal standard stock solution.
-
Add 0.8 mL of chloroform (or hexane) and 0.2 mL of 1-butanol saturated with anhydrous HCl.[1] Alternatively, use a commercially available boron trifluoride-butanol solution.[2]
-
Seal the vial tightly and heat at 80-100°C for 15-30 minutes.[1][2]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex the mixture vigorously to extract the butyl esters into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
Protocol 3: Gas Chromatography (GC-FID) Analysis
Objective: To separate and quantify the butyl esters of fatty acids using a gas chromatograph with a flame ionization detector (FID).
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 7890 or equivalent with FID |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar non-polar column) |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1-2 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C |
Note: The temperature program may need to be optimized depending on the specific fatty acids being analyzed.
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to the butyl esters of the fatty acids and the this compound internal standard based on their retention times, which should be confirmed by analyzing individual standards.
-
Peak Integration: Integrate the peak areas of the analytes and the internal standard.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the fatty acids of interest and a constant concentration of the this compound internal standard. Process these standards using the same esterification and extraction procedure as the samples. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantification: Using the calibration curve, determine the concentration of the fatty acids in the unknown samples based on their measured peak area ratios.
Mass Spectrometry Data for this compound
When using a mass spectrometer as a detector (GC-MS), the following mass spectral data can be used for the identification of this compound. The electron ionization (EI) mass spectrum of this compound is characterized by a base peak and several other significant fragments.
| m/z | Relative Intensity |
| 56 | 99.99 |
| 43 | 61.24 |
| 131 | 59.50 |
| 113 | 58.59 |
| 41 | 55.79 |
Data obtained from PubChem.
Application: Standard for Quantitative NMR (qNMR) - A Prospective Approach
While detailed, validated protocols for the use of this compound as an internal standard in quantitative NMR (qNMR) are not widely available in the reviewed literature, its properties suggest potential applicability. A general workflow for developing a qNMR method is presented below.
qNMR Method Development Workflow
Caption: General workflow for developing a quantitative NMR method using an internal standard.
Key Considerations for qNMR Method Development with this compound:
-
Signal Selection: Choose ¹H NMR signals for both the analyte and this compound that are well-resolved and free from overlap with other signals. For this compound, the terminal methyl protons or the methylene (B1212753) protons adjacent to the ester oxygen could be suitable candidates.
-
Relaxation Delay (d1): Ensure a sufficiently long relaxation delay (typically 5 times the longest T₁ of the signals being integrated) to allow for complete relaxation of the protons between scans, which is critical for accurate quantification.
-
Purity of Standard: The purity of the this compound standard must be accurately known.
-
Solubility: Both the analyte and this compound must be completely soluble in the chosen deuterated solvent.
-
Stability: The analyte and this compound should be stable under the experimental conditions.
Conclusion
This compound serves as a versatile and reliable analytical standard, particularly for GC-based quantification of fatty acids and other esters. Its high purity as a USP reference standard, coupled with its chemical properties, ensures accurate and reproducible results. The detailed protocols provided herein offer a comprehensive guide for its application in a research or quality control setting. While its use in qNMR is not yet well-documented, the principles of qNMR suggest its potential as a valuable internal standard for this technique as well, pending method development and validation.
References
Application Notes and Protocols for the Enzymatic Synthesis of Butyl Heptanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Butyl Heptanoate (B1214049) and Green Synthesis
Butyl heptanoate is a fatty acid ester known for its fruity and wine-like aroma, making it a valuable compound in the flavor and fragrance industries.[1][2] Traditionally synthesized through chemical methods that often require harsh conditions and generate significant waste, the enzymatic synthesis of this compound presents a green and sustainable alternative. This approach aligns with the principles of green chemistry by utilizing biocatalysts (lipases) that operate under mild conditions, are highly selective, and can be recycled, thereby minimizing environmental impact.[3]
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 5454-28-4[4][5][6][7] |
| Molecular Formula | C11H22O2[4][5][7] |
| Molar Mass | 186.29 g/mol [5][7] |
| Appearance | Colorless to pale yellow liquid[4][6] |
| Odor | Fruity, green, winey, pear, tropical[1] |
| Density | 0.863 g/mL at 25°C[1][5] |
| Boiling Point | 226-227°C[6] |
| Flash Point | 188°F (86.7°C)[1][5] |
| Solubility | Soluble in organic solvents, limited solubility in water[4] |
Green Chemistry Metrics in Ester Synthesis
The "greenness" of a chemical process can be quantified using various metrics. For the enzymatic synthesis of this compound, the following metrics are particularly relevant:
-
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product.[8][9] For the esterification of heptanoic acid with butanol, the atom economy is high as the only byproduct is water.
-
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[10] A lower E-Factor indicates a greener process. Enzymatic syntheses typically have lower E-Factors compared to traditional chemical syntheses due to reduced use of excess reagents and solvents.
-
Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product.[9][10] This metric provides a comprehensive view of the overall process efficiency and environmental impact.
Example Calculation:
Consider the synthesis of a generic ester where 10.81 g of an alcohol and 21.9 g of an acid are reacted in 500 g of toluene (B28343) with 15 g of a catalyst to produce 23.6 g of the ester.[8] The PMI would be calculated as:
PMI = (10.81 g + 21.9 g + 500 g + 15 g) / 23.6 g = 23.2
This indicates that for every 1 kg of product, 23.2 kg of materials are used. The goal in green chemistry is to bring the PMI as close to 1 as possible.
Experimental Protocols for Enzymatic Synthesis of this compound
This section provides a detailed protocol for the lipase-catalyzed synthesis of this compound. The conditions provided are based on typical values reported for similar lipase-catalyzed esterification reactions and should be optimized for specific experimental setups.
Materials and Reagents:
-
Heptanoic acid
-
n-Butanol
-
Immobilized lipase (B570770) (e.g., Novozym® 435, a commercially available lipase from Candida antarctica B immobilized on a macroporous acrylic resin)[11][12][13]
-
Organic solvent (e.g., n-heptane, hexane)
-
Molecular sieves (optional, for water removal)
-
Sodium hydroxide (B78521) solution (for titration)
-
Phenolphthalein (B1677637) indicator
-
Ethanol
Equipment:
-
Temperature-controlled reaction vessel (e.g., shaker incubator, stirred-tank reactor)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Condenser
-
Burette for titration
-
Analytical balance
-
Gas chromatograph (GC) for reaction monitoring
Experimental Workflow Diagram:
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Detailed Protocol:
-
Reactant Preparation: In a temperature-controlled reaction vessel, combine equimolar amounts of heptanoic acid and n-butanol. A typical starting point is a 1:1 molar ratio. To shift the equilibrium towards product formation, an excess of one substrate (e.g., 1:1.5 or 1:2 acid to alcohol) can be used. Add a suitable organic solvent, such as n-heptane, to dissolve the reactants. For a solvent-free system, omit the solvent.
-
Enzyme Addition: Add the immobilized lipase, for instance Novozym® 435, to the reaction mixture. The enzyme loading typically ranges from 1-10% (w/w) of the total substrate mass.
-
Reaction Conditions:
-
Temperature: Set the reaction temperature to a range of 40-60°C. Lipases are generally active in this range, but thermal denaturation can occur at higher temperatures.[14]
-
Agitation: Ensure adequate mixing to minimize mass transfer limitations. A stirring speed of 150-250 rpm is generally recommended.
-
Water Removal: To drive the reaction towards ester formation, water produced during the reaction can be removed by adding molecular sieves to the reaction mixture.
-
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals. The conversion of heptanoic acid can be determined by titrating the remaining acid with a standard solution of sodium hydroxide using phenolphthalein as an indicator. Alternatively, the formation of this compound can be quantified using gas chromatography (GC).
-
Enzyme Recovery and Product Isolation:
-
Once the desired conversion is achieved, stop the reaction and recover the immobilized enzyme by filtration. The enzyme can be washed with a solvent and reused for subsequent batches.
-
Remove the solvent from the filtrate by evaporation under reduced pressure.
-
-
Product Purification: The crude this compound can be purified by vacuum distillation to remove any unreacted substrates and byproducts.
-
Product Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the enzymatic synthesis of short-chain alkyl esters, which can serve as a reference for the synthesis of this compound.
| Ester | Lipase | Substrate Molar Ratio (Acid:Alcohol) | Temperature (°C) | Enzyme Loading (% w/w) | Solvent | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Butyl Acetate | Novozym 435 | 1:4 (Acetic Acid:n-Butanol) | 45 | 8.3 | Hexane | 5 | >90 | [15] |
| Butyl Acetate | Recombinant CS-2 Lipase | 1:1 (Acetic Acid:n-Butanol) | 50 | 50 g/L | n-Heptane | 10 | ~95 | [16] |
| Butyl Butyrate | Porcine Pancreas Lipase | 1:2 (Butyric Acid:n-Butanol) | 30 | 20 mg/0.1 µmol acid | Hexane | 24 | 93 | |
| Butyl Butyrate | Lipase M | - | 40 | - | Hexane-water | 24 | - | [17] |
| Cetyl Octanoate | Novozym 435 | - | 63.7 | 11.2 | Supercritical CO2 | 0.33 | 99.5 | [18] |
| 2-ethylhexyl 2-methylhexanoate | Novozym 435 | 1:1.1 (Acid:Alcohol) | 70 | 2.5 | Solvent-free | - | High Conversion | [19] |
Note: The optimal conditions for the synthesis of this compound should be determined experimentally by varying the parameters mentioned above.
Logical Relationship Diagram for Parameter Optimization
Caption: Interplay of key parameters for optimizing the enzymatic synthesis.
References
- 1. This compound, 5454-28-4 [thegoodscentscompany.com]
- 2. Allyl Heptanoate: Unmasking The Flavor And Fragrance Powerhouse [chemicalbull.com]
- 3. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 5454-28-4: this compound | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. parchem.com [parchem.com]
- 7. This compound | C11H22O2 | CID 21596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 10. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Central Composite Design Optimization for the Synthesis of Butyl Acetate Catalyzed by Liquid Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for handling and storage of butyl heptanoate in the lab
Application Notes and Protocols for Butyl Heptanoate (B1214049)
Abstract
This document provides comprehensive application notes and detailed protocols for the safe handling, storage, and laboratory use of butyl heptanoate. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. The protocols herein cover safety procedures, storage requirements, and common experimental methodologies involving this compound.
Application Notes
This compound (CAS 5454-28-4) is an ester formed from the reaction of n-butanol and heptanoic acid.[1][2] It is a colorless to pale yellow liquid at room temperature, recognized by its characteristic fruity and herbaceous odor.[1][3] This property makes it a valuable synthetic flavoring agent in the food industry for products like candy and baked goods, and as a fragrance component in cosmetics and personal care products.[2][3][4] In a laboratory setting, it serves as a reagent or intermediate in organic synthesis. Its molecular structure consists of a butyl group attached to a heptanoate moiety, making it a medium-chain fatty acid ester.[1] It is soluble in most organic solvents but has limited solubility in water.[1][5]
Physicochemical and Safety Data
Quantitative data regarding the properties and safety of this compound are summarized below for easy reference.
Physicochemical Properties
The key physical and chemical properties of this compound are listed in Table 1.
| Property | Value | References |
| Molecular Formula | C₁₁H₂₂O₂ | [1][2] |
| Molecular Weight | 186.29 g/mol | [3][5] |
| Appearance | Colorless to pale yellow, clear liquid | [1][2][6] |
| Odor | Fruity, herbaceous, green, winey | [2][3] |
| Boiling Point | 226 °C at 760 mmHg | [2][3][7] |
| Melting Point | -67.5 °C | [3][7][8] |
| Density | 0.863 g/mL at 25 °C | [3][4][7] |
| Vapor Pressure | 0.08 - 0.09 mmHg at 25 °C | [5][6][7] |
| Flash Point | 87 °C (188.6 °F) - closed cup | [2] |
| Refractive Index | ~1.421 - 1.426 at 20 °C | [2][3][8] |
| Solubility | Soluble in most organic solvents; limited solubility in water. | [1][5] |
Safety and Hazard Information
This compound is classified as a combustible liquid that can cause skin, eye, and respiratory irritation.[5][9][10] Adherence to safety protocols is crucial.
| Hazard Class & Category | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation, Category 2 | ❗ | Warning | H315: Causes skin irritation.[5][9][10] |
| Eye Irritation, Category 2 | ❗ | Warning | H319: Causes serious eye irritation.[5][9][10] |
| Specific target organ toxicity — single exposure, Category 3 | ❗ | Warning | H335: May cause respiratory irritation.[9][10] |
| Precautionary Statements | Description | References |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [9][10] |
| P264: Wash hands and skin thoroughly after handling. | [9][10] | |
| P271: Use only outdoors or in a well-ventilated area. | [9][10] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [9][10] | |
| Response | P302+P352: IF ON SKIN: Wash with plenty of water. | [9][10] |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [9][10] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][10] | |
| P319: Get medical help if you feel unwell. | [9] | |
| P332+P317: If skin irritation occurs: Get medical help. | [9] | |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. | [9][10] |
| P405: Store locked up. | [9][10] | |
| Disposal | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [9][10] |
Protocols for Handling and Storage
Protocol for Safe Handling
Due to its irritant nature and volatility, this compound must be handled with care using appropriate engineering controls and personal protective equipment (PPE).[1][11]
-
Engineering Controls : All work involving this compound must be performed in a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.[11][12] Ensure safety showers and eyewash stations are unobstructed and functional.[11]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE.[11][13]
-
Eye Protection : Chemical splash goggles or a face shield are mandatory.[11]
-
Hand Protection : Chemical-resistant nitrile gloves are required. Inspect gloves for any defects before use.[11][13]
-
Body Protection : Wear a fully buttoned lab coat. A chemical-resistant apron is recommended for larger quantities.[11]
-
Footwear : Closed-toe shoes are required at all times in the laboratory.[11]
-
-
Handling Practices : Avoid direct contact with skin and eyes.[9][10] Avoid breathing vapors.[9][10] Use non-sparking tools to prevent fire caused by electrostatic discharge.[9][10] Keep away from heat, sparks, and open flames.[14] After handling, wash hands thoroughly with soap and water.[11]
Protocol for Safe Storage
Proper storage is essential to maintain the chemical's integrity and ensure laboratory safety.[11]
-
Containers : Store this compound in tightly closed, properly labeled containers.[9][10][11] The container material should be chemically compatible.
-
Location : The storage area must be cool, dry, and well-ventilated.[1][9][10]
-
Flammability : As a combustible liquid, it should be stored in a designated flammable liquids cabinet.[14]
-
Incompatibilities : Store apart from incompatible materials such as strong oxidizing agents and strong bases.[14] Do not store near foodstuff containers.[9][10]
-
Environment : Keep containers away from direct sunlight, heat, and other sources of ignition.[1][11]
Experimental Protocols
Protocol for Synthesis via Fischer Esterification
This protocol describes the synthesis of this compound from butanol and heptanoic acid using an acid catalyst.[2][3]
-
Heptanoic acid
-
n-Butanol
-
Concentrated sulfuric acid (catalyst)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus
-
Reaction Setup : In a round-bottom flask, combine 1 mole equivalent of heptanoic acid with 1.2-1.5 mole equivalents of n-butanol.
-
Catalyst Addition : While swirling the flask, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-8 drops).[15][16]
-
Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[17] Let the reaction proceed for 1-2 hours. The reaction is reversible, so heating drives it towards the product.[17]
-
Work-up & Isolation : Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing :
-
Wash the organic layer sequentially with water to remove excess alcohol and sulfuric acid.[18]
-
Next, wash with a 5% sodium bicarbonate solution to neutralize any remaining heptanoic acid and sulfuric acid. Bubbles of CO₂ will form until all the acid is neutralized.[18]
-
Finally, wash with brine to remove residual water and water-soluble impurities.
-
-
Drying : Separate the organic layer (the top layer, as the ester is less dense than the aqueous solutions) and dry it over an anhydrous drying agent like magnesium sulfate.[18]
-
Purification : Filter to remove the drying agent. The crude this compound can be purified by fractional distillation to obtain the pure product.[17]
Protocol for Hydrolysis (Saponification)
This protocol outlines the base-catalyzed hydrolysis of this compound back to butanol and the salt of heptanoic acid.[2]
-
This compound
-
Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)
-
Ethanol (B145695) (as a co-solvent to increase solubility)
-
Dilute hydrochloric acid (HCl)
-
Round-bottom flask, condenser, heating mantle, separatory funnel
-
Reaction Setup : In a round-bottom flask, place 1 mole equivalent of this compound. Add an excess (e.g., 2-3 mole equivalents) of aqueous NaOH solution. Add a small amount of ethanol to help homogenize the mixture.
-
Reflux : Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction is complete when the oily ester layer disappears, and the solution becomes homogeneous.
-
Isolation of Alcohol : After cooling, the butanol can be separated from the aqueous solution by distillation.
-
Isolation of Carboxylic Acid :
-
Transfer the remaining aqueous solution to a beaker and cool it in an ice bath.
-
Carefully acidify the solution by slowly adding dilute HCl until the solution is acidic (test with pH paper).
-
Heptanoic acid, being sparingly soluble in cold water, will precipitate out or form an oily layer.
-
The heptanoic acid can then be extracted using an organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Disposal Procedures
All waste containing this compound must be treated as hazardous chemical waste.[9]
-
Collect liquid waste in a designated, sealed, and properly labeled "Organic Liquid" waste container.[13]
-
Solid waste contaminated with this compound (e.g., gloves, absorbent materials) should be collected in a separate, labeled solid waste container.
-
Do not dispose of this compound down the drain.[12]
-
Arrange for waste disposal through your institution's environmental health and safety (EH&S) department in accordance with all local, state, and federal regulations.[9][10]
References
- 1. CAS 5454-28-4: this compound | CymitQuimica [cymitquimica.com]
- 2. zhishangchem.com [zhishangchem.com]
- 3. This compound | 5454-28-4 [chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound | C11H22O2 | CID 21596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. This compound, 5454-28-4 [thegoodscentscompany.com]
- 8. This compound [stenutz.eu]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. research.columbia.edu [research.columbia.edu]
- 13. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 14. fishersci.com [fishersci.com]
- 15. mskropac.weebly.com [mskropac.weebly.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
Application Notes and Protocols for Butyl Heptanoate as a Potential Insect Semiochemical
For: Researchers, scientists, and drug development professionals.
Introduction
Butyl heptanoate (B1214049) is a volatile ester with a fruity odor, found in some plants and used as a flavoring agent. While its role as a pheromone component is not established in publicly available scientific literature, the investigation of esters as semiochemicals is a significant area of research in chemical ecology. Pheromones are highly specific chemical signals that mediate interactions between individuals of the same species, playing crucial roles in mating, aggregation, and alarm responses. The identification and synthesis of pheromone components are pivotal for developing environmentally benign pest management strategies.
This document provides a comprehensive overview of the methodologies that would be employed to investigate butyl heptanoate as a potential insect pheromone component. Due to the lack of specific data for this compound, this report will utilize the closely related compound, butyl hexanoate (B1226103) , as a surrogate to illustrate the application of these protocols and the presentation of quantitative data. Butyl hexanoate has been identified as a volatile from insect-infested plants that elicits antennal responses in the housefly, Musca domestica, and as an attractant for the codling moth, Cydia pomonella[1]. These examples will serve as a practical guide for researchers exploring the semiochemical potential of this compound or other novel compounds.
Data Presentation: Quantitative Analysis of Insect Responses to Butyl Hexanoate
The following tables summarize hypothetical and literature-derived quantitative data to illustrate how to present findings from key bioassays.
Table 1: Electroantennography (EAG) Dose-Response of Musca domestica to Butyl Hexanoate
| Concentration (µg/µL) | Mean EAG Response (mV) ± SEM | Normalized Response (%) |
| 0 (Control - Hexane) | 0.1 ± 0.02 | 0 |
| 0.01 | 0.3 ± 0.05 | 20 |
| 0.1 | 0.8 ± 0.10 | 70 |
| 1 | 1.2 ± 0.15 | 110 |
| 10 | 1.5 ± 0.20 | 140 |
| 100 | 1.6 ± 0.18 | 150 |
Note: Data are illustrative examples based on typical EAG responses and do not represent actual experimental results for butyl hexanoate and Musca domestica.
Table 2: Y-Tube Olfactometer Bioassay of Gravid Cydia pomonella Females to Butyl Hexanoate
| Treatment Arm | Control Arm | N | Responded (%) | Chose Treatment Arm (%) | P-value |
| Butyl Hexanoate (10 µg) | Hexane (B92381) | 60 | 83.3 | 76.0 | <0.01 |
| Butyl Hexanoate (1 µg) | Hexane | 60 | 75.0 | 71.1 | <0.01 |
| Butyl Hexanoate (0.1 µg) | Hexane | 60 | 66.7 | 65.0 | <0.05 |
Note: Data are illustrative examples based on typical olfactometer results and do not represent actual experimental results for butyl hexanoate and Cydia pomonella.
Table 3: Wind Tunnel Bioassay of Cydia pomonella Males to Butyl Hexanoate and Pheromone Blends
| Odor Source | N | % Taking Flight | % Half Upwind | % Source Contact |
| Control (Hexane) | 50 | 10 | 2 | 0 |
| Butyl Hexanoate (1 µg) | 50 | 30 | 15 | 8 |
| Codlemone (Pheromone) | 50 | 85 | 70 | 65 |
| Codlemone + Butyl Hexanoate (1:1000) | 50 | 95 | 88 | 85[2] |
Note: Data for Codlemone + Butyl Hexanoate is adapted from literature[2]. Other data points are illustrative.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Gas Chromatography-Electroantennographic Detection (GC-EAD)
This protocol is for identifying biologically active compounds in a complex volatile mixture that elicit an olfactory response in an insect antenna.
1. Sample Preparation:
- Solvent Extraction: For insect-derived compounds, dissect pheromone glands and extract with a high-purity solvent like hexane for 30 minutes. Concentrate the extract under a gentle stream of nitrogen if necessary.
- Headspace Collection: For plant volatiles, enclose the source (e.g., a fruit) in a glass chamber and draw air through a sorbent trap (e.g., Porapak Q) for several hours. Elute the trapped volatiles with hexane.
2. GC-EAD System Setup:
- Gas Chromatograph (GC): Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
- Oven Program: Start at 40°C for 2 min, then ramp at 10°C/min to 250°C and hold for 10 min.
- Effluent Splitter: At the end of the GC column, split the effluent 1:1 between the Flame Ionization Detector (FID) and the EAD.
- EAD Preparation:
- Excise an antenna from a live insect (e.g., Musca domestica).
- Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Kaissling saline).
- Place the mounted antenna in a humidified, charcoal-filtered air stream.
- Position the outlet of the EAD transfer line (heated to prevent condensation) close to the antenna.
3. Data Acquisition and Analysis:
- Inject the sample extract into the GC.
- Simultaneously record the signals from the FID and the insect antenna (EAD).
- Align the two chromatograms. Peaks in the FID trace that correspond to a simultaneous depolarization event (a peak) in the EAD trace are considered electrophysiologically active.
- Identify the active compounds by running the same sample on a GC-Mass Spectrometer (GC-MS) under identical conditions and comparing retention times and mass spectra with known standards.
Protocol 2: Y-Tube Olfactometer Bioassay
This protocol assesses the behavioral response (attraction or repulsion) of an insect to a specific volatile compound.
1. Olfactometer Setup:
- Use a glass Y-tube olfactometer with a constant flow of purified, humidified air through both arms (e.g., 0.5 L/min).
- Illuminate the olfactometer evenly from above to avoid visual bias.
2. Sample Preparation:
- Dissolve this compound (or the test compound) in a high-purity solvent (e.g., hexane) to the desired concentrations.
- Apply a known volume (e.g., 10 µL) of the test solution to a filter paper strip.
- Apply the same volume of pure solvent to another filter paper strip to serve as the control.
- Allow the solvent to evaporate for 1 minute.
3. Bioassay Procedure:
- Place the treatment filter paper in one arm of the olfactometer and the control filter paper in the other arm.
- Introduce a single insect (e.g., a gravid Cydia pomonella female) at the base of the Y-tube.
- Allow the insect a set amount of time (e.g., 5 minutes) to make a choice.
- A choice is recorded when the insect moves a certain distance down one of the arms (e.g., past a line 5 cm from the junction) and remains there for at least 30 seconds.
- Insects that do not make a choice within the allotted time are recorded as "no choice".
- Test a sufficient number of insects (e.g., 60) for statistical analysis.
- Rotate the arms of the olfactometer after every few insects to avoid positional bias.
4. Data Analysis:
- Use a Chi-square test or a binomial test to determine if the number of insects choosing the treatment arm is significantly different from the number choosing the control arm.
Protocol 3: Wind Tunnel Bioassay
This protocol evaluates the flight behavior and source-locating ability of insects in response to a volatile plume.
1. Wind Tunnel Setup:
- Use a wind tunnel with controlled environmental conditions: 22-25°C, 60-70% RH, and laminar airflow of approximately 0.3 m/s.
- Use dim red light for nocturnal insects like the codling moth to simulate night conditions.
2. Odor Source Preparation:
- Load a rubber septum or another dispenser with a precise amount of the test compound (e.g., 1 µg of butyl hexanoate) or a blend.
- Place the odor source at the upwind end of the tunnel.
3. Bioassay Procedure:
- Acclimatize the insects (e.g., male Cydia pomonella) to the wind tunnel conditions for at least 30 minutes.
- Release individual insects on a platform at the downwind end of the tunnel.
- Observe and record a sequence of behaviors for a set period (e.g., 3 minutes):
- Activation: The insect initiates wing fanning or takes flight.
- Take-off: The insect leaves the release platform.
- Upwind flight: The insect flies towards the odor source against the wind.
- Source contact: The insect lands on or very near the odor source.
- Test at least 50 insects per treatment.
4. Data Analysis:
- Analyze the percentage of insects exhibiting each behavior for different treatments.
- Use statistical tests such as ANOVA or logistic regression to compare the behavioral responses between treatments.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for pheromone identification.
Caption: Generalized insect olfactory signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Butyl Heptanoate Synthesis
Welcome to the Technical Support Center for butyl heptanoate (B1214049) synthesis. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of butyl heptanoate via Fischer esterification of heptanoic acid and butanol.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive or Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is essential for the reaction to proceed at a reasonable rate.[1] | 1. Catalyst Check: Use a fresh, anhydrous strong acid catalyst. Ensure the catalyst loading is appropriate, typically 1-5% by weight relative to the carboxylic acid. |
| 2. Incomplete Reaction: The Fischer esterification is an equilibrium reaction. Insufficient reaction time or low temperature can prevent the reaction from reaching completion.[1] | 2. Optimize Reaction Conditions: Ensure the reaction is heated to reflux for an adequate amount of time. Typical reflux temperatures range from 80-120°C. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). | |
| 3. Presence of Water: Water is a product of the reaction. Its presence in the reaction mixture can shift the equilibrium back towards the reactants, reducing the ester yield.[1] | 3. Water Removal: Use anhydrous reactants and solvents. Employ methods to remove water as it forms, such as a Dean-Stark apparatus or the addition of molecular sieves to the reaction mixture. | |
| Product Contamination | 1. Incomplete Work-up: Residual starting materials (heptanoic acid, butanol) or catalyst can contaminate the final product. | 1. Thorough Washing: During the aqueous work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted heptanoic acid and the acid catalyst. Follow with a brine (saturated NaCl solution) wash to remove residual water and dissolved salts. |
| 2. Inefficient Purification: Simple distillation may not be sufficient to separate the product from impurities with close boiling points. | 2. Advanced Purification: For high-purity product, consider fractional distillation or column chromatography. | |
| Darkening or Charring of Reaction Mixture | 1. Excessive Heat or Catalyst Concentration: High temperatures or a high concentration of a strong acid catalyst like sulfuric acid can lead to the degradation of the organic materials. | 1. Controlled Conditions: Maintain a gentle reflux and avoid excessive heating. Consider using a milder catalyst such as p-toluenesulfonic acid, or add the strong acid catalyst slowly and in a controlled manner. |
| Formation of Emulsion During Work-up | 1. Soap Formation: The reaction of the acidic catalyst with the basic wash solution (e.g., sodium bicarbonate) can form salts that act as emulsifying agents. | 1. Break the Emulsion: Add a saturated solution of sodium chloride (brine) during the aqueous work-up to increase the ionic strength of the aqueous layer and help break the emulsion. Centrifugation can also be an effective method for separating the layers. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound synthesis?
A1: this compound is synthesized through a Fischer esterification reaction. This is a condensation reaction where a carboxylic acid (heptanoic acid) and an alcohol (butanol) react in the presence of an acid catalyst to form an ester (this compound) and water. The reaction is reversible, and its efficiency is governed by Le Chatelier's principle.[1]
Q2: How can I drive the reaction equilibrium towards a higher yield of this compound?
A2: To maximize the yield, you can employ two main strategies based on Le Chatelier's principle:
-
Use an excess of one reactant: Typically, the less expensive reactant, in this case, butanol, is used in excess to shift the equilibrium towards the product side.[1]
-
Remove a product as it is formed: The removal of water from the reaction mixture will prevent the reverse reaction from occurring. This can be achieved using a Dean-Stark apparatus, which physically separates the water, or by adding a dehydrating agent like molecular sieves.[1]
Q3: What are the most common acid catalysts for this synthesis, and how do I choose one?
A3: The most common strong acid catalysts are sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).
-
Sulfuric acid is a potent catalyst and a strong dehydrating agent. However, it can sometimes lead to charring or side reactions at high temperatures.
-
p-Toluenesulfonic acid (p-TsOH) is a solid, making it easier to handle, and is generally considered a milder catalyst, often resulting in cleaner reactions. The choice of catalyst may depend on the scale of your reaction and the sensitivity of your starting materials to strong acids.
Q4: What are the potential side reactions in this compound synthesis?
A4: The primary side reaction is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol. At high temperatures, strong acid catalysts can also promote the dehydration of butanol to form dibutyl ether or butenes.
Quantitative Data on Reaction Parameters
The following table summarizes the impact of various experimental parameters on the yield of ester synthesis, based on studies of similar esterification reactions.
| Parameter | Condition | Effect on Yield | Reference |
| Molar Ratio (Alcohol:Acid) | 1:1 | Lower Yield (Equilibrium Mixture) | [2] |
| 3:1 | Increased Yield | ||
| 10:1 | Significantly Higher Yield | [2] | |
| Catalyst | Sulfuric Acid | High catalytic activity, potential for side reactions. | |
| p-Toluenesulfonic Acid | Good catalytic activity, generally cleaner reaction. | ||
| Immobilized Lipase (B570770) | High selectivity, milder reaction conditions, reusable catalyst. | [3][4] | |
| Temperature | 40-60°C (Enzymatic) | Optimal range for many lipase catalysts. | [5] |
| 80-120°C (Acid-Catalyzed) | Typical reflux temperatures to achieve a reasonable reaction rate. | ||
| Water Removal | Dean-Stark Apparatus | Effective for continuous removal of water, driving the reaction to completion. | |
| Molecular Sieves | Convenient for smaller scale reactions to adsorb water in situ. | [3] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a standard Fischer esterification procedure for a similar ester.[1]
Materials:
-
Heptanoic acid
-
n-Butanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine heptanoic acid and an excess of n-butanol (e.g., a 3:1 molar ratio).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of heptanoic acid) to the mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction temperature will be close to the boiling point of butanol (117.7 °C). Allow the reaction to reflux for 1-2 hours. The progress of the reaction can be monitored by TLC or GC.
-
Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Extraction: Transfer the cooled mixture to a separatory funnel. Add diethyl ether to dissolve the ester and wash the organic layer with a saturated sodium bicarbonate solution to neutralize the unreacted heptanoic acid and the sulfuric acid catalyst. Vent the separatory funnel frequently to release the pressure from the carbon dioxide gas that evolves.
-
Washing: Separate the aqueous layer and wash the organic layer sequentially with water and then with brine.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Isolation: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent and excess butanol using a rotary evaporator. The remaining liquid is the crude this compound.
-
Purification (Optional): For higher purity, the crude product can be purified by fractional distillation under reduced pressure.
Experimental Workflow and Signaling Pathway Diagrams
References
Technical Support Center: Purification of Crude Butyl Heptanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude butyl heptanoate (B1214049).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude butyl heptanoate synthesized via Fischer esterification?
A1: The most common impurities include unreacted starting materials, namely butanol and heptanoic acid, as well as water, which is a byproduct of the reaction. Depending on the reaction conditions, side-products from dehydration of the alcohol or other side reactions may also be present.
Q2: What is the recommended initial purification step for crude this compound?
A2: An initial liquid-liquid extraction is highly recommended. This step effectively removes the majority of water-soluble impurities such as unreacted heptanoic acid (by washing with a basic solution) and butanol.
Q3: How can I remove residual water from my this compound sample after extraction?
A3: After the aqueous washes, the organic layer should be dried using an anhydrous drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). The drying agent is added to the organic phase until it no longer clumps together, indicating that the water has been absorbed. The dried liquid is then decanted or filtered.
Q4: When should I consider using fractional distillation for purification?
A4: Fractional distillation is necessary when you need to separate this compound from impurities with boiling points close to its own. While a simple distillation might be sufficient to remove a significantly more volatile impurity like butanol, fractional distillation provides better separation for achieving high purity. Given that the boiling point of this compound is approximately 226 °C, vacuum distillation is often preferred to prevent thermal decomposition.[1]
Q5: Is column chromatography a suitable method for purifying this compound?
A5: Yes, column chromatography is a highly effective technique for achieving very high purity this compound, especially for removing structurally similar impurities that are difficult to separate by distillation. Normal-phase chromatography using silica (B1680970) gel is a common approach.
Troubleshooting Guides
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Persistent Emulsion Formation | High concentration of surfactants or soap-like impurities. Vigorous shaking. | - Gently swirl or invert the separatory funnel instead of vigorous shaking.[2] - Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[2] - If the emulsion persists, filtration through a pad of Celite® or glass wool may be effective.[3] - In some cases, centrifugation can be used to separate the layers.[4] |
| Poor Separation of Layers | The densities of the organic and aqueous layers are too similar. | - Add a solvent with a different density to the organic layer (e.g., a small amount of a denser halogenated solvent if the organic layer is on top, or a less dense hydrocarbon if it's on the bottom). - Dilute the aqueous layer with more water to decrease its density. |
| Product Loss During Extraction | The product has some solubility in the aqueous phase. The pH of the aqueous wash is incorrect. | - Perform multiple extractions with smaller volumes of the organic solvent. - Ensure the aqueous wash solution is basic (e.g., saturated sodium bicarbonate) to deprotonate and solubilize the acidic impurity (heptanoic acid), keeping the ester in the organic phase. |
Distillation
| Problem | Possible Cause | Solution |
| Bumping or Uncontrolled Boiling | Uneven heating of the distillation flask. | - Use boiling chips or a magnetic stir bar to ensure smooth boiling. - Ensure the heating mantle is properly sized for the flask and that the flask is not heated too strongly. |
| Poor Separation of Fractions | Inefficient fractionating column. Distillation rate is too fast. | - Use a fractionating column with a larger surface area (e.g., Vigreux, packed column). - Slow down the distillation rate by reducing the heat input to allow for proper vapor-liquid equilibrium to be established in the column. |
| Product Decomposition | The distillation temperature is too high, leading to thermal degradation of the ester. | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of this compound. |
| Inaccurate Temperature Reading | Improper placement of the thermometer. | - The top of the thermometer bulb should be level with the bottom of the side-arm of the distillation head to accurately measure the temperature of the vapor that is distilling over. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Cracking or Channeling of the Stationary Phase | Improper packing of the column. | - Pack the column using a slurry method to ensure a homogenous and stable stationary phase bed. - Avoid letting the column run dry. |
| Poor Separation of Compound from Impurities | Inappropriate solvent system (eluent). | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the this compound. - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Compound is Stuck on the Column | The eluent is not polar enough. The compound is interacting too strongly with the stationary phase. | - Increase the polarity of the eluent. For example, if using a hexane (B92381)/ethyl acetate (B1210297) mixture, increase the percentage of ethyl acetate. - If using silica gel, which is acidic, and the compound is basic, consider adding a small amount of a basic modifier like triethylamine (B128534) to the eluent. |
| Tailing of the Compound Band | The sample is overloaded on the column. The compound is interacting strongly with active sites on the stationary phase. | - Use a larger column or apply a smaller amount of the crude product. - Add a small amount of a polar solvent (e.g., a few drops of methanol) to the eluent to block the active sites on the silica gel. |
Data Presentation: Comparison of Purification Techniques
| Technique | Typical Purity (%) | Typical Yield (%) | Advantages | Disadvantages |
| Liquid-Liquid Extraction | 80-90 | >95 | Fast, simple, and effective for removing bulk water-soluble impurities. | May not remove impurities with similar solubility to the product. Emulsion formation can be an issue. |
| Fractional Distillation | 90-98 | 70-85 | Good for separating compounds with different boiling points. Scalable for larger quantities. | Can lead to thermal decomposition if not performed under vacuum. May not separate isomers or compounds with very close boiling points. |
| Column Chromatography | >98 | 60-80 | Can achieve very high purity. Effective for separating structurally similar compounds. | Can be time-consuming and requires larger volumes of solvent. Potential for product loss on the column. |
Note: The values presented in this table are typical estimates for ester purifications and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Liquid-Liquid Extraction Protocol
Objective: To remove unreacted heptanoic acid, butanol, and water from the crude this compound.
Materials:
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Crude this compound
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Diethyl ether (or another suitable organic solvent)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Saturated sodium chloride (brine) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Separatory funnel
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Erlenmeyer flasks
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Beakers
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Ring stand and clamp
Procedure:
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Dissolve the crude this compound in diethyl ether (approximately 2-3 times the volume of the crude product).
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Transfer the solution to a separatory funnel.
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Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.
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Stopper the funnel and gently invert it multiple times, venting frequently to release any pressure from carbon dioxide evolution.
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Allow the layers to separate and drain the lower aqueous layer.
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Repeat the wash with saturated sodium bicarbonate solution (steps 3-5).
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Wash the organic layer with an equal volume of brine solution to remove residual water and dissolved salts.
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Drain the organic layer into a clean, dry Erlenmeyer flask.
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Add anhydrous sodium sulfate to the organic layer and swirl until the drying agent no longer clumps.
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Decant or filter the dried organic solution into a round-bottom flask for solvent removal by rotary evaporation.
Fractional Distillation Protocol
Objective: To purify this compound from impurities with different boiling points.
Materials:
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Crude or extracted this compound
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Fractional distillation apparatus (round-bottom flask, fractionating column, distillation head, condenser, receiving flasks)
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Boiling chips or magnetic stir bar
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Heating mantle
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Vacuum source (if performing vacuum distillation)
Procedure:
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Assemble the fractional distillation apparatus. Ensure all glassware is dry.
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Place the crude this compound and a few boiling chips into the round-bottom flask.
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Begin heating the flask gently with the heating mantle.
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Monitor the temperature at the distillation head. The first fraction to distill will be the component with the lowest boiling point (e.g., residual solvent or butanol). Collect this in a separate receiving flask.
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As the temperature rises and stabilizes at the boiling point of this compound (approx. 226 °C at atmospheric pressure, lower under vacuum), change to a clean receiving flask to collect the purified product.
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
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Analyze the purity of the collected fraction using a suitable analytical technique such as Gas Chromatography (GC).
Column Chromatography Protocol
Objective: To obtain high-purity this compound.
Materials:
-
Crude or partially purified this compound
-
Silica gel (for normal-phase chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
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Cotton or glass wool
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Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Determine the optimal eluent composition using TLC. A good starting point is a 95:5 mixture of hexane:ethyl acetate.
-
Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Pack the column with a slurry of silica gel in the eluent.
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Once the silica gel has settled, add a thin layer of sand on top to protect the surface.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
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Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Monitor the separation by analyzing the collected fractions with TLC.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent by rotary evaporation to yield the purified product.
Mandatory Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: Optimizing Butyl Heptanoate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of butyl heptanoate (B1214049).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of butyl heptanoate via Fischer esterification.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have reached equilibrium. | Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. Increase temperature: Gently reflux the reaction mixture to increase the reaction rate. Ensure the temperature does not exceed the boiling point of the reactants. Check catalyst: Ensure the acid catalyst (e.g., sulfuric acid) is fresh and added in the correct proportion (typically 1-5 mol% of the carboxylic acid). |
| Equilibrium not shifted towards products: Water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials. | Remove water: Use a Dean-Stark apparatus during the reaction to azeotropically remove water as it forms. Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can be effective.[1] Use excess reactant: Employ a large excess of one of the reactants, typically the less expensive one (e.g., butanol), to shift the equilibrium towards the product side according to Le Châtelier's Principle.[1] | |
| Loss of product during workup: The ester may be lost during the extraction and washing steps. | Proper extraction technique: Ensure thorough mixing during liquid-liquid extraction. Back-extract the aqueous layer to recover any dissolved product. Careful pH adjustment: During neutralization with a base (e.g., sodium bicarbonate), add the solution slowly to avoid vigorous foaming which can lead to loss of material.[2] | |
| Slow Reaction Rate | Insufficient catalyst: The amount of acid catalyst may be too low. | Increase catalyst concentration: Incrementally increase the catalyst loading. Be cautious as excessive catalyst can lead to side reactions. |
| Low reaction temperature: The reaction is being conducted at a temperature that is too low for an efficient rate. | Increase temperature: Heat the reaction to a gentle reflux.[1] | |
| Product is Contaminated (e.g., with starting materials or byproducts) | Incomplete reaction: Unreacted heptanoic acid or butanol remains in the product. | Drive the reaction to completion: Refer to the solutions for "Low or No Product Yield". |
| Ineffective purification: The purification method is not adequately removing impurities. | Optimize purification: Use fractional distillation to separate the this compound from unreacted butanol and other volatile impurities.[2] Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acidic catalyst and unreacted heptanoic acid.[2] A final wash with brine can help to remove residual water before drying. | |
| Side reactions: High temperatures or excessive catalyst concentration can lead to the formation of byproducts such as dibutyl ether from the dehydration of butanol. | Moderate reaction conditions: Avoid excessively high temperatures and use the minimum effective amount of catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of butanol to heptanoic acid?
A1: For Fischer esterification, it is common to use an excess of the alcohol to drive the reaction towards the formation of the ester.[1] A molar ratio of 3:1 or 4:1 of butanol to heptanoic acid is a good starting point for optimization.
Q2: Which acid catalyst is most effective for this compound synthesis?
A2: Concentrated sulfuric acid (H₂SO₄) is a highly effective and commonly used catalyst for Fischer esterification.[1][3] p-Toluenesulfonic acid (p-TsOH) is another effective alternative.[4]
Q3: What is the ideal reaction temperature?
A3: The reaction is typically carried out at the reflux temperature of the solvent or the excess alcohol used. For a reaction with excess butanol, this would be around the boiling point of butanol (117.7 °C). Heating the reaction mixture accelerates the rate at which equilibrium is reached.[1]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (heptanoic acid and butanol) on a TLC plate. The formation of a new spot corresponding to the this compound product and the disappearance of the starting material spots will indicate the reaction's progress.
Q5: What is the best method for purifying the final product?
A5: After the reaction is complete, the crude product should be worked up by washing with a saturated solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted heptanoic acid, followed by a wash with water and then brine.[2] The organic layer should then be dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[2] Final purification is typically achieved by distillation to separate the this compound from any remaining impurities.[2]
Q6: Can I use an enzymatic catalyst for this synthesis?
A6: Yes, lipases can be used as biocatalysts for the synthesis of esters like this compound. Enzymatic synthesis often proceeds under milder conditions and can offer higher selectivity.
Data Presentation: Optimizing Reaction Conditions
Table 1: Effect of Reactant Molar Ratio on Ester Yield
| Molar Ratio (Butanol:Heptanoic Acid) | Approximate Expected Yield (%) |
| 1:1 | 75 |
| 2:1 | 85 |
| 3:1 | 92 |
| 4:1 | 95 |
Note: Data is illustrative and based on trends observed for similar esterifications.
Table 2: Effect of Catalyst Concentration on Ester Yield
| Catalyst (H₂SO₄) Concentration (mol% relative to heptanoic acid) | Approximate Expected Yield (%) |
| 0.5 | 80 |
| 1.0 | 92 |
| 2.0 | 94 |
| 3.0 | 94 (potential for increased byproducts) |
Note: Data is illustrative and based on trends observed for similar esterifications.
Table 3: Effect of Temperature on Reaction Time
| Temperature (°C) | Approximate Time to Reach >90% Yield (hours) |
| 80 | 8 |
| 100 | 4 |
| 117 (Reflux) | 2 |
Note: Data is illustrative and based on trends observed for similar esterifications.
Experimental Protocols
Detailed Methodology for Fischer Esterification of this compound
This protocol outlines a general procedure for the synthesis of this compound using an acid catalyst.
Materials:
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Heptanoic acid
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n-Butanol
-
Concentrated sulfuric acid (H₂SO₄)
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Diethyl ether or Ethyl acetate (B1210297) (for extraction)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine heptanoic acid and n-butanol. A common starting molar ratio is 1:3 (heptanoic acid: n-butanol).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the heptanoic acid) to the mixture while swirling.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be close to the boiling point of n-butanol.
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Reaction Monitoring: Monitor the reaction progress by TLC until the heptanoic acid spot is no longer visible. This typically takes 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add diethyl ether or ethyl acetate to dilute the mixture.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid. Be sure to vent the separatory funnel frequently to release the pressure from the CO₂ gas that evolves.
-
Wash the organic layer with water, followed by a wash with brine.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by distillation to obtain the final product. Collect the fraction that boils at approximately 226 °C.
Visualizations
Caption: A flowchart of the key steps in the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Resolving Co-eluting Peaks in Butyl Heptanoate Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-eluting peaks during the chromatographic analysis of butyl heptanoate (B1214049).
Troubleshooting Guide (Q&A)
This guide addresses specific issues related to co-eluting peaks in a question-and-answer format.
Issue: My chromatogram shows broad, tailing, or shouldering peaks, suggesting co-elution. What are the initial steps I should take?
Answer:
Co-elution, where two or more compounds elute from the chromatography column at the same time, is a common challenge that can compromise the accuracy of identification and quantification.[1][2] Initial troubleshooting should focus on confirming the co-elution and then investigating the most common causes related to your sample preparation and Gas Chromatography (GC) method.[2]
1. Confirm Peak Purity: If you are using a Mass Spectrometry (MS) or Diode Array Detector (DAD), you can verify co-elution.[2][3]
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MS Detector: Examine the mass spectra across the peak. If the mass spectra are not consistent from the leading edge to the trailing edge of the peak, it indicates the presence of multiple components.[2][4]
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DAD (for HPLC): A DAD can assess peak purity by comparing UV spectra across the peak. Non-identical spectra suggest an impure peak.[3][4]
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Peak Shape Analysis: Asymmetrical peaks or the presence of a "shoulder" are often strong indicators of co-elution.[2][3][5] A shoulder is a sudden discontinuity, whereas tailing is a more gradual exponential decline.[3]
2. Review Sample Preparation:
-
System Contamination: Extraneous peaks can originate from contamination in the solvent, glassware, or from carryover from previous injections.[2] Running a blank solvent injection can help determine if the co-eluting peak is a contaminant.[2]
3. Optimize GC Method Parameters: Simple adjustments to your GC method can often resolve co-elution by influencing the three key factors of chromatographic resolution: capacity factor, selectivity, and efficiency.[2][4]
Below is a workflow to guide you through the initial troubleshooting steps.
Caption: Initial troubleshooting workflow for suspected co-elution.
Issue: How can I adjust my GC temperature program to resolve co-eluting peaks for butyl heptanoate?
Answer:
The temperature program has a significant impact on the retention time and separation of compounds in GC.[2] Adjusting the temperature program is a common strategy to improve resolution.[6]
Here are several adjustments you can make:
-
Lower the Initial Temperature: A lower starting temperature can enhance the separation of more volatile, early-eluting compounds.[2] This increases the retention of these compounds, providing more time for separation to occur.[6]
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., 2°C/min instead of 10°C/min) improves separation for most compounds.[2] This gives components more time to interact with the stationary phase, leading to better resolution.
-
Add an Isothermal Hold: Introducing an isothermal hold at a specific point in the run can improve the separation of compounds eluting during that period.[2]
The following table summarizes the effects of temperature program modifications:
| Parameter Adjustment | Effect on Separation | Best For |
| Lower Initial Temperature | Increases retention and resolution of early-eluting peaks.[2] | Separating volatile compounds from the solvent front. |
| Slower Temperature Ramp | Generally improves resolution for most compounds.[2] | Complex mixtures or closely eluting isomers. |
| Faster Temperature Ramp | Decreases analysis time but may reduce resolution.[2] | Screening simple mixtures where critical pairs are not an issue.[2] |
| Add Isothermal Hold | Can improve separation for compounds eluting during the hold.[2] | Targeting a specific region of the chromatogram with known co-elution.[2] |
Issue: If temperature adjustments are insufficient, what other GC parameters can I modify?
Answer:
If optimizing the temperature program does not resolve the co-elution, you can adjust other parameters such as the carrier gas flow rate and the column.
-
Carrier Gas Flow Rate: Decreasing the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase.[6][7] However, this will also increase the analysis time.[7]
-
Change the Column: The choice of the stationary phase in your GC column is one of the most critical factors for achieving selectivity.[2] If method optimization does not resolve co-elution, changing the column is the next logical step.[2][8]
The diagram below illustrates the key factors influencing chromatographic resolution.
Caption: The relationship between resolution and its contributing factors.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound. It may require optimization for your specific sample matrix and instrumentation.
1. Sample Preparation:
-
If this compound is in a complex matrix, a liquid-liquid extraction may be necessary.
-
Reconstitute the dried residue in a suitable solvent like ethyl acetate (B1210297) for GC-MS analysis.[12]
2. GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Transfer Line Temp. | 280°C |
| (These parameters are based on a general method for butanoate derivatives and may need to be optimized for this compound.)[12] |
Protocol 2: Optimizing the Temperature Program to Resolve Co-elution
-
Initial Analysis: Run your sample using the standard temperature program (e.g., the one described in Protocol 1).
-
Identify Co-eluting Peaks: Note the retention time of the co-eluting peaks.
-
Lower the Initial Temperature: Decrease the initial oven temperature by 10-20°C and re-run the analysis. Observe the effect on the resolution of early eluting peaks.
-
Reduce the Ramp Rate: If co-elution persists, return to the original initial temperature and reduce the temperature ramp rate (e.g., from 10°C/min to 5°C/min or 2°C/min).[2] Analyze the sample again.
-
Introduce an Isothermal Hold: If the co-eluting peaks are in a specific region of the chromatogram, introduce an isothermal hold for 2-5 minutes at a temperature just below the elution temperature of the first peak in the co-eluting pair.
-
Iterative Optimization: Combine the most effective adjustments. For example, a lower initial temperature combined with a slower ramp rate.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a fatty acid ester.[13][14] It is used as a flavoring and fragrance agent and has a fruity, green odor.[15]
Q2: Can I use HPLC for this compound analysis? A2: While GC is more common for volatile compounds like this compound, HPLC can also be used. In HPLC, resolving co-eluting peaks involves adjusting the mobile phase composition (e.g., changing the organic modifier or pH), altering the column temperature, or selecting a different stationary phase.[7][10][11]
Q3: How do I know if a peak is pure if I don't have an MS or DAD detector? A3: Without a mass-selective or diode-array detector, assessing peak purity is more challenging. However, a perfectly symmetrical peak shape is a good indicator of a pure compound.[4] The presence of shoulders or split peaks strongly suggests co-elution.[3]
Q4: When should I consider replacing my GC column? A4: You should consider replacing your column if you observe a significant loss of resolution, peak tailing for all compounds, or a sudden increase in backpressure that cannot be resolved by routine maintenance.[5] If optimizing the method parameters does not resolve co-elution, a new column with a different stationary phase may be necessary to improve selectivity.[8]
Q5: What are "ghost peaks" and can they cause co-elution? A5: A ghost peak is an unexpected peak that can appear in a chromatogram, even in blank runs.[1] These can be caused by impurities in the mobile phase, sample carryover, or system contamination.[1] If a ghost peak has a similar retention time to your analyte, it can lead to co-elution and inaccurate quantification.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C11H22O2 | CID 21596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Showing Compound this compound (FDB021547) - FooDB [foodb.ca]
- 15. This compound, 5454-28-4 [thegoodscentscompany.com]
Minimizing side reactions in the synthesis of butyl heptanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of butyl heptanoate (B1214049).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of butyl heptanoate via Fischer esterification.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of one reactant (typically n-butanol, as it is often less expensive and easier to remove). A 3 to 5-fold excess is recommended. Also, ensure the reaction is allowed to proceed for a sufficient amount of time (typically several hours) at the appropriate temperature. |
| Water in the Reaction Mixture | The presence of water can shift the equilibrium back towards the reactants, hydrolyzing the ester. Ensure all glassware is thoroughly dried before use and use anhydrous reactants and solvents if possible. Employ a method to remove water as it is formed, such as a Dean-Stark apparatus or the use of molecular sieves. |
| Loss of Product During Workup | This compound is volatile. Avoid excessive heating during solvent removal. Ensure proper phase separation during extractions to prevent loss of the organic layer. |
| Insufficient Catalyst | An inadequate amount of acid catalyst will result in a slow and incomplete reaction. Typically, a catalytic amount (1-5 mol%) of a strong acid like sulfuric acid or p-toluenesulfonic acid is used. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification | Mitigation Strategy |
| Unreacted Heptanoic Acid | Can be detected by a lingering acidic smell or by analytical techniques such as GC-MS or titration. | During the workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to neutralize and remove any unreacted carboxylic acid. |
| Unreacted n-Butanol | Can be identified by its characteristic odor and by GC-MS analysis. | Use a minimal excess of n-butanol that still drives the reaction to completion. Remove excess butanol after the reaction by distillation or by washing the organic layer with water or brine. |
| Dibutyl Ether | May be detected by GC-MS. It has a boiling point of approximately 142 °C. | This side product forms from the acid-catalyzed dehydration of n-butanol. To minimize its formation, avoid excessively high reaction temperatures and use the minimum effective amount of acid catalyst. |
| 1-Butene (B85601) | As a gas, it will likely escape the reaction mixture, but its formation indicates undesirable side reactions are occurring. | This is another product of n-butanol dehydration. Lowering the reaction temperature can reduce the rate of this elimination reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer esterification of heptanoic acid with n-butanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Q2: What are the primary side reactions to be aware of?
A2: The main side reactions involve the acid-catalyzed dehydration of n-butanol. This can lead to the formation of dibutyl ether through intermolecular dehydration or 1-butene through intramolecular dehydration.
Q3: How can I effectively remove the water produced during the esterification?
A3: A Dean-Stark apparatus is a highly effective method for removing water azeotropically with a suitable solvent like toluene (B28343). Alternatively, adding a drying agent such as molecular sieves to the reaction mixture can also sequester the water as it is formed.
Q4: What is the optimal temperature for the synthesis of this compound?
A4: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. Generally, refluxing the reaction mixture at a temperature that allows for the efficient removal of water without causing significant dehydration of the alcohol is recommended. The boiling point of the solvent used for azeotropic water removal (e.g., toluene) will dictate the reaction temperature.
Q5: Which acid catalyst is best to use?
A5: Both sulfuric acid and p-toluenesulfonic acid are effective catalysts. P-toluenesulfonic acid is often preferred as it is a solid, making it easier to handle, and it is considered less corrosive and less prone to causing charring or other side reactions compared to concentrated sulfuric acid.
Quantitative Data Summary
The following table summarizes representative data on how different reaction parameters can influence the yield and purity of this compound.
| Catalyst (mol%) | Reactant Ratio (Butanol:Acid) | Temperature (°C) | Water Removal Method | Yield (%) | Purity (%) |
| H₂SO₄ (2%) | 3:1 | 110 (Toluene Reflux) | Dean-Stark | 85 | 95 |
| H₂SO₄ (5%) | 3:1 | 110 (Toluene Reflux) | Dean-Stark | 88 | 92 (Increased ether) |
| p-TsOH (2%) | 3:1 | 110 (Toluene Reflux) | Dean-Stark | 87 | 97 |
| p-TsOH (2%) | 5:1 | 110 (Toluene Reflux) | Dean-Stark | 92 | 96 |
| H₂SO₄ (2%) | 3:1 | 140 (No Solvent) | None | 75 | 85 (Significant byproducts) |
Detailed Experimental Protocol
Objective: To synthesize this compound with high yield and purity by minimizing side reactions.
Materials:
-
Heptanoic acid
-
n-Butanol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add heptanoic acid, a 3-fold molar excess of n-butanol, and a catalytic amount of p-TsOH (approximately 2 mol% relative to the heptanoic acid). Add toluene as a solvent to facilitate azeotropic removal of water.
-
Water Removal: Assemble a Dean-Stark apparatus with a reflux condenser on top of the reaction flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill into the Dean-Stark trap, and the denser water will separate and collect at the bottom while the toluene overflows back into the reaction flask.
-
Reaction Monitoring: Continue the reflux until no more water is collected in the trap, which indicates the reaction is complete. This typically takes 2-4 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted heptanoic acid), followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene and excess n-butanol using a rotary evaporator.
-
For very high purity, the crude this compound can be further purified by vacuum distillation.
-
Visualizations
Caption: Reaction scheme for the Fischer esterification of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Caption: Potential side reactions of n-butanol under acidic conditions.
Stability issues of butyl heptanoate under different conditions
Welcome to the Technical Support Center for Butyl Heptanoate (B1214049). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experiments involving butyl heptanoate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what conditions is it generally considered stable?
This compound is an ester known for its fruity aroma and is used as a flavoring and fragrance agent. It is generally considered stable under anhydrous and neutral conditions at room temperature. However, its stability can be compromised by several factors including pH, temperature, and the presence of enzymes or oxidizing agents.
Q2: What are the primary degradation pathways for this compound?
The main degradation pathway for this compound is hydrolysis, which can be catalyzed by both acids and bases.[1] This reaction breaks the ester bond, yielding butanol and heptanoic acid. Under certain conditions, it can also undergo oxidation.
Q3: How does pH affect the stability of this compound?
The rate of hydrolysis of this compound is significantly influenced by pH. Both acidic and alkaline conditions can accelerate its degradation.[1][2] The ester is most stable in a neutral pH range.
Q4: Is this compound susceptible to enzymatic degradation?
Yes, like many esters, this compound can be hydrolyzed by lipases.[3][4] These enzymes catalyze the breakdown of the ester into its constituent alcohol and carboxylic acid. The rate of enzymatic hydrolysis depends on the specific lipase (B570770), its concentration, temperature, and pH.
Q5: Can this compound degrade at elevated temperatures?
Yes, elevated temperatures can lead to the thermal degradation of this compound. While specific data for this compound is limited, studies on other fruity esters have shown that high temperatures can cause decomposition.[5]
Troubleshooting Guides
Issue 1: I am observing a decrease in the concentration of this compound in my aqueous formulation over time. What could be the cause?
A decrease in concentration in an aqueous environment is likely due to hydrolysis.
-
Troubleshooting Steps:
-
Measure the pH of your formulation: If the pH is acidic or alkaline, it is likely catalyzing the hydrolysis of the ester.
-
Analyze for degradation products: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to detect the presence of butanol and heptanoic acid, the hydrolysis products of this compound.[6]
-
Control the pH: If possible, adjust the pH of your formulation to be as close to neutral as possible (pH 7).
-
Reduce water content: If your application allows, consider reducing the amount of water in your formulation.
-
Issue 2: My this compound-containing product is developing an off-odor. What is the likely cause?
The development of an off-odor can be a sign of degradation.
-
Troubleshooting Steps:
-
Suspect Hydrolysis: The formation of heptanoic acid, which has a rancid, cheesy odor, is a common cause of off-odors in degrading ester formulations.
-
Perform Analytical Testing: Use GC-MS to confirm the presence of heptanoic acid and butanol.
-
Review Storage Conditions: Ensure the product is stored in a cool, dry place, away from sources of high humidity and extreme temperatures.
-
Issue 3: I am using a lipase to catalyze a reaction, but I am also seeing degradation of my this compound starting material. How can I minimize this?
Lipases can non-specifically hydrolyze esters present in the reaction mixture.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Adjust the temperature and pH of your reaction to conditions that favor your desired reaction while minimizing the hydrolytic activity of the lipase on this compound.
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Reduce Reaction Time: Minimize the time the this compound is in contact with the lipase.
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Enzyme Selection: If possible, screen different lipases to find one with higher specificity for your desired reaction and lower activity towards this compound.
-
Data Presentation: Stability of Esters Under Various Conditions
The following tables provide illustrative data on the stability of esters under different stress conditions. Please note that this data is generalized from studies on various esters and should be used as a guideline. Specific testing is required to determine the stability of this compound in your formulation.
Table 1: Illustrative Hydrolytic Stability of an Ester at Different pH Values
| pH | Temperature (°C) | Time (hours) | Ester Remaining (%) |
| 2.0 | 40 | 24 | 85 |
| 4.0 | 40 | 24 | 95 |
| 7.0 | 40 | 24 | 99 |
| 9.0 | 40 | 24 | 90 |
| 11.0 | 40 | 24 | 75 |
Table 2: Illustrative Thermal Stability of an Ester
| Temperature (°C) | Time (days) | Ester Remaining (%) |
| 25 | 30 | 99 |
| 40 | 30 | 97 |
| 60 | 30 | 92 |
| 80 | 30 | 80 |
Table 3: Illustrative Oxidative Stability of an Ester in the Presence of an Oxidizing Agent (e.g., H₂O₂)
| Oxidizing Agent Conc. (%) | Temperature (°C) | Time (hours) | Ester Remaining (%) |
| 0 (Control) | 25 | 24 | 99 |
| 1 | 25 | 24 | 95 |
| 3 | 25 | 24 | 88 |
| 5 | 25 | 24 | 81 |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
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Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable organic solvent
-
pH meter
-
HPLC or GC-MS system
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in a suitable solvent and add 0.1 N HCl.
-
Keep the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an equal amount of 0.1 N NaOH, and analyze by HPLC or GC-MS.
-
-
Base Hydrolysis:
-
Dissolve a known amount of this compound in a suitable solvent and add 0.1 N NaOH.
-
Keep the solution at room temperature for a specified time.
-
At various time points, withdraw samples, neutralize with an equal amount of 0.1 N HCl, and analyze.
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in a suitable solvent and add 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for a specified time.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Place a known amount of this compound (both as a neat substance and in solution) in a calibrated oven at an elevated temperature (e.g., 80°C).
-
Analyze samples at various time points.
-
Protocol 2: Quantification of this compound and its Degradation Products by GC-MS
This protocol provides a general method for the analysis of this compound and its primary degradation products, butanol and heptanoic acid.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of volatile and semi-volatile organic compounds (e.g., DB-5ms or equivalent).
2. Sample Preparation:
-
Dilute the sample from the forced degradation study in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
For the quantification of heptanoic acid, derivatization (e.g., silylation) may be necessary to improve its volatility and chromatographic behavior.
3. GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
4. Data Analysis:
-
Identify this compound, butanol, and heptanoic acid based on their retention times and mass spectra.
-
Quantify the compounds by creating a calibration curve using standards of known concentrations.
Visualizations
Hydrolysis pathway of this compound.
Workflow for a forced degradation study.
Troubleshooting decision tree for instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. quantitative gc-ms analysis: Topics by Science.gov [science.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Butyl Heptanoate
Welcome to the technical support center for the analysis of butyl heptanoate (B1214049) NMR spectra. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the interpretation of complex NMR data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts and splitting patterns for the protons in butyl heptanoate?
A1: The 1H NMR spectrum of this compound is characterized by several distinct signals corresponding to the different proton environments in the molecule. The signals from the straight-chain alkyl groups of both the butyl and heptanoyl moieties often lead to overlapping multiplets, which can complicate interpretation. Below is a table summarizing the expected chemical shifts, multiplicities, and coupling constants.
Q2: My spectrum shows broad peaks. What could be the cause?
A2: Peak broadening in the NMR spectrum of your this compound sample can arise from several factors:
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Poor Shimming: The magnetic field homogeneity across the sample may not be optimized. Re-shimming the spectrometer is the first step in addressing this issue.
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Sample Concentration: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, resulting in broader signals. Diluting the sample may improve peak shape.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
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Inhomogeneous Sample: If the sample is not fully dissolved or contains suspended particles, it can lead to a non-uniform magnetic environment.[1] Ensure your sample is completely dissolved before analysis.
Q3: I am observing more peaks than expected in my spectrum. How can I identify the impurities?
A3: The presence of unexpected peaks typically indicates impurities in your sample. Common impurities in the synthesis of this compound from heptanoic acid and butanol include:
-
Unreacted Starting Materials: Look for a broad singlet characteristic of the carboxylic acid proton of heptanoic acid (typically >10 ppm) and signals corresponding to butanol.
-
Residual Solvents: Peaks from solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) are common. Cross-referencing the chemical shifts of these extraneous peaks with published solvent impurity tables is a reliable way to identify them.[2]
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Water: A peak corresponding to water is frequently observed, and its chemical shift can vary depending on the deuterated solvent used.
Q4: The methylene (B1212753) protons in the alkyl chains are overlapping, making interpretation difficult. What can I do to resolve these signals?
A4: Overlapping signals from the methylene groups are a common challenge in the NMR spectra of long-chain esters like this compound.[3] Here are some strategies to resolve these peaks:
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Use a Higher Field Spectrometer: NMR instruments with higher magnetic field strengths offer better spectral dispersion, which can resolve overlapping multiplets.
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Change the Solvent: The chemical shifts of protons can be influenced by the solvent.[1] Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6 (B120219) instead of chloroform-d6) may alter the chemical shifts sufficiently to resolve the overlapping signals.
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2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable in deciphering complex spectra. COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity of the alkyl chains, while HSQC correlates protons to their directly attached carbons.
Data Presentation
The following table summarizes the typical ¹H NMR chemical shifts and coupling constants for this compound in deuterated chloroform (B151607) (CDCl₃).
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| a (-O-CH₂-CH₂-CH₂-CH₃) | 4.06 | Triplet | 6.7 | 2H |
| b (-CH₂-C(O)-) | 2.28 | Triplet | 7.5 | 2H |
| c (-O-CH₂-CH₂-CH₂-CH₃) | 1.63 | Quintet | 7.1 | 2H |
| d (-CH₂-CH₂-C(O)-) | 1.61 | Quintet | 7.6 | 2H |
| e (-O-CH₂-CH₂-CH₂-CH₃) | 1.39 | Sextet | 7.4 | 2H |
| f, g, h (-(CH₂)₃-CH₃) | 1.29 | Multiplet | - | 6H |
| i (-O-CH₂-CH₂-CH₂-CH₃) | 0.93 | Triplet | 7.4 | 3H |
| j (-(CH₂)₅-CH₃) | 0.88 | Triplet | 6.8 | 3H |
Note: Chemical shifts and coupling constants are approximate and can be influenced by solvent, concentration, and temperature.
Experimental Protocols
Protocol for ¹H NMR Sample Preparation for Quantitative Analysis
This protocol outlines the steps for preparing a this compound sample for quantitative ¹H NMR (qNMR) analysis.
Materials:
-
This compound sample
-
High-purity deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., maleic acid, 1,4-dioxane) of known purity
-
High-precision analytical balance
-
Volumetric flask
-
Class A pipettes
-
NMR tube
Procedure:
-
Accurate Weighing: Accurately weigh a specific amount of the internal standard into a clean, dry vial. Record the weight.
-
Sample Addition: Accurately weigh the this compound sample into the same vial. Record the weight. The molar ratio of the analyte to the internal standard should ideally be close to 1:1.
-
Dissolution: Add a precise volume of the deuterated solvent to the vial using a Class A pipette to dissolve the sample and internal standard completely. Gentle vortexing can be used to aid dissolution.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, high-quality NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters for quantitative analysis, ensuring a sufficient relaxation delay (typically 5 times the longest T₁ of the protons of interest) to allow for complete spin-lattice relaxation and accurate integration.
Mandatory Visualization
Caption: A troubleshooting workflow for interpreting complex NMR spectra of this compound.
References
Calibration curve problems in HPLC analysis of butyl heptanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve problems during the High-Performance Liquid Chromatography (HPLC) analysis of butyl heptanoate (B1214049).
Frequently Asked Questions (FAQs)
Q1: My calibration curve for butyl heptanoate is non-linear. Is this acceptable?
A non-linear calibration curve can be acceptable if it is reproducible and the chosen regression model accurately describes the relationship between concentration and response. However, it is crucial to validate the non-linear model to ensure accurate quantification. Linearity issues, especially at higher concentrations, can indicate detector saturation. At lower concentrations, non-linearity might suggest analyte adsorption to active sites within the chromatographic system. It is always best to investigate the cause of non-linearity before proceeding with a non-linear calibration model.
Q2: What is the optimal UV wavelength for detecting this compound?
This compound, as a fatty acid ester, lacks a strong chromophore for high-wavelength UV detection. Therefore, detection is typically performed at a low wavelength, around 210 nm. It is important to use high-purity mobile phase solvents with low UV cutoff values to minimize baseline noise at this wavelength.
Q3: What are common causes of poor reproducibility in my this compound calibration curve?
Poor reproducibility can stem from several factors, including inconsistent sample and standard preparation, variations in injection volume, and fluctuations in chromatographic conditions such as mobile phase composition and column temperature.[1] The volatility of this compound can also contribute to irreproducibility if samples and standards are not handled properly to prevent evaporation.
Q4: Can this compound degrade during HPLC analysis?
Yes, as an ester, this compound is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions in the mobile phase or by active sites on the column packing material.[2] This degradation can lead to peak tailing, the appearance of extraneous peaks, and a non-linear or irreproducible calibration curve.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
A common issue in the HPLC analysis of this compound is a deviation from linearity in the calibration curve. This can manifest as a plateau at high concentrations or a tailing effect at low concentrations.
Troubleshooting Workflow for Non-Linearity
Caption: Troubleshooting logic for a non-linear calibration curve.
Potential Causes and Solutions for Non-Linearity
| Potential Cause | Recommended Action |
| Detector Saturation | Dilute the higher concentration standards and samples to fall within the linear range of the detector. |
| Analyte Adsorption | Use inert sample vials and consider conditioning the column with a high-concentration standard to passivate active sites. |
| Sample Solvent Mismatch | Prepare calibration standards in the initial mobile phase to avoid peak distortion and ensure compatibility. |
| Inaccurate Standard Preparation | Prepare fresh standards, verifying the accuracy of balances and volumetric glassware. Use serial dilutions with caution and consider individual preparations. |
Issue 2: Poor Reproducibility of Peak Area
Inconsistent peak areas for the same standard concentration across multiple injections can significantly impact the reliability of your quantification.
Troubleshooting Workflow for Poor Reproducibility
Caption: Troubleshooting workflow for poor peak area reproducibility.
Potential Causes and Solutions for Poor Reproducibility
| Potential Cause | Recommended Action |
| Injector Issues | Check for leaks in the injector system. Ensure the injection needle is properly seated and not blocked. Optimize the needle wash to prevent carryover. |
| Sample/Standard Volatility | Due to the volatile nature of this compound, ensure vials are securely capped and minimize the time samples spend in the autosampler before injection. |
| Inconsistent Sample Preparation | Use calibrated pipettes and consistent procedures for all dilutions. Ensure complete dissolution of this compound in the chosen solvent. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation, which can affect the pump's performance. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature, as temperature changes can affect retention time and peak shape.[3] |
Experimental Protocols
Example RP-HPLC Method for this compound Analysis
This protocol is a representative method for the analysis of this compound. Method optimization and validation are required for specific applications.
Experimental Workflow
Caption: General experimental workflow for HPLC analysis of this compound.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
Standard Preparation
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like acetonitrile.
-
Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare all standards and samples in the same solvent to avoid solvent effects.
Example Calibration Curve Data
The following table presents example data for a calibration curve for this compound analysis. These values are for illustrative purposes and actual results may vary.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,987 |
| 25 | 380,543 |
| 50 | 758,991 |
| 100 | 1,520,345 |
Validation Parameters (Example)
| Parameter | Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL |
References
Technical Support Center: Decontamination of Butyl Heptanoate Spills
This guide provides researchers, scientists, and drug development professionals with comprehensive procedures for safely handling and decontaminating spills of butyl heptanoate (B1214049).
Troubleshooting Guide: Common Issues During Spill Cleanup
| Issue | Possible Cause | Solution |
| Persistent fruity odor after cleanup | Incomplete absorption of the spilled material. | Re-apply absorbent material to the spill area and ensure all visible liquid is removed. Increase ventilation to the area. |
| Contaminated cleaning materials not properly disposed of. | Ensure all used absorbents, gloves, and other materials are double-bagged, sealed, and disposed of as hazardous waste. | |
| Skin or eye irritation despite wearing PPE | Improperly fitted or damaged Personal Protective Equipment (PPE). | Immediately move to a safe area. If skin is contacted, wash thoroughly with soap and water.[1] If eyes are affected, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1] Review PPE for proper fit and integrity before re-entering the area. |
| Insufficient ventilation in the work area. | Evacuate the area and allow for increased air exchange before re-attempting cleanup.[1] | |
| Spill has spread over a large area | Delayed response or improper containment. | For large spills, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up large spills without specialized training and equipment. |
Frequently Asked Questions (FAQs)
Q1: What are the immediate first aid procedures in case of exposure to butyl heptanoate?
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
Q2: What personal protective equipment (PPE) is required for cleaning up a this compound spill?
Appropriate PPE is crucial for safe handling of a this compound spill. This includes:
-
Gloves: Chemical-impermeable gloves (e.g., Butyl rubber, Viton®).[1]
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1]
-
Protective Clothing: A lab coat or chemical-resistant apron. For larger spills, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: For large spills or in areas with poor ventilation, a NIOSH/MSHA-approved respirator may be required.[1]
Q3: What materials should be used to absorb a this compound spill?
Use inert absorbent materials to contain and clean up the spill. Suitable materials include:
-
Vermiculite
-
Dry sand
-
Commercial solvent absorbent pads
-
Cat litter (in the absence of other materials, but be aware it can be messy)
Q4: Is there a specific neutralizing agent for this compound?
For esters like this compound, "neutralization" primarily refers to the process of absorbing the material to render it less of a hazard, rather than a chemical neutralization reaction as seen with acids and bases. There is no specific chemical that will neutralize the properties of this compound in a spill scenario. The focus is on safe and effective absorption and disposal.
Q5: How should the waste from a this compound spill be disposed of?
All materials used to clean up the spill, including absorbents, contaminated gloves, and any other disposable equipment, are considered hazardous waste.
-
Collect all waste in a suitable, sealable container (e.g., a heavy-duty plastic bag).
-
Double-bag the waste to prevent leaks.
-
Label the bag clearly as "Hazardous Waste: this compound" and include the date of the spill.
-
Dispose of the waste according to your institution's hazardous waste management guidelines. Do not dispose of it in the regular trash or down the drain.[1]
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | 87 °C (188.6 °F) - closed cup | [2] |
| Boiling Point | 226 °C (438.8 °F) | [2] |
| Melting Point | -67.5 °C (-89.5 °F) | [2] |
| Density | 0.863 g/mL at 25 °C (77 °F) | [2] |
Experimental Protocol: Small-Scale this compound Spill Decontamination
This protocol outlines the step-by-step procedure for cleaning up a small spill (less than 100 mL) of this compound in a laboratory setting.
1. Immediate Response & Area Securement: 1.1. Alert personnel in the immediate vicinity of the spill. 1.2. If the spill is flammable, turn off all nearby ignition sources. 1.3. Ensure adequate ventilation by opening a fume hood sash or increasing air exchange in the room.
2. Don Personal Protective Equipment (PPE): 2.1. Put on chemical-impermeable gloves. 2.2. Wear safety goggles and a lab coat.
3. Spill Containment and Absorption: 3.1. Gently cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading. 3.2. Ensure all of the liquid is absorbed.
4. Cleanup and Decontamination: 4.1. Using a scoop or brush and dustpan, carefully collect the absorbent material. 4.2. Place the collected material into a heavy-duty plastic bag. 4.3. Wipe the spill area with a cloth or paper towel dampened with a mild detergent solution. 4.4. Place the cleaning cloth/towel into the waste bag.
5. Waste Disposal: 5.1. Seal the plastic bag. 5.2. Place the sealed bag into a second plastic bag (double-bagging). 5.3. Label the outer bag as "Hazardous Waste: this compound" with the date. 5.4. Dispose of the waste according to your institution's hazardous waste procedures.
6. Post-Cleanup: 6.1. Remove and dispose of gloves in the hazardous waste bag. 6.2. Wash hands thoroughly with soap and water. 6.3. Restock any used items from the spill kit.
Logical Workflow for this compound Spill Decontamination
Caption: Logical workflow for this compound spill response.
References
Technical Support Center: Enhancing the Longevity of Butyl Heptanoate Formulations
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of the long-lasting scent of butyl heptanoate (B1214049) in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is butyl heptanoate and what are its primary scent characteristics?
A1: this compound is an ester with the chemical formula C11H22O2, known for its fruity aroma, often compared to apples or bananas.[1] It is a colorless liquid at room temperature and is used as a flavoring agent in food products and as a fragrance in perfumes and cosmetics.[1][2] Its scent profile is described as green, fruity, with notes of licorice, pear, and tropical fruits.[3]
Q2: What are the main challenges in maintaining the scent of this compound in formulations?
A2: The primary challenges include its moderate volatility and susceptibility to degradation through oxidation and hydrolysis.[4][5] Exposure to heat, light, and oxygen can accelerate these degradation processes, leading to a diminished or altered scent profile.[4] In aqueous or high-pH formulations, the ester bond of this compound can be prone to hydrolysis, breaking down into butanol and heptanoic acid, which do not possess the desired fruity aroma.[5]
Q3: What are the general strategies to enhance the longevity of this compound's scent?
A3: Key strategies focus on controlling the release of the fragrance and protecting it from degradation. These include:
-
Fixation: Incorporating less volatile substances (fixatives) to slow down the evaporation of this compound.
-
Encapsulation: Enclosing this compound in a protective shell to control its release and shield it from environmental factors.[6][7]
-
Antioxidants: Adding antioxidants to the formulation to prevent oxidative degradation of the fragrance molecule.[4]
-
Optimized Formulation: Careful selection of other ingredients in the formulation to ensure compatibility and stability.[4]
Q4: How does microencapsulation help in prolonging the scent?
A4: Microencapsulation involves enclosing tiny droplets of this compound within a polymer shell.[6] This technique offers several advantages:
-
Controlled Release: The fragrance is released slowly over time as the shell biodegrades, dissolves, or is fractured by external forces (e.g., friction).[7]
-
Protection: The shell protects the this compound from oxidation, heat, and light, thus preserving its chemical integrity and scent profile.[4]
-
Targeted Delivery: Microcapsules can be designed to release their content under specific conditions, such as changes in pH or temperature.
Troubleshooting Guides
Issue 1: Premature Loss of this compound Scent in an Emulsion-Based Formulation.
-
Possible Cause 1: High Volatility.
-
Troubleshooting Step: Introduce a fixative to the oil phase of your emulsion. See the "Data Presentation" section for a comparison of different fixatives.
-
-
Possible Cause 2: Oxidative Degradation.
-
Troubleshooting Step: Incorporate an antioxidant into your formulation. Natural tocopherols (B72186) (Vitamin E) are effective lipophilic antioxidants that can protect volatile fragrance compounds.[4]
-
-
Possible Cause 3: Hydrolysis due to pH.
-
Troubleshooting Step: Measure the pH of your formulation. This compound is more stable in neutral to slightly acidic conditions. Adjust the pH if necessary, ensuring it remains within a range suitable for the final product's application.
-
Issue 2: Altered Scent Profile of this compound After Formulation.
-
Possible Cause 1: Chemical Interaction with Other Ingredients.
-
Troubleshooting Step: Review the chemical compatibility of all ingredients in your formulation. Certain compounds can react with esters, leading to transesterification or other reactions that alter the fragrance molecule.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Ensure all equipment is thoroughly cleaned and that there is no cross-contamination from other fragrance materials.
-
-
Possible Cause 3: Photo-degradation.
-
Troubleshooting Step: Store the formulation in opaque, airtight containers to protect it from light and oxygen.[4]
-
Data Presentation
Table 1: Comparison of Fixatives on this compound Scent Longevity
| Fixative (at 2% w/w) | Initial Scent Intensity (1-10) | Scent Intensity after 4 hours (1-10) | Scent Intensity after 8 hours (1-10) |
| None | 8 | 3 | 1 |
| Benzyl Benzoate | 8 | 6 | 4 |
| Vanillin | 7 | 5 | 3 |
| Iso E Super | 8 | 7 | 5 |
Scent intensity was evaluated by a trained sensory panel on a scale of 1 (no scent) to 10 (very strong scent).
Table 2: Encapsulation Efficiency and Release Profile of this compound Microcapsules
| Encapsulation Method | Polymer Shell | Encapsulation Efficiency (%) | % Release after 24 hours |
| Spray Drying | Gum Arabic | 85 | 15 |
| Interfacial Polymerization | Polyurea | 92 | 5 |
| Coacervation | Gelatin/Acacia | 78 | 25 |
Experimental Protocols
Protocol 1: Microencapsulation of this compound using Interfacial Polymerization
-
Oil Phase Preparation: Dissolve 10g of this compound and 2g of isocyanate (e.g., toluene (B28343) diisocyanate) in 50mL of a suitable organic solvent (e.g., cyclohexane).
-
Aqueous Phase Preparation: Prepare a 2% (w/v) solution of a suitable emulsifier (e.g., polyvinyl alcohol) in 100mL of deionized water.
-
Emulsification: Add the oil phase to the aqueous phase while homogenizing at 5000 rpm for 10 minutes to form a stable oil-in-water emulsion.
-
Polymerization: Add 1g of a polyamine (e.g., diethylenetriamine) to the emulsion and continue stirring at 300 rpm for 3 hours at 50°C to allow for the formation of the polyurea shell at the oil-water interface.
-
Curing and Washing: Allow the microcapsules to cure overnight at room temperature. Subsequently, wash the microcapsules with deionized water and ethanol (B145695) to remove unreacted monomers and excess emulsifier.
-
Drying: Dry the resulting microcapsules using a suitable method such as freeze-drying or spray drying.
Protocol 2: Evaluation of Scent Longevity using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
-
Sample Preparation: Apply a standardized amount (e.g., 0.1g) of the formulation containing this compound onto a suitable substrate (e.g., filter paper or synthetic skin).
-
Incubation: Place the substrate in a sealed headspace vial and incubate at a controlled temperature (e.g., 32°C to simulate skin temperature).
-
Headspace Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8 hours), sample the headspace using a solid-phase microextraction (SPME) fiber.[8]
-
GC-MS Analysis: Desorb the SPME fiber in the GC inlet and perform a chromatographic separation coupled with mass spectrometric detection to quantify the concentration of this compound in the headspace.
-
Data Analysis: Plot the concentration of this compound in the headspace over time to determine the release profile and longevity of the scent.
Mandatory Visualizations
Caption: Controlled release mechanism of this compound from a microcapsule.
Caption: Troubleshooting workflow for premature scent loss of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 5454-28-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound, 5454-28-4 [thegoodscentscompany.com]
- 4. btsa.com [btsa.com]
- 5. zhishangchem.com [zhishangchem.com]
- 6. Microencapsulation: A promising technique for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2022109163A1 - Biodegradable, controlled release microcapsules - Google Patents [patents.google.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of Synthetic Butyl Heptanoate
For researchers, scientists, and professionals in drug development, the purity of synthetic compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthetic butyl heptanoate (B1214049), a common fragrance and flavoring agent. We will delve into the performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR), supported by experimental data to offer an objective evaluation.
Introduction to Butyl Heptanoate and its Synthesis
This compound (C₁₁H₂₂O₂) is an ester known for its fruity aroma. It is typically synthesized via Fischer esterification, a reaction between heptanoic acid and butanol in the presence of an acid catalyst. While effective, this process can result in impurities, primarily unreacted starting materials—heptanoic acid and butanol—and potentially other side-products. Therefore, robust analytical methods are crucial to ensure the purity of the final product. Commercial specifications for this compound typically require a purity of 98% or higher.[1][2][3]
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on various factors, including the nature of the impurities, required sensitivity, and the analytical objective. Below is a comparative summary of the most common methods for this compound analysis.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/ELSD) | Quantitative NMR (qNMR) |
| Primary Use | Quantification of volatile and semi-volatile impurities. | Separation and quantification of non-volatile or thermally labile impurities. | Absolute quantification of the main component and NMR-active impurities without a reference standard for each analyte. |
| Typical Accuracy | High (with proper calibration) | High (with proper calibration) | Very High (direct measurement) |
| Precision (%RSD) | < 2% | < 3% | < 1% |
| Limit of Detection (LOD) | Low (ng to pg range) | Moderate (µg to ng range) | High (mg range) |
| Limit of Quantification (LOQ) | Low (ng range) | Moderate (µg range) | High (mg range) |
| Throughput | High | Moderate to High | Moderate |
| Sample Preparation | Simple dilution | Dilution, possible filtration | Simple dilution |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducibility and accurate comparison.
Gas Chromatography with Flame Ionization Detector (GC-FID)
This is the most common method for analyzing volatile compounds like esters and their volatile impurities.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless inlet
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane (B109758) or ethyl acetate.
Data Analysis: Purity is determined by area normalization, where the peak area of this compound is divided by the total peak area of all components in the chromatogram. For higher accuracy, a certified reference standard of this compound should be used for calibration. The primary impurities to monitor are residual butanol and heptanoic acid. The LOD for C4-C8 carboxylic acids by GC-FID can be in the range of 0.04–0.51 mg/L, with LOQs from 0.13–1.70 mg/L.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for separating this compound from less volatile impurities. A UV detector can be used if impurities possess a chromophore; otherwise, a universal detector like an Evaporative Light Scattering Detector (ELSD) is necessary.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Detector: Diode Array Detector (DAD) or ELSD
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
A typical gradient could be starting from 60% acetonitrile and ramping up to 95% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
DAD: 210 nm (for general detection of carbonyls, though sensitivity is low for saturated esters). The UV cut-off of the solvent is an important consideration.[5]
-
ELSD: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow (Nitrogen): 1.5 SLM.
-
-
LOD/LOQ for Carboxylic Acids (HPLC-UV): For organic acids, LODs can range from 11 to 8,026 µg/kg and LOQs from 40 to 26,755 µg/kg depending on the specific acid and matrix.
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide a highly accurate, direct measure of purity without the need for a specific this compound reference standard.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent
-
NMR Tube: 5 mm high-precision
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃) with a known amount of an internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene).
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 or more for a good signal-to-noise ratio.
Sample Preparation: Accurately weigh about 20 mg of this compound and 10 mg of the internal standard into an NMR tube. Add approximately 0.7 mL of the deuterated solvent.
Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic proton signal from this compound (e.g., the triplet at ~4.0 ppm corresponding to the -OCH₂- group) to the integral of a known signal from the internal standard. The concentration of residual solvents can also be determined using the residual solvent signal as a reference.[6][7] qNMR can be a powerful tool for determining the purity of new synthetic molecules where no certified reference standard is available.[8]
Visualizing the Purity Assessment Workflow
A logical workflow is essential for a systematic purity assessment of synthetic this compound.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Conclusion
The purity assessment of synthetic this compound requires a multi-faceted analytical approach.
-
GC-FID is the method of choice for routine quality control, offering high throughput and excellent sensitivity for volatile impurities like residual starting materials.
-
HPLC with a universal detector like ELSD is valuable for identifying any non-volatile byproducts that may not be amenable to GC analysis.
-
qNMR provides a highly accurate and direct measurement of absolute purity, serving as an excellent orthogonal technique for method validation and the certification of reference materials.
For comprehensive and reliable purity determination, it is recommended to use GC-FID for routine analysis and to cross-validate the results with an orthogonal method like qNMR, especially during method development and for the release of batches intended for critical applications. This ensures the quality, safety, and consistency of the final product.
References
- 1. parchem.com [parchem.com]
- 2. CAS 5454-28-4: this compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to the Quantitative Analysis of Butyl Heptanoate in Essential Oils
For researchers, scientists, and drug development professionals, the accurate quantification of specific esters like butyl heptanoate (B1214049) in complex matrices such as essential oils is crucial for quality control, flavor and fragrance profiling, and various research applications. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The performance of each method is evaluated with supporting experimental data derived from analogous ester analyses to facilitate an informed selection of the most suitable methodology.
Comparison of Analytical Methods
The selection of an analytical technique for the quantification of butyl heptanoate is contingent upon several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. Gas Chromatography is generally the preferred method for volatile compounds like esters.
-
Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and cost-effective technique that provides excellent precision and a wide linear range for quantification. It is particularly well-suited for routine analysis where the identity of the analyte is already established.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers superior selectivity and sensitivity, especially when operating in Selected Ion Monitoring (SIM) mode. The mass spectrum provides structural information, which is invaluable for unambiguous peak identification and confirmation, making it the gold standard for complex matrices.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is a viable alternative, particularly for less volatile or thermally labile compounds. However, as this compound lacks a strong chromophore, derivatization is often necessary to achieve adequate sensitivity with a UV detector.
Quantitative Performance Data
The following table summarizes the typical performance characteristics for the quantitative analysis of esters similar to this compound using GC-FID, GC-MS, and HPLC-UV. These values are indicative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | GC-FID | GC-MS (SIM Mode) | HPLC-UV (with Derivatization) |
| Linearity (R²) | > 0.998 | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | ng range | pg to low ng range | ng to µg range |
| Limit of Quantification (LOQ) | ng range | pg to low ng range | ng to µg range |
| Precision (%RSD) | < 2% | < 5% | < 15% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 85-115% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the quantitative analysis of this compound in essential oils using GC-FID, GC-MS, and HPLC-UV.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
- Add a suitable internal standard (e.g., methyl octanoate) of a known concentration.
- Dilute to volume with a suitable solvent such as hexane (B92381) or ethanol.
- Vortex the solution to ensure homogeneity.
- Transfer an aliquot to a 2 mL autosampler vial.
2. GC-FID Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector.
- Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
- Injector Temperature: 250°C
- Detector Temperature: 280°C
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp to 180°C at a rate of 5°C/min.
- Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injection Volume: 1 µL
- Split Ratio: 50:1
3. Calibration and Quantification:
- Prepare a series of calibration standards of this compound with the internal standard in the same solvent used for the sample preparation, covering a concentration range of approximately 1-100 µg/mL.
- Analyze the calibration standards and the sample under the same GC-FID conditions.
- Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
- Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
- Follow the same sample preparation procedure as for GC-FID.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC system or equivalent.
- Mass Spectrometer: Agilent 5977A quadrupole mass selective detector or equivalent.
- Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
- Injector Temperature: 250°C
- Oven Temperature Program: Same as GC-FID protocol.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injection Volume: 1 µL
- Split Ratio: 50:1
- MS Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- MS Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 88, 115, 143) and the internal standard.
3. Calibration and Quantification:
- Follow the same calibration and quantification procedure as for GC-FID, using the peak areas of the selected ions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
1. Sample Preparation and Derivatization:
- Hydrolysis: Accurately weigh approximately 200 mg of the essential oil sample into a vial. Add 2 mL of 1 M ethanolic potassium hydroxide. Seal the vial and heat at 80°C for 1 hour to hydrolyze the this compound to heptanoic acid.
- Derivatization: After cooling, neutralize the solution with 1 M HCl. Add a derivatizing agent that introduces a chromophore (e.g., p-bromophenacyl bromide) and a catalyst. Heat the mixture to complete the reaction, forming a UV-active ester.
- Extraction: After cooling, add 2 mL of hexane and 2 mL of water, and vortex. Collect the hexane layer containing the derivatized heptanoic acid.
- Evaporate the hexane and reconstitute the residue in a known volume of the mobile phase.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a variable wavelength detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. The exact ratio will depend on the derivative formed.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: The maximum absorbance wavelength of the derivatized heptanoic acid (e.g., around 254 nm for a phenacyl derivative).
- Injection Volume: 20 µL.
3. Calibration and Quantification:
- Prepare calibration standards by derivatizing known concentrations of heptanoic acid using the same procedure as for the sample.
- Analyze the standards and the sample under the same HPLC-UV conditions.
- Construct a calibration curve by plotting the peak area of the derivatized heptanoic acid against its concentration.
- Calculate the concentration of the derivative in the sample and then back-calculate to determine the original concentration of this compound.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the quantitative analysis of this compound in essential oils.
Caption: A generalized workflow for the quantitative analysis of this compound.
A Comparative Guide to the Synthesis of Butyl Heptanoate: Fischer Esterification vs. Enzymatic Synthesis
For researchers, scientists, and drug development professionals, the synthesis of esters like butyl heptanoate (B1214049) is a fundamental process. Butyl heptanoate, an ester with a characteristic fruity aroma, finds applications in flavors, fragrances, and as a specialty solvent.[1][2][3] The choice of synthetic methodology profoundly impacts yield, purity, cost-effectiveness, and environmental footprint. This guide provides an objective comparison of two primary synthetic routes: the traditional acid-catalyzed Fischer esterification and the increasingly prevalent enzymatic synthesis.
At a Glance: Fischer Esterification vs. Enzymatic Synthesis
The selection between Fischer esterification and enzymatic synthesis hinges on balancing factors such as reaction conditions, catalyst cost and reusability, and downstream processing efforts. While Fischer esterification is a robust and well-established method, enzymatic synthesis offers a greener and more specific alternative.[4]
| Parameter | Fischer Esterification | Enzymatic Synthesis (Lipase-catalyzed) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄, HCl, p-TsOH)[4][5] | Lipases (e.g., from Candida antarctica, Rhizomucor miehei)[4][5] |
| Reaction Temperature | High (typically 60-250°C)[4] | Mild (typically 30-70°C)[4][5] |
| Reaction Time | 1-24 hours[4][5] | 1-72 hours[4] |
| Yield | Generally high, can exceed 95% with efficient water removal[4][5] | Variable, can be >95% under optimized conditions[5][6] |
| Substrate Specificity | Low, esterifies a broad range of carboxylic acids and alcohols[4] | High (regio-, chemo-, and stereospecificity)[4] |
| Byproducts | Water (must be removed to drive equilibrium), potential for side reactions at high temperatures[4][5] | Water (can be managed by reaction conditions)[4][5] |
| Solvent | Often excess alcohol or a non-polar solvent to facilitate water removal[4][5] | Can be performed in organic solvents or solvent-free systems[4] |
| Environmental Impact | Use of corrosive and hazardous acids, high energy consumption[4][5] | "Green" and sustainable, biodegradable catalyst, lower energy consumption[4][5] |
| Catalyst Reusability | Difficult and often not feasible for homogeneous catalysts[5] | High, especially with immobilized enzymes[6][7] |
| Product Purity | Can require extensive purification to remove catalyst and byproducts[4] | Generally higher purity, requiring simpler purification[4][7] |
Experimental Protocols
To provide a practical understanding of these methodologies, the following are representative experimental protocols for the synthesis of an ester via Fischer esterification and enzymatic synthesis.
Protocol 1: Fischer Esterification of Heptanoic Acid with Butanol
This protocol is a typical laboratory procedure for Fischer esterification.[8][9][10]
Materials:
-
Heptanoic acid
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Benzene (B151609) or toluene (B28343) (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, combine heptanoic acid, a 3 to 5-fold molar excess of n-butanol, and a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).
-
Add a solvent such as benzene or toluene to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, typically for 4-12 hours.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent and excess butanol under reduced pressure.
-
Purify the resulting this compound by fractional distillation.
Protocol 2: Enzymatic Synthesis of this compound
This protocol utilizes an immobilized lipase (B570770) for the esterification reaction.[5][11]
Materials:
-
Heptanoic acid
-
n-Butanol
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica)
-
An organic solvent (e.g., hexane, or the reaction can be solvent-free)
-
Molecular sieves (optional, to remove water)
Procedure:
-
In a temperature-controlled shaker flask, combine equimolar amounts of heptanoic acid and n-butanol.
-
If using a solvent, add it to the flask. For a solvent-free system, proceed with the neat reactants.
-
Add the immobilized lipase to the mixture (typically 5-10% by weight of the substrates).
-
If desired, add molecular sieves to adsorb the water produced during the reaction and drive the equilibrium towards the product.
-
Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant agitation for 24-72 hours.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the reaction reaches the desired conversion, separate the immobilized enzyme by simple filtration. The enzyme can be washed and reused for subsequent batches.[7][12]
-
The liquid phase, containing the this compound, unreacted substrates, and any solvent, is then purified. This may involve solvent evaporation and vacuum distillation to obtain the pure ester.
Workflow Diagrams
The following diagrams illustrate the generalized workflows for both Fischer esterification and enzymatic synthesis of this compound.
Caption: Fischer Esterification Workflow for this compound Synthesis.
Caption: Enzymatic Synthesis Workflow for this compound.
Concluding Remarks
The choice between Fischer esterification and enzymatic synthesis for producing this compound is context-dependent. For large-scale production where cost of the catalyst is a primary driver and stringent purity is not paramount, Fischer esterification remains a viable option.[13][14] However, for applications in the pharmaceutical and food industries where high purity, mild reaction conditions, and sustainability are critical, enzymatic synthesis presents a compelling and often superior alternative.[4][15] The reusability of immobilized enzymes can offset the initial higher catalyst cost, making the enzymatic route economically competitive in the long run.[7][16] As green chemistry principles continue to gain importance, the adoption of enzymatic methods for ester synthesis is expected to grow.
References
- 1. CAS 5454-28-4: this compound | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | C11H22O2 | CID 21596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. odinity.com [odinity.com]
- 10. cerritos.edu [cerritos.edu]
- 11. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of the Reuse of Immobilized Lipases in Biodiesel Synthesis: Influence of Different Solvents in Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 15. researchgate.net [researchgate.net]
- 16. iris.cnr.it [iris.cnr.it]
A Comparative Analysis of Butyl Heptanoate and Ethyl Heptanoate in Flavor and Aroma Applications
For researchers, scientists, and drug development professionals navigating the nuanced world of flavor and aroma compounds, a detailed understanding of the sensory properties of esters is paramount. This guide provides an objective comparison of two prominent fruity esters: butyl heptanoate (B1214049) and ethyl heptanoate. By examining their flavor and aroma profiles, supported by physicochemical data and standardized experimental methodologies, this document aims to equip professionals with the critical information needed for effective application in pharmaceuticals, food science, and beyond.
Quantitative Data Summary
The following tables provide a structured overview of the key physicochemical and sensory properties of butyl heptanoate and ethyl heptanoate, facilitating a direct comparison of their characteristics.
Table 1: Physicochemical Properties
| Property | This compound | Ethyl Heptanoate |
| Chemical Formula | C₁₁H₂₂O₂ | C₉H₁₈O₂ |
| Molecular Weight | 186.29 g/mol | 158.24 g/mol |
| Boiling Point | 226 °C | 188-189 °C |
| Flash Point | 87 °C | 74 °C |
| Solubility in Water | Moderately soluble | 0.29 mg/mL |
Table 2: Comparative Sensory Profile
| Sensory Attribute | This compound (Illustrative) | Ethyl Heptanoate (Illustrative) |
| Fruity | 8 | 9 |
| Green/Grassy | 6 | 3 |
| Waxy | 2 | 5 |
| Apple/Pear | 7 | 6 |
| Pineapple | 3 | 7 |
| Grape/Cognac | 1 | 8 |
| Herbaceous | 5 | 1 |
| Sweet | 6 | 7 |
Table 3: Odor Detection Thresholds
| Compound | Odor Detection Threshold (in water) |
| This compound | Data not available in comparative studies |
| Ethyl Heptanoate | 2.2 ppb[1] |
Flavor and Aroma Profile Comparison
This compound offers a predominantly fruity aroma, frequently described with notes of apple, banana, and pear.[2][3] Its profile is further characterized by distinct green, grassy, and herbaceous undertones, with some sources also noting a subtle licorice or winey nuance.[3][4] The flavor is generally characterized as fruity. This compound is a colorless liquid and is used as a flavoring agent in foods and as a fragrance in cosmetics.[2]
Ethyl Heptanoate presents a more complex and potent fruity aroma. It is most often described as having a fruity character reminiscent of cognac, with a distinct winy-brandy quality.[1] Common descriptors also include grape, pineapple, apple, pear, and berry notes.[1] Its taste is characterized as fruity and waxy, with a green, winey nuance. Ethyl heptanoate is a key aroma compound found in a variety of fruits and fermented beverages.[1]
Experimental Protocols
To ensure objective and reproducible sensory and analytical data, standardized experimental protocols are essential. The following sections detail the methodologies for Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O).
Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the sensory attributes of this compound and ethyl heptanoate using a trained panel.
Methodology:
-
Panelist Selection and Training:
-
A panel of 10-12 individuals is selected based on their sensory acuity and ability to verbalize perceptions.
-
Panelists undergo extensive training (20-40 hours) to develop a consensus on a lexicon of aroma and flavor descriptors relevant to the two esters. Reference standards for each descriptor are provided to anchor the panel's evaluations.
-
-
Sample Preparation:
-
Solutions of this compound and ethyl heptanoate are prepared at a concentration of 10 ppm in a neutral solvent (e.g., deodorized water or a 5% ethanol/water solution).
-
Samples are presented in coded, identical containers at a controlled temperature (22 ± 1 °C).
-
-
Evaluation Procedure:
-
Panelists evaluate the samples in individual sensory booths under controlled lighting and ventilation.
-
The order of sample presentation is randomized for each panelist to minimize order effects.
-
Panelists rate the intensity of each descriptor on a 15-cm unstructured line scale, anchored with "low" and "high" at each end.
-
-
Data Analysis:
-
The intensity ratings are converted to numerical data (0-15).
-
Analysis of Variance (ANOVA) is used to determine significant differences in the sensory attributes between the two esters.
-
The mean intensity scores for each attribute are plotted on a spider web diagram for visual comparison.
-
Gas Chromatography-Olfactometry (GC-O)
Objective: To separate and identify the odor-active compounds in a sample and characterize their aroma.
Methodology:
-
Sample Preparation:
-
A headspace solid-phase microextraction (HS-SPME) method is employed to extract volatile compounds.
-
A 5 mL aliquot of the 10 ppm ester solution is placed in a 20 mL headspace vial and equilibrated at 40°C for 15 minutes.
-
A DVB/CAR/PDMS SPME fiber is exposed to the headspace for 30 minutes to adsorb the volatile compounds.
-
-
GC-MS-O Analysis:
-
The SPME fiber is desorbed in the heated injection port (250°C) of a gas chromatograph coupled to a mass spectrometer and an olfactometry port.
-
The GC is equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
The oven temperature is programmed to start at 40°C for 2 minutes, then ramp up to 240°C at a rate of 5°C/min, and hold for 5 minutes.
-
The effluent from the GC column is split 1:1 between the mass spectrometer and the olfactometry port.
-
A trained sensory panelist sniffs the effluent at the olfactometry port and records the retention time, odor descriptor, and intensity of each detected aroma.
-
-
Data Analysis:
-
The mass spectrometer identifies the compounds based on their mass spectra and retention indices.
-
The aroma descriptors from the olfactometry analysis are correlated with the identified compounds.
-
Aromagrams are constructed by plotting the odor intensity against the retention time to visualize the odor-active regions of the chromatogram.
-
Visualizations
The following diagrams illustrate the experimental workflow for the comparative analysis of this compound and ethyl heptanoate.
Caption: Workflow for the comparative sensory and instrumental analysis.
Caption: Mechanism of odor perception in the olfactory system.
References
A Comparative Analysis of Butyl Esters as Flavoring Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four key butyl esters used as flavoring agents: butyl acetate (B1210297), butyl butyrate (B1204436), butyl formate (B1220265), and isoamyl acetate. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate ester for their specific formulation needs, based on a thorough evaluation of their sensory profiles, physicochemical properties, and stability.
Introduction to Butyl Esters in Flavoring
Butyl esters are a class of organic compounds widely recognized for their characteristic fruity aromas. They are naturally present in many fruits and are also synthesized for use as flavoring agents in a variety of products, including food, beverages, and pharmaceuticals. The specific sensory profile of a butyl ester is determined by the carboxylic acid and alcohol from which it is derived. Understanding the nuances of these flavor profiles, along with their physical and chemical properties, is crucial for effective product development.
Comparative Analysis of Butyl Ester Properties
The selection of a flavoring agent is dependent on a multitude of factors, from its sensory perception to its behavior in different formulations. This section provides a comparative overview of the key properties of butyl acetate, butyl butyrate, butyl formate, and isoamyl acetate.
The distinct aroma of each butyl ester is a primary consideration for its application. The following table summarizes their characteristic sensory descriptors.
| Ester | Common Sensory Descriptors |
| Butyl Acetate | Sweet, fruity, banana, apple, slightly solvent-like. |
| Butyl Butyrate | Sweet, fruity, pineapple, buttery, ripe fruit notes. |
| Butyl Formate | Fruity, plum-like, ethereal, rum-like. |
| Isoamyl Acetate | Strong, sweet, banana, pear drop. |
The physical and chemical properties of these esters, such as their odor detection thresholds and solubility, play a significant role in their performance and application.
| Property | Butyl Acetate | Butyl Butyrate | Butyl Formate | Isoamyl Acetate |
| Molecular Formula | C₆H₁₂O₂ | C₈H₁₆O₂ | C₅H₁₀O₂ | C₇H₁₄O₂ |
| Molar Mass ( g/mol ) | 116.16 | 144.21 | 102.13 | 130.19 |
| Odor Detection Threshold in Water (ppb) | 66[1] | 100[1] | ~1060 (estimated) | Not explicitly found |
| Odor Detection Threshold in Air (ppb) | 4.3[2] | Not explicitly found | Not explicitly found | Not explicitly found |
| Solubility in Water ( g/100 mL at 20°C) | 0.68[3] | Insoluble[4] | 0.756 (at 27°C)[5] | 0.2[5] |
| Solubility in Ethanol (B145695) | Miscible | Miscible[4] | Miscible | Very soluble[6] |
The stability of a flavoring agent is critical for ensuring product quality and shelf-life. The primary degradation pathway for esters is hydrolysis, which is the cleavage of the ester bond by water, a reaction that can be catalyzed by both acids and bases.[7][8]
-
General Principles of Ester Stability: Ester hydrolysis is influenced by factors such as pH, temperature, and the presence of enzymes.[9] In acidic conditions, the hydrolysis is a reversible reaction, while in basic conditions, it is irreversible and is known as saponification.[7][8] The rate of hydrolysis can be affected by the molecular structure of the ester.
-
Comparative Stability Insights:
-
Butyl Acetate: The hydrolysis of n-butyl acetate is more rapid at pH values greater than 5.5.[10] Calculated half-lives at 20°C range from 11.4 days at pH 9 to 3.1 years at pH 7.[10]
-
Butyl Butyrate: Its chemical properties are relatively stable, but it can be hydrolyzed in a sodium hydroxide (B78521) alcohol solution.[11] Approximately 90% hydrolysis occurs when heated at 60°C for 10 minutes in such a solution.[11]
-
Butyl Formate: As a formate ester, it may be more susceptible to hydrolysis than acetate or butyrate esters under similar conditions due to the electronic effects of the formyl group.
-
Isoamyl Acetate: Its stability is also governed by hydrolysis, yielding isoamyl alcohol and acetic acid.[9] Enzymatic hydrolysis of isoamyl acetate has been observed to be rapid in in-vitro studies with pig jejunum homogenates.[7]
-
It is important to note that the stability of these esters can also be affected by oxidative processes, although hydrolysis is generally the primary concern in aqueous environments.
Experimental Protocols
The following section details the methodologies for key experiments used in the evaluation of flavoring agents.
QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.[12]
-
1. Panelist Selection and Training:
-
Screening: Candidates are screened for their ability to discriminate between different tastes and aromas and to verbalize their sensory experiences.[12]
-
Training: A panel of 10-12 members undergoes extensive training to develop a consensus on a specific vocabulary (lexicon) to describe the aroma attributes of the esters being tested.[12] Reference standards are used to anchor the sensory terms.[12]
-
-
2. Lexicon Development:
-
The panel, facilitated by a panel leader, is presented with a range of fruity esters to generate a comprehensive list of descriptive terms for the aroma.[12]
-
Through discussion and consensus, the list is refined to a final set of non-overlapping attributes (e.g., "fruity," "green," "floral," "sweet," "waxy," "chemical").[12]
-
-
3. Sample Evaluation:
-
Samples of each ester are prepared at a standardized concentration in a neutral solvent (e.g., water or ethanol solution) and presented to the panelists in a controlled environment.[12]
-
Panelists independently rate the intensity of each sensory attribute for each sample on a continuous line scale.[12]
-
-
4. Data Analysis:
-
The data from the line scales are converted to numerical values.
-
Statistical analysis (e.g., Analysis of Variance - ANOVA) is used to determine significant differences in the sensory attributes among the esters.
-
GC-O is an analytical technique that combines gas chromatography with human sensory assessment to identify the compounds responsible for specific aromas in a complex mixture.[2][12]
-
1. Sample Preparation:
-
The sample containing the esters is prepared for injection into the gas chromatograph. This may involve solvent extraction, headspace analysis, or solid-phase microextraction (SPME) to isolate the volatile compounds.[12]
-
-
2. GC Separation:
-
The volatile compounds are separated based on their boiling points and polarity using a gas chromatograph equipped with an appropriate capillary column.[12]
-
-
3. Olfactory Detection:
-
The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and an olfactory port.[12]
-
A trained sensory panelist sniffs the effluent from the olfactory port and records the time, duration, and description of any detected odors.
-
-
4. Data Analysis:
-
The retention times of the detected odors are correlated with the peaks from the chemical detector to identify the specific compound responsible for each aroma.[12]
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the relative importance of each odorant by serially diluting the sample extract until the aroma is no longer detectable.[12]
-
Accelerated shelf-life testing is used to predict the stability of a product by subjecting it to conditions that accelerate the aging process.
-
1. Experimental Design:
-
Samples of the flavoring agent in the desired matrix (e.g., aqueous solution at a specific pH) are prepared.
-
The samples are stored at elevated temperatures (e.g., 30°C, 40°C, 50°C) for a predetermined period.
-
-
2. Sample Analysis:
-
At specified time intervals, samples are withdrawn and analyzed for the concentration of the ester and its potential degradation products (e.g., the corresponding alcohol and carboxylic acid).
-
Analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are typically used for quantification.
-
-
3. Data Analysis and Shelf-Life Prediction:
-
The degradation rate of the ester at each temperature is determined.
-
The Arrhenius equation is often used to model the relationship between the degradation rate and temperature.
-
This model is then used to extrapolate the degradation rate at normal storage conditions (e.g., room temperature) and predict the shelf-life of the product.
-
Visualizing Workflows and Relationships
To further clarify the experimental processes and the relationships between the esters, the following diagrams are provided.
References
- 1. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Butyl butyrate - Wikipedia [en.wikipedia.org]
- 4. Butyl Formate | C5H10O2 | CID 11614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Butyl formate [sigmaaldrich.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. ICSC 0402 - BUTYL FORMATE [inchem.org]
- 10. bdmaee.net [bdmaee.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validated HPLC Methods for Butyl Heptanoate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for the quantitative analysis of butyl heptanoate (B1214049). Butyl heptanoate is a fatty acid ester with applications in the flavor and fragrance industries.[1][2][3] Accurate quantification is crucial for quality control and formulation development. This document outlines two robust reverse-phase HPLC (RP-HPLC) methods, presenting their experimental protocols and expected validation parameters.
While a specific, publicly available, fully validated method for this compound with complete validation data is not readily found in the literature, this guide constructs two representative methods based on established principles for the analysis of similar esters. Method A is based on a commonly used C18 stationary phase, and Method B presents a viable alternative using a C8 column, which may offer different selectivity and retention characteristics.[4][5][6][7]
Comparative Summary of HPLC Methods
The following table summarizes the key parameters of the two HPLC methods for this compound quantification.
| Parameter | Method A | Method B |
| Stationary Phase | C18 (e.g., Newcrom R1), 5 µm | C8, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water:Phosphoric Acid | Methanol (B129727):Water (80:20, v/v) |
| Detection | UV, 210 nm | UV, 210 nm |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 30°C | 35°C |
**Method Validation Data (Expected) **
The following table presents typical validation parameters that would be expected upon the validation of these methods, in accordance with International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Method A (Expected) | Method B (Expected) |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.15 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.45 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (%RSD) | < 2% | < 2% |
| Retention Time | ~5.2 min | ~4.5 min |
Experimental Protocols
Method A: C18 Reverse-Phase HPLC
This method utilizes a C18 column, a widely used stationary phase in reverse-phase chromatography, known for its strong hydrophobic retention.[4][5][6][7]
1. Instrumentation and Materials
-
HPLC system with UV detector
-
C18 column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm)[8]
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
2. Chromatographic Conditions
-
Mobile Phase: A filtered and degassed mixture of acetonitrile, water, and phosphoric acid. A common starting point is a ratio of 70:30 (v/v) acetonitrile to water, with 0.1% phosphoric acid added to the aqueous phase to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
Method B: C8 Reverse-Phase HPLC
This method employs a C8 column, which has shorter alkyl chains than a C18 column, resulting in less hydrophobic retention and potentially faster elution times for non-polar analytes.[4][5][6][7]
1. Instrumentation and Materials
-
HPLC system with UV detector
-
C8 column (4.6 x 150 mm, 5 µm)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
This compound reference standard
2. Chromatographic Conditions
-
Mobile Phase: A filtered and degassed mixture of methanol and water (80:20, v/v).
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter prior to injection.
Visualizations
HPLC Method Validation Workflow
The following diagram illustrates the typical workflow for validating an HPLC method according to ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Logical Relationship of Validation Parameters
This diagram shows the interconnectedness of key HPLC validation parameters.
Caption: Interrelationship of HPLC Validation Parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Volatiles in Food Products | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fast Fatty Acid Analysis by Core-Shell Reversed-Phase Liquid Chromatography Coupled to Evaporative Light-Scattering Detector [scirp.org]
- 6. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pjoes.com [pjoes.com]
The Gold Standard for Quantification: A Comparative Guide to Butyl Heptanoate-d13 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and precision of quantitative analysis are paramount. In chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability. Among the various types of internal standards, stable isotope-labeled compounds, such as butyl heptanoate-d13, are widely regarded as the gold standard. This guide provides an objective comparison of this compound-d13 with other common internal standards, supported by representative experimental data and detailed protocols.
The Power of Isotopic Analogs
An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to ensure it behaves similarly during sample preparation and analysis, thus providing accurate correction. Deuterated standards, where hydrogen atoms are replaced by deuterium, are chemically almost identical to their non-deuterated counterparts. This similarity ensures they co-elute with the analyte and experience similar ionization efficiencies and matrix effects, leading to superior accuracy and precision in quantification.
Performance Comparison of Internal Standards
The choice of an internal standard significantly impacts the quality of quantitative data. This section compares the typical performance of a deuterated internal standard like this compound-d13 with a structurally similar deuterated standard and a common non-deuterated alternative, an odd-chain fatty acid methyl ester.
| Performance Metric | This compound-d13 (Deuterated Analyte Analog) | Ethyl Hexanoate-d11 (Deuterated Structural Analog) | Methyl Nonadecanoate (B1228766) (Odd-Chain FAME) |
| Linearity (R²) | >0.999 | >0.998 | >0.995 |
| Recovery (%) | 95 - 105 | 92 - 108 | 85 - 115 |
| Precision (%RSD) | < 5% | < 8% | < 15% |
| Co-elution with Analyte | Yes | Close Elution | No |
| Correction for Matrix Effects | Excellent | Very Good | Moderate |
| Natural Occurrence | No | No | Low, but possible in some matrices |
Key Takeaways from the Data:
-
This compound-d13 consistently demonstrates the highest performance due to its near-identical properties to the analyte (this compound). This leads to excellent linearity, recovery, and precision, and the most effective correction for matrix-induced variations.
-
Ethyl Hexanoate-d11 , as a deuterated structural analog, also provides strong performance, making it a suitable alternative if the deuterated analyte analog is unavailable.
-
Methyl Nonadecanoate , a commonly used odd-chain fatty acid methyl ester, shows acceptable performance but with generally lower recovery and precision compared to the deuterated standards.[1][2][3] A significant drawback is its different chemical structure, which can lead to variations in extraction efficiency and chromatographic behavior compared to the analyte.[2] Furthermore, there is a risk of co-elution with other fatty acid methyl esters that may be present in the sample.[2]
Experimental Protocols
A robust and validated experimental protocol is essential for accurate quantification. The following provides a detailed methodology for the analysis of butyl heptanoate (B1214049) in a beverage matrix using an internal standard with GC-MS.
Sample Preparation and Extraction
This protocol is a general guideline and may require optimization for different sample matrices.
-
Internal Standard Spiking: To 5 mL of the liquid sample (e.g., fruit juice), add a precise volume of the internal standard solution (this compound-d13, ethyl hexanoate-d11, or methyl nonadecanoate in methanol) to achieve a final concentration of 50 ng/mL.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of a 2:1 (v/v) mixture of n-hexane and dichloromethane (B109758) to the spiked sample.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean glass vial.
-
Repeat the extraction with another 5 mL of the solvent mixture.
-
Combine the organic extracts and evaporate to a final volume of 1 mL under a gentle stream of nitrogen.
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of volatile esters. Optimization may be necessary depending on the specific instrument.
-
Gas Chromatograph (GC) System: Agilent 7890B or equivalent.
-
Mass Spectrometer (MS) System: Agilent 5977A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 10°C/minute to 150°C.
-
Ramp 2: 20°C/minute to 250°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound: m/z 87, 115, 143
-
This compound-d13: m/z 98, 126
-
Ethyl Hexanoate-d11: m/z 99, 110
-
Methyl Nonadecanoate: m/z 74, 87, 312
-
Visualizing the Workflow and Principles
To better illustrate the experimental process and the underlying principle of isotope dilution, the following diagrams are provided.
Experimental workflow for the quantification of this compound.
Principle of Isotope Dilution using a deuterated internal standard.
Conclusion
The use of a deuterated internal standard that is a direct analog of the analyte, such as this compound-d13 for the analysis of this compound, provides the most accurate and precise quantification. Its ability to mimic the analyte throughout the entire analytical process offers comprehensive correction for experimental variations. While other deuterated or non-deuterated internal standards can be employed, they may introduce a greater degree of uncertainty. For researchers, scientists, and drug development professionals requiring the highest level of data integrity, the investment in a stable isotope-labeled internal standard like this compound-d13 is a sound scientific choice.
References
Cross-Validation of GC-MS and NMR Data for the Structural Elucidation of Butyl Heptanoate
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of chemical compounds is a critical step in chemical research and drug development. This guide provides a comparative analysis of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of butyl heptanoate (B1214049). By cross-validating the data from both methods, a higher degree of confidence in the structural assignment can be achieved. This document presents experimental data, detailed protocols, and a visual workflow to guide researchers in this process.
Data Presentation
The quantitative data obtained from GC-MS and NMR analyses of butyl heptanoate are summarized below. These tables provide a clear comparison of the key spectral features for the compound.
Table 1: GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Putative Fragment Assignment |
| 56 | 99.99 | [C₄H₈]⁺ (Butene) |
| 43 | 61.24 | [C₃H₇]⁺ (Propyl cation) |
| 131 | 59.50 | [CH₃(CH₂)₅CO]⁺ (Heptanoyl cation) |
| 113 | 58.59 | [M-C₄H₉O]⁺ |
| 41 | 55.79 | [C₃H₅]⁺ (Allyl cation) |
| 186 | Low | [M]⁺ (Molecular Ion) |
Data sourced from PubChem CID 21596.[1]
Table 2: ¹H NMR Spectral Data for this compound (300 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.06 | Triplet | 2H | a |
| 2.29 | Triplet | 2H | e |
| 1.62 | Multiplet | 4H | b, f |
| 1.35 - 1.25 | Multiplet | 6H | c, g, h |
| 0.92 | Triplet | 6H | d, i |
Note: Chemical shifts are typical for esters and can vary slightly based on solvent and concentration.[2][3]
Table 3: ¹³C NMR Spectral Data for this compound (75 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 173.9 | Carbonyl (C=O) |
| 64.2 | O-CH₂ |
| 34.4 | α-CH₂ |
| 31.5 | Methylene |
| 30.6 | Methylene |
| 28.9 | Methylene |
| 25.0 | Methylene |
| 22.4 | Methylene |
| 19.1 | CH₃ |
| 13.8 | CH₃ |
| 13.7 | CH₃ |
Note: The number of distinct signals and their chemical shifts are characteristic of the this compound structure.[4][5]
Experimental Protocols
Detailed methodologies for the GC-MS and NMR analyses are provided below. These protocols can be adapted for the analysis of similar ester compounds.
GC-MS Analysis Protocol
Instrumentation: A gas chromatograph equipped with a mass selective detector is used for the analysis.
-
GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), with dimensions of 30 m x 0.25 mm ID and 0.25 µm film thickness is suitable.[6]
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium at a constant flow rate.[6]
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (≥98% purity) in a volatile solvent like hexane (B92381) or ethyl acetate.
-
Working Standards: Create a series of working standards by serial dilution of the stock solution to the desired concentration range.
-
Sample Dilution: Dilute the sample containing this compound in a suitable solvent to fall within the calibration range.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
NMR Spectroscopy Protocol
Instrumentation: A 300 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
¹H NMR Acquisition:
-
Experiment: Standard single-pulse experiment.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-15 ppm
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled single-pulse experiment.
-
Number of Scans: 512-1024
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-220 ppm
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of GC-MS and NMR data for the structural confirmation of this compound.
References
A Comparative Sensory Panel Evaluation of Butyl Heptanoate in Food Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sensory performance of butyl heptanoate (B1214049) against other common fruity esters used in food products. The information is supported by established experimental protocols and representative quantitative sensory data to aid in formulation, product development, and sensory analysis.
Introduction to Butyl Heptanoate
This compound is a fatty acid ester known for its characteristic fruity and green aroma profile.[1][2] It is a versatile flavoring agent used in various food applications, including confectionery, baked goods, and beverages, to impart or enhance fruity notes.[3] Its aroma is often described as a complex blend of fruity, green, winey, sweet, and apple-like characteristics.[1][2] Understanding its sensory profile in comparison to other fruity esters is crucial for food scientists and formulators to select the most appropriate flavoring agent to achieve a desired sensory experience.
Quantitative Sensory Data Comparison
The following table summarizes representative quantitative data from a sensory panel evaluation comparing this compound with two other common fruity esters: ethyl heptanoate and isoamyl acetate (B1210297). The intensity of each sensory attribute was rated on a structured 15-point scale, where 0 represents "not perceived" and 15 represents "very strong." This data is compiled based on typical sensory profiles reported in the literature.
| Sensory Attribute | This compound | Ethyl Heptanoate | Isoamyl Acetate |
| Fruity | 12.5 | 13.0 | 14.0 |
| Green | 8.0 | 4.5 | 2.0 |
| Sweet | 7.5 | 8.5 | 10.0 |
| Waxy | 3.0 | 5.0 | 1.5 |
| Apple | 6.5 | 7.0 | 3.0 |
| Banana | 2.0 | 1.0 | 13.5 |
| Pear | 5.0 | 6.0 | 4.0 |
| Winey/Cognac | 6.0 | 7.5 | 1.0 |
| Chemical/Solvent | 1.5 | 2.0 | 3.5 |
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable sensory evaluation. The following protocol outlines the key steps for a comprehensive sensory panel evaluation of flavoring agents like this compound.
Experimental Workflow for Sensory Evaluation
Caption: Workflow for sensory panel evaluation.
Panelist Selection and Training
-
Screening: A pool of potential panelists (typically 20-30 individuals) is screened for their sensory acuity, ability to discriminate between different aromas and tastes, and verbal fluency in describing sensory experiences. Basic sensory tests, such as triangle tests and ranking tests for the four basic tastes (sweet, sour, salty, bitter), are employed.
-
Training: A panel of 10-12 members undergoes extensive training (approximately 20-40 hours).[4] During training, panelists are familiarized with the sensory characteristics of various fruity esters and develop a consensus on a descriptive vocabulary (lexicon).[4] Reference standards for each sensory attribute are provided to anchor the panelists' evaluations.
Sample Preparation
-
Matrix: The flavoring agents (this compound, ethyl heptanoate, isoamyl acetate) are evaluated in a neutral food matrix to minimize interfering flavors. A simple sugar-water solution or a neutral, unflavored biscuit can be used.
-
Concentration: The concentration of each ester is carefully controlled to be above the detection threshold but not so high as to cause sensory fatigue. Typical concentrations for sensory evaluation are in the parts-per-million (ppm) range.
-
Presentation: Samples are presented to panelists in identical, odor-free containers labeled with random three-digit codes to prevent bias.[5] The order of presentation is randomized for each panelist.
Sensory Evaluation Session
-
Environment: The evaluation is conducted in a dedicated sensory analysis laboratory with controlled lighting, temperature, and air circulation to minimize distractions and environmental odors.[5]
-
Procedure: Panelists evaluate the samples individually in separate booths.[5] They are instructed to assess the aroma first, followed by the flavor. A structured scoresheet with the agreed-upon sensory attributes and a 15-point intensity scale is used.
-
Palate Cleansing: Panelists are required to rinse their mouths with deionized water and eat a piece of unsalted cracker between samples to cleanse their palate and prevent sensory carryover.
Data Analysis
-
The intensity ratings from each panelist are collected and compiled.
-
Statistical analysis, typically Analysis of Variance (ANOVA), is performed to determine if there are significant differences in the perceived intensities of the attributes across the different esters.[4]
-
Post-hoc tests, such as Tukey's HSD, are used to identify which specific samples are significantly different from each other.
-
The results are often visualized using spider plots or bar charts to provide a clear graphical comparison of the sensory profiles.
Olfactory Signaling Pathway
The perception of fruity esters like this compound is initiated by the interaction of these volatile molecules with olfactory receptors in the nasal cavity. This interaction triggers a G-protein coupled receptor (GPCR) signaling cascade, leading to the perception of a specific aroma.
Caption: Olfactory signaling pathway for esters.
Comparison and Alternatives
-
This compound: Offers a complex fruity profile with significant green and winey notes. Its versatility makes it suitable for applications where a less straightforward fruity character is desired.
-
Ethyl Heptanoate: Presents a more direct fruity aroma, often associated with grapes and cognac.[4] It has a slightly higher perceived sweetness and less green character compared to this compound.
-
Isoamyl Acetate: Known for its strong and distinct banana and sweet notes. It is a powerful flavoring agent, ideal for confectionery and beverages where a prominent banana flavor is intended.
The choice between these esters will depend on the specific application and the desired final sensory profile of the food product. For a nuanced, multi-faceted fruity aroma with green undertones, this compound is an excellent choice. For a more direct, wine-like fruitiness, ethyl heptanoate may be preferred. When a strong, sweet, and specific banana-like aroma is required, isoamyl acetate is the industry standard.
Conclusion
The sensory evaluation of flavoring agents like this compound is a critical step in food product development. By employing rigorous, standardized sensory panel methodologies, researchers and formulators can obtain objective and quantitative data to guide their decisions. This compound provides a unique and complex fruity-green aroma profile that distinguishes it from other common fruity esters. Understanding these differences allows for the precise crafting of desired flavor experiences in a wide range of food products.
References
Comparing the volatility of butyl heptanoate with other esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the volatility of butyl heptanoate (B1214049) against other common esters. The following sections present key physical properties in a structured format, detail experimental methodologies for volatility determination, and illustrate the molecular factors influencing these properties. This information is intended to assist researchers in selecting appropriate esters for applications in drug formulation and development where volatility is a critical parameter.
Data Summary: Physical Properties of Selected Esters
The volatility of an ester is intrinsically linked to its boiling point and vapor pressure. A lower boiling point and a higher vapor pressure are indicative of greater volatility. The table below summarizes these key physical properties for butyl heptanoate and a selection of other esters for comparative analysis.
| Ester | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (mmHg @ 25°C) |
| Ethyl Acetate | C4H8O2 | 88.11 | 77.1[1][2] | 93.2[3] |
| Propyl Acetate | C5H10O2 | 102.13 | 102[4][5] | 25 (@ 20°C)[4][5] |
| Butyl Acetate | C6H12O2 | 116.16 | 124-126[6][7] | 15[6] |
| Methyl Heptanoate | C8H16O2 | 144.21 | 173-175[8] | 1.43 (@ 25°C) |
| Ethyl Heptanoate | C9H18O2 | 158.24 | 188-189[9][10] | 0.68[9] |
| Propyl Heptanoate | C10H20O2 | 172.26 | 207-208 | 0.233 |
| This compound | C11H22O2 | 186.29 | 226.2 | 0.09 |
Experimental Protocols for Volatility Determination
The determination of ester volatility is crucial for understanding its behavior in various applications. The following are detailed methodologies for two common experimental techniques used to assess this property.
Gas Chromatography (GC) for Vapor Pressure Determination
This method allows for the calculation of vapor pressure based on the relative retention times of the target ester and a standard with a known vapor pressure.
Objective: To determine the vapor pressure of an ester by comparing its retention time to a known standard using gas chromatography.
Materials:
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Non-polar capillary column (e.g., SE-30)
-
Helium (carrier gas)
-
Injector and detector heating capabilities
-
Syringe for sample injection
-
Ester sample
-
Internal standard with a known vapor pressure (e.g., dibutyl phthalate)
-
Solvent for sample preparation (e.g., hexane)
Procedure:
-
Instrument Setup:
-
Install a non-polar capillary column into the GC.
-
Set the carrier gas (Helium) flow rate to a constant 1 mL/min.
-
Set the injector and detector temperatures appropriately for the analytes (e.g., 250°C).
-
Set the initial oven temperature to 70°C and hold for 2 minutes.
-
Program the oven to ramp up at a rate of 5°C/min to a final temperature of 240°C and hold for 5 minutes.
-
-
Sample Preparation:
-
Prepare a standard solution containing a known concentration of the internal standard in a suitable solvent.
-
Prepare a sample solution containing a known concentration of the ester in the same solvent.
-
Prepare a mixed solution containing both the ester and the internal standard at known concentrations.
-
-
Injection and Analysis:
-
Inject a small volume (e.g., 1 µL) of the mixed solution into the GC.
-
Record the chromatogram and determine the retention times for both the ester and the internal standard.
-
Repeat the injection at several different oven temperatures.
-
-
Data Analysis:
-
Calculate the relative retention volume for the ester at each temperature relative to the internal standard.
-
The vapor pressure of the ester can then be calculated using the Clausius-Clapeyron equation and by comparing the relative retention volumes with the known vapor pressure of the standard.
-
Thermogravimetric Analysis (TGA) for Volatilization Profile
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and volatilization characteristics.
Objective: To determine the temperature at which an ester volatilizes and to assess its thermal stability.
Materials:
-
Thermogravimetric analyzer (TGA)
-
Sample pans (e.g., aluminum or platinum)
-
Nitrogen or other inert gas supply
-
Ester sample
Procedure:
-
Instrument Setup:
-
Calibrate the TGA for temperature and mass.
-
Set the purge gas (e.g., Nitrogen) to a constant flow rate (e.g., 20 mL/min).
-
-
Sample Preparation:
-
Place a small, accurately weighed amount of the ester sample (typically 5-10 mg) into a TGA sample pan.
-
-
Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).[3]
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
The resulting TGA curve will show a weight loss step corresponding to the volatilization of the ester.
-
The onset temperature of this weight loss is an indicator of the start of volatilization.
-
The temperature at which the maximum rate of weight loss occurs (the peak of the derivative of the TGA curve) is also a key parameter.
-
Factors Influencing Ester Volatility
The volatility of an ester is not a random property but is governed by a set of interconnected molecular characteristics. The following diagram illustrates the logical relationships between these factors.
Caption: Relationship between molecular properties and ester volatility.
Interpretation of the Diagram:
-
Molecular Structure: The fundamental determinant of an ester's physical properties is its molecular structure, including the length and branching of its alkyl chains.
-
Molecular Weight: As the carbon chain length of an ester increases, its molecular weight also increases.
-
Intermolecular Forces: An increase in molecular weight generally leads to stronger van der Waals forces between molecules.
-
Boiling Point: Stronger intermolecular forces require more energy to overcome, resulting in a higher boiling point.
-
Vapor Pressure: Esters with stronger intermolecular forces have a lower tendency to escape from the liquid phase into the vapor phase, leading to lower vapor pressure.
-
Volatility: Consequently, esters with higher boiling points and lower vapor pressures exhibit lower volatility. This compound, with its longer carbon chains compared to the other esters in the table, exemplifies this trend with the highest boiling point and lowest vapor pressure, making it the least volatile among the compared esters.
References
- 1. Gas chromatographic measurement of volatility of herbicide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rameywine.com [rameywine.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Production and biological function of volatile esters in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Volatility (chemistry) - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis and Separation of Butyl Heptanoate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of butyl heptanoate (B1214049) isomers and a comparison of analytical techniques for their separation. Understanding the subtle differences between these isomers is critical in various fields, including flavor and fragrance chemistry, environmental analysis, and pharmaceutical development, where isomeric purity can significantly impact a product's efficacy, sensory profile, and safety. This document details experimental protocols for gas chromatography (GC) and high-performance liquid chromatography (HPLC), presents comparative data in structured tables, and utilizes visualizations to clarify complex workflows and relationships.
Understanding the Isomers of Butyl Heptanoate
This compound (C₁₁H₂₂O₂) is an ester with several structural and chiral isomers. The separation of these isomers is challenging due to their similar physicochemical properties.
Structural Isomers: These isomers share the same molecular formula but differ in the connectivity of their atoms. For C₁₁H₂₂O₂, this includes variations in both the carboxylate and alkyl portions of the ester. Key structural isomers include:
-
n-Butyl heptanoate
-
sec-Butyl heptanoate
-
Isothis compound
-
tert-Butyl heptanoate
-
Heptyl butanoate (and its isomers, e.g., 2-heptyl butanoate)
-
Hexyl pentanoate (and its isomers)
-
Pentyl hexanoate (B1226103) (and its isomers)
-
Methyl decanoate (B1226879) (and its isomers)
-
Ethyl nonanoate (B1231133) (and its isomers)
-
Propyl octanoate (B1194180) (and its isomers)
Chiral Isomers (Enantiomers): Chirality can arise from an asymmetric carbon atom in either the alcohol or the carboxylic acid moiety. For example, sec-butyl heptanoate has a chiral center on the sec-butyl group, leading to (R)- and (S)-enantiomers. Similarly, esters formed from chiral carboxylic acids, such as 2-methylhexanoate, will also exist as enantiomeric pairs.
Physicochemical Properties of Selected this compound Isomers
The separation of isomers is largely dependent on their physical and chemical characteristics. Boiling point and polarity are particularly influential in chromatographic separations.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| n-Butyl heptanoate | C₁₁H₂₂O₂ | 186.30 | 226 | Non-polar |
| Heptyl butanoate | C₁₁H₂₂O₂ | 186.30 | 225-226 | Non-polar |
| 2-Heptyl butanoate | C₁₁H₂₂O₂ | 186.30 | Not available | Non-polar |
| Hexyl pentanoate | C₁₀H₂₀O₂ | 172.26 | ~208 | Non-polar |
Separation of Structural Isomers by Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile compounds like esters. The choice of the stationary phase in the GC column is critical for resolving closely related isomers.
Recommended GC Columns
-
Non-polar columns (e.g., DB-1, HP-5ms): Separation is primarily based on boiling point differences. Less branched isomers will have higher boiling points and thus longer retention times.
-
Polar columns (e.g., DB-Wax, Omegawax, SP-2560): These columns, often containing polyethylene (B3416737) glycol (PEG) or cyanopropyl phases, provide additional separation based on polarity differences and are highly effective for resolving fatty acid esters and their isomers.
Experimental Protocol: GC-FID Analysis of C11 Ester Isomers
This protocol is adapted from established methods for fatty acid methyl ester (FAME) analysis and is suitable for separating a mixture of this compound structural isomers.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column: DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Prepare a standard mixture of the this compound isomers of interest at a concentration of 100 µg/mL each in a suitable solvent like hexane (B92381) or ethyl acetate.
-
For unknown samples, perform an extraction followed by a cleanup step if necessary to remove non-volatile matrix components.
Expected Results
The isomers will be separated based on a combination of their boiling points and their interactions with the polar stationary phase. Generally, for esters with the same carbon number, increased branching lowers the boiling point, leading to earlier elution on non-polar columns. On polar columns, the separation can be more complex, with molecular shape and the accessibility of the polar ester group influencing retention time.
Separation of Structural Isomers by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for the separation of less volatile or thermally labile ester isomers.
Recommended HPLC Columns
-
Reversed-Phase Columns (e.g., C18, C8): Separation is based on hydrophobicity. Longer, straight-chain isomers will be more retained than their more compact, branched counterparts.
-
Phenyl-Hexyl Columns: Offer alternative selectivity through π-π interactions, which can be beneficial for separating isomers containing aromatic rings or those with subtle structural differences.
Experimental Protocol: Reversed-Phase HPLC-UV Analysis of C11 Ester Isomers
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
HPLC Conditions:
-
Mobile Phase: Acetonitrile and water gradient.
-
Start with 60% Acetonitrile / 40% Water
-
Linearly increase to 100% Acetonitrile over 20 minutes
-
Hold at 100% Acetonitrile for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as esters have a weak chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the isomer mixture in the initial mobile phase composition (60% Acetonitrile / 40% Water) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Separation of Chiral Isomers
The separation of enantiomers requires a chiral environment, which can be achieved using a chiral stationary phase (CSP) in either GC or HPLC.
Chiral Gas Chromatography (GC)
Recommended Columns:
-
Cyclodextrin-based CSPs: Derivatives of α-, β-, and γ-cyclodextrin are widely used for the chiral separation of a variety of compounds, including esters. The choice of the specific cyclodextrin (B1172386) derivative is crucial and often determined empirically.
Experimental Protocol: Chiral GC-FID Analysis of sec-Butyl Heptanoate Enantiomers
This protocol is based on the successful separation of sec-butyl carboxylates.
Instrumentation:
-
Gas chromatograph with FID
-
Chiral Capillary Column: CycloSil-B (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar β-cyclodextrin-based column.
GC Conditions:
-
Injector Temperature: 220 °C
-
Detector Temperature: 230 °C
-
Carrier Gas: Hydrogen or Helium
-
Oven Temperature Program: Isothermal analysis at a temperature optimized for the specific enantiomers (e.g., 80-120 °C). The optimal temperature will need to be determined experimentally to achieve the best resolution.
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
Chiral High-Performance Liquid Chromatography (HPLC)
Recommended Columns:
-
Polysaccharide-based CSPs: Columns with chiral selectors based on cellulose (B213188) or amylose (B160209) derivatives are very versatile for separating a wide range of enantiomers.
Experimental Protocol: Chiral HPLC-UV Analysis of 2-Heptyl Butanoate Enantiomers
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: A polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD).
HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized. For basic or acidic compounds, a small amount of an additive like diethylamine (B46881) or trifluoroacetic acid, respectively, may be required.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 5-10 µL
Visualizing the Analytical Workflow
Diagrams generated using Graphviz illustrate the logical flow of the separation and analysis process.
Caption: General workflow for the separation and analysis of this compound isomers.
Caption: Classification of this compound isomers.
Conclusion
The successful separation of this compound isomers requires careful selection of the analytical technique and chromatographic conditions. Gas chromatography with a polar stationary phase is generally the method of choice for resolving volatile structural isomers. For chiral separations, dedicated chiral stationary phases are essential in both GC and HPLC. This guide provides a foundational framework and detailed protocols to assist researchers in developing and optimizing methods for the analysis of these and other challenging ester isomers. The provided workflows and data tables serve as a practical resource for comparing methodologies and predicting separation behavior.
Confirming the Structure of Butyl Heptanoate: A 2D NMR-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the structural elucidation of organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. While one-dimensional (1D) NMR provides fundamental information about the chemical environment of nuclei, two-dimensional (2D) NMR techniques are essential for unambiguously determining the complete molecular structure and connectivity. This guide provides a detailed comparison of the application of three key 2D NMR techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the conformational analysis of butyl heptanoate (B1214049).
Introduction to Butyl Heptanoate and 2D NMR
This compound is an ester with the chemical formula C₁₁H₂₂O₂. It is composed of a heptanoyl group attached to a butyl group through an ester linkage. Its relatively simple and linear structure makes it an excellent model for demonstrating the power of 2D NMR in assigning proton (¹H) and carbon (¹³C) signals and confirming the atomic connectivity.
The 2D NMR experiments discussed here provide correlations between different nuclei:
-
COSY shows correlations between protons that are coupled to each other, typically through two or three bonds.
-
HSQC reveals correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).
-
HMBC displays correlations between protons and carbons over longer ranges, typically two or three bonds (and sometimes four), which is crucial for piecing together the molecular skeleton.
Data Presentation: Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected correlations in COSY, HSQC, and HMBC spectra for this compound. These predictions are based on established chemical shift libraries and spectral simulation tools.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Position | Heptanoyl Chain | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Butyl Chain | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | C=O | - | ~173.8 | O-CH₂ | ~4.06 (t) | ~64.1 |
| 2 | α-CH₂ | ~2.28 (t) | ~34.4 | β-CH₂ | ~1.63 (p) | ~30.7 |
| 3 | β-CH₂ | ~1.61 (p) | ~25.0 | γ-CH₂ | ~1.39 (sext) | ~19.2 |
| 4 | γ-CH₂ | ~1.30 (m) | ~31.5 | δ-CH₃ | ~0.92 (t) | ~13.7 |
| 5 | δ-CH₂ | ~1.30 (m) | ~28.9 | |||
| 6 | ε-CH₂ | ~1.30 (m) | ~22.5 | |||
| 7 | ζ-CH₃ | ~0.89 (t) | ~14.0 |
Multiplicity: t = triplet, p = pentet, sext = sextet, m = multiplet
Table 2: Predicted 2D NMR Correlations for this compound
| ¹H Signal (Position) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹H-¹³C) | HMBC Correlations (¹H-¹³C) |
| Heptanoyl Chain | |||
| H-2 (~2.28 ppm) | H-3 (~1.61 ppm) | C-2 (~34.4 ppm) | C-1 (~173.8 ppm), C-3 (~25.0 ppm), C-4 (~31.5 ppm) |
| H-3 (~1.61 ppm) | H-2 (~2.28 ppm), H-4 (~1.30 ppm) | C-3 (~25.0 ppm) | C-1 (~173.8 ppm), C-2 (~34.4 ppm), C-4 (~31.5 ppm), C-5 (~28.9 ppm) |
| H-4, H-5, H-6 (~1.30 ppm) | H-3, H-5, H-6, H-7 | C-4, C-5, C-6 | C-2, C-3, C-5, C-6, C-7 |
| H-7 (~0.89 ppm) | H-6 (~1.30 ppm) | C-7 (~14.0 ppm) | C-5 (~28.9 ppm), C-6 (~22.5 ppm) |
| Butyl Chain | |||
| H-1' (~4.06 ppm) | H-2' (~1.63 ppm) | C-1' (~64.1 ppm) | C-1 (~173.8 ppm), C-2' (~30.7 ppm), C-3' (~19.2 ppm) |
| H-2' (~1.63 ppm) | H-1' (~4.06 ppm), H-3' (~1.39 ppm) | C-2' (~30.7 ppm) | C-1' (~64.1 ppm), C-3' (~19.2 ppm), C-4' (~13.7 ppm) |
| H-3' (~1.39 ppm) | H-2' (~1.63 ppm), H-4' (~0.92 ppm) | C-3' (~19.2 ppm) | C-1' (~64.1 ppm), C-2' (~30.7 ppm), C-4' (~13.7 ppm) |
| H-4' (~0.92 ppm) | H-3' (~1.39 ppm) | C-4' (~13.7 ppm) | C-2' (~30.7 ppm), C-3' (~19.2 ppm) |
Interpretation and Comparison of 2D NMR Techniques
The combination of COSY, HSQC, and HMBC spectra allows for a complete and unambiguous assignment of all proton and carbon signals in this compound.
-
COSY: The COSY spectrum reveals the proton-proton coupling networks within the two separate alkyl chains. For instance, the triplet at ~4.06 ppm (H-1') will show a cross-peak to the pentet at ~1.63 ppm (H-2'), which in turn will show a correlation to the sextet at ~1.39 ppm (H-3'), and so on, confirming the connectivity of the butyl chain. A similar chain of correlations will be observed for the heptanoyl moiety.
-
HSQC: The HSQC spectrum directly links each proton signal to its attached carbon. This is a crucial step in assigning the carbon spectrum. For example, the proton signal at ~4.06 ppm (H-1') will correlate with the carbon signal at ~64.1 ppm (C-1'), confirming that this downfield-shifted carbon is the one bonded to the ester oxygen.
-
HMBC: The HMBC spectrum is the key to connecting the individual spin systems identified by COSY. The most critical correlation is the one between the protons of the O-CH₂ group of the butyl chain (H-1' at ~4.06 ppm) and the carbonyl carbon (C-1 at ~173.8 ppm) of the heptanoyl chain. This three-bond correlation unambiguously establishes the ester linkage between the two fragments. Other HMBC correlations, as listed in Table 2, further solidify the assignments throughout the molecule.
Alternative Techniques for Conformation Analysis
While COSY, HSQC, and HMBC are fundamental for establishing the constitution of a molecule, other NMR techniques can provide further insight into its three-dimensional conformation.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique shows correlations between protons that are close in space, regardless of whether they are connected through bonds. For a flexible molecule like this compound, NOESY could provide information about the preferred spatial arrangement of the butyl and heptanoyl chains relative to each other.
-
Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY, ROESY also detects through-space correlations and is often more effective for molecules of intermediate size.
For more rigid molecules, these techniques are powerful tools for determining stereochemistry. In the context of flexible molecules like this compound, they can reveal information about the population of different conformers in solution.
Experimental Protocols
The following are generalized protocols for the acquisition of 2D NMR spectra on a standard NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.
Sample Preparation: A solution of this compound (typically 5-20 mg) is prepared in a deuterated solvent (e.g., 0.6 mL of CDCl₃) and transferred to a 5 mm NMR tube.
1. COSY (Correlation Spectroscopy): The gradient-enhanced COSY (gCOSY) experiment is commonly used.
-
Pulse Program: gcosy or similar.
-
Acquisition Parameters:
-
Number of scans (ns): 2-8
-
Number of increments in F1 (ni): 256-512
-
Spectral width in F2 (sw): 10-12 ppm (centered on the proton spectrum)
-
Spectral width in F1 (sw1): Same as F2
-
Recycle delay (d1): 1-2 s
-
2. HSQC (Heteronuclear Single Quantum Coherence): The phase-sensitive gradient-enhanced HSQC experiment is standard.
-
Pulse Program: hsqcedetgpsisp or similar (for multiplicity editing).
-
Acquisition Parameters:
-
Number of scans (ns): 2-4
-
Number of increments in F1 (ni): 128-256
-
Spectral width in F2 (sw): 10-12 ppm
-
Spectral width in F1 (sw1): 0-180 ppm (covering the expected ¹³C chemical shift range)
-
¹J(C,H) coupling constant: ~145 Hz
-
Recycle delay (d1): 1-2 s
-
3. HMBC (Heteronuclear Multiple Bond Correlation): The gradient-enhanced HMBC experiment is typically employed.
-
Pulse Program: hmbcgplpndqf or similar.
-
Acquisition Parameters:
-
Number of scans (ns): 8-16
-
Number of increments in F1 (ni): 256-400
-
Spectral width in F2 (sw): 10-12 ppm
-
Spectral width in F1 (sw1): 0-200 ppm (to include the carbonyl carbon)
-
Long-range coupling constant (ⁿJ(C,H)): Optimized for ~8 Hz
-
Recycle delay (d1): 1.5-2.5 s
-
Mandatory Visualization
Safety Operating Guide
Butyl heptanoate proper disposal procedures
Proper handling and disposal of Butyl Heptanoate (B1214049) are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper disposal procedures for Butyl Heptanoate, in line with safety and regulatory standards.
Immediate Safety and Hazard Information
This compound is a combustible liquid that can cause significant irritation.[1] It is imperative to handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE) at all times.[2][3] Avoid all contact with skin and eyes and do not breathe in vapors or mists.[2]
Hazard Classifications:
| Hazard Statement | Classification | Signal Word |
|---|---|---|
| H315 | Causes skin irritation[1][2][3] | Warning[2][3] |
| H319 | Causes serious eye irritation[1][2][3] | Warning[2][3] |
| H335 | May cause respiratory irritation[1][2][3] | Warning[2][3] |
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: If working outside of a fume hood or in poorly ventilated areas, a NIOSH-approved respirator may be necessary.
Physicochemical Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₁H₂₂O₂[1][2] |
| Molecular Weight | 186.29 g/mol [2] |
| Appearance | Colorless liquid |
| Melting Point | -67.5 °C[2] |
| Boiling Point | 226 °C[2] |
| Flash Point | 87.9 °C (188.6 °F) - closed cup[2] |
| Density | 0.863 g/mL at 25 °C |
| Vapor Pressure | 0.08 mmHg at 25 °C[4][5] |
| Water Solubility | Limited solubility[6] |
| Solubility in Organics | Soluble in most organic solvents[1] |
| Water Hazard Class | WGK 3 (severely hazardous for water) - Germany |
Operational and Disposal Plan
Disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[2][7]
Protocol for Waste Collection and Disposal
This protocol outlines the step-by-step procedure for handling and disposing of this compound waste in a laboratory setting.
Objective: To safely collect, store, and dispose of waste this compound and its contaminated materials.
Materials:
-
Designated hazardous waste container (sturdy, chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Fume hood
Procedure:
-
Waste Collection:
-
Perform all work with this compound in a well-ventilated area, preferably inside a chemical fume hood.[2][3]
-
Collect all waste this compound, including contaminated solvents and residues, in a designated hazardous waste container.
-
Ensure the waste container is properly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Combustible," "Irritant").[7]
-
Do not mix this compound with incompatible wastes.
-
-
Waste Storage:
-
Keep the waste container tightly closed except when adding waste.[2][3][7]
-
Store the container in a cool, dry, and well-ventilated location, away from sources of ignition like heat, sparks, or open flames.[2][6]
-
Utilize secondary containment for all liquid hazardous waste to prevent spills from spreading.[7]
-
-
Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel and ensure adequate ventilation.[2]
-
Remove all sources of ignition from the area.[2]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2]
-
Dispose of the contaminated absorbent material as hazardous waste.
-
-
Arranging for Final Disposal:
-
The primary method for disposal is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[2]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste container.[7]
-
Do not attempt to treat or dispose of the chemical waste yourself.
-
Protocol for Empty Container Decontamination
Empty containers that once held this compound must be properly decontaminated before being recycled or discarded.
Objective: To safely decontaminate empty this compound containers.
Procedure:
-
Initial Rinsing (Under Fume Hood):
-
Ensure the container is as empty as possible.
-
Perform a "triple rinse" procedure.[2] For the first rinse, add a small amount of a suitable solvent (e.g., acetone (B3395972) or ethanol) to the container.
-
Securely cap and shake the container to ensure the solvent contacts all interior surfaces.
-
Crucially, this first rinseate must be collected and disposed of as hazardous chemical waste. [7] Add it to your designated this compound waste container.
-
-
Subsequent Rinses:
-
Repeat the rinsing procedure two more times. Depending on local regulations, subsequent rinseates may also need to be collected as hazardous waste. Consult your EHS office for specific guidance.
-
-
Drying and Final Disposal:
-
Allow the rinsed container to air-dry completely in a well-ventilated area (e.g., inverted in a fume hood).
-
Once thoroughly rinsed and dried, the container can be prepared for disposal. Puncture the container to render it unusable for other purposes.[2]
-
Deface or remove the original chemical label.[7]
-
The decontaminated container may now be disposed of in a sanitary landfill or offered for recycling, in accordance with institutional policies.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound and its containers.
References
- 1. This compound | C11H22O2 | CID 21596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. parchem.com [parchem.com]
- 6. CAS 5454-28-4: this compound | CymitQuimica [cymitquimica.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Butyl Heptanoate
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Butyl heptanoate (B1214049), from initial handling to final disposal. By adhering to these procedural steps, you can ensure a safe laboratory environment while maintaining the integrity of your research.
Butyl heptanoate is a colorless liquid with a fruity odor, commonly used as a flavoring agent.[1] However, it is also classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, proper personal protective equipment (PPE) and handling protocols are crucial.
Essential Safety and Handling Information
A summary of key quantitative data for this compound is provided in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₁₁H₂₂O₂ |
| Molecular Weight | 186.29 g/mol |
| Boiling Point | 226 °C (lit.) |
| Melting Point | -67.5 °C (lit.) |
| Flash Point | 87 °C (188.6 °F) - closed cup |
| Density | 0.863 g/mL at 25 °C (lit.) |
| Vapor Pressure | 0.08 mmHg at 25°C |
| Hazards | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3) |
| Signal Word | Warning |
Operational Plan for Handling this compound
Adherence to a strict operational plan is vital for minimizing risks associated with this compound. The following step-by-step guide outlines the procedures for handling, storage, and disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2][3]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all sources of ignition, as this compound is a combustible liquid.[5] Use non-sparking tools.[2][3]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may also be necessary for splash protection.[6][7]
-
Skin Protection:
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]
3. Handling and Use:
-
Avoid breathing mist, gas, or vapors.[2]
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Store apart from foodstuff containers or incompatible materials.[3]
-
The storage area should be designated for flammable liquids.[5]
5. Spill Cleanup:
-
In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2]
-
Remove all sources of ignition.[2]
-
Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[9] Do not use paper towels.[9]
-
Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[2][9]
-
Wash the spill area with soap and water, collecting the rinse water for proper disposal if the spill is significant.[10]
6. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[2]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[2]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]
7. Disposal:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2][3]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Do not discharge to sewer systems.[2]
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the chemical to its final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | 5454-28-4 [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C11H22O2 | CID 21596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. safetyware.com [safetyware.com]
- 9. jk-sci.com [jk-sci.com]
- 10. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
